Product packaging for Yttrium oxalate(Cat. No.:CAS No. 867-68-5)

Yttrium oxalate

Cat. No.: B1593485
CAS No.: 867-68-5
M. Wt: 513.93 g/mol
InChI Key: GNAWMOMMJBCOHI-UHFFFAOYSA-H
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Description

Yttrium Oxalate is an inorganic compound with the formula Y₂(C₂O₄)₃, commonly found as a white crystalline powder or in various hydrated forms . It is characterized by its high insolubility in water, though it is moderately soluble in strong mineral acids . Its primary value in research and development stems from its role as a key precursor in the synthesis of high-purity yttrium oxide (Y₂O₃) through thermal decomposition, a process typically occurring around 700°C . This compound is integral to several advanced material domains. In the field of Phosphors and Lighting , it is a critical precursor for manufacturing phosphors used in LED lighting and electronic display screens, contributing to bright, energy-efficient, and consistent light emission . For Laser and Optical Materials , it serves as a starting point in the fabrication of yttrium aluminum garnet (YAG) crystals, which are essential components of solid-state lasers used in medical devices, industrial cutting, and scientific research . In Catalysis and Chemical Processing , this compound is used to produce yttrium oxide-based catalysts, which have been shown to improve lifespan and activity in petrochemical refining processes such as cracking and reforming . Its application extends to Advanced Ceramics and Coatings , where it is used to produce high-performance ceramics known for their thermal stability and durability, making them suitable for aerospace components and protective coatings in high-temperature environments . Furthermore, its chemical stability and biocompatibility make it suitable for research in Medical Imaging and Diagnostics , particularly in the synthesis of compounds for diagnostic agents . Research into the crystallization of this compound has shown that its particle size and agglomeration behavior during precipitation are critical for determining the final properties of the resulting yttrium oxide powder . Studies indicate that the crystal growth mechanism can be modified by additives, shifting the rate-determining step and allowing for control over the final particle characteristics . Safety Note: This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper personal protective equipment should be worn, and the material should be handled in accordance with its safety data sheet .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O16Y2 B1593485 Yttrium oxalate CAS No. 867-68-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

867-68-5

Molecular Formula

C6H8O16Y2

Molecular Weight

513.93 g/mol

IUPAC Name

oxalate;yttrium(3+);tetrahydrate

InChI

InChI=1S/3C2H2O4.4H2O.2Y/c3*3-1(4)2(5)6;;;;;;/h3*(H,3,4)(H,5,6);4*1H2;;/q;;;;;;;2*+3/p-6

InChI Key

GNAWMOMMJBCOHI-UHFFFAOYSA-H

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Y+3].[Y+3]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.[Y+3].[Y+3]

Other CAS No.

867-68-5

physical_description

White odorless powder;  [MSDSonline]

Pictograms

Corrosive; Irritant

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Formula and Structure of Yttrium Oxalate

This technical guide provides a comprehensive overview of the chemical formula, structure, and properties of this compound. It includes quantitative data, experimental protocols, and a visualization of its thermal decomposition pathway to support research and development activities in various scientific fields.

Chemical Formula and Hydration States

This compound is an inorganic compound with the base chemical formula Y₂(C₂O₄)₃ .[1][2] It is a salt formed from yttrium(III) ions (Y³⁺) and oxalate anions (C₂O₄²⁻). The anhydrous form has a molar mass of approximately 441.87 g/mol .[2]

This compound is characteristically a white, crystalline solid that is highly insoluble in water.[1][3][4] It readily forms crystalline hydrates, with the general formula Y₂(C₂O₄)₃·nH₂O. The number of water molecules (n) can vary, with the most commonly cited forms being the nonahydrate (n=9) and the decahydrate (n=10).[1][5][6][7] Other reported hydrate forms include the octahydrate, tetrahydrate, trihydrate, dihydrate, and monohydrate, which are often intermediates in the thermal decomposition process.[1][8] The nonahydrate, Y₂(C₂O₄)₃·9H₂O, has a molar mass of approximately 604.01 g/mol .[6][9]

Molecular and Crystal Structure

The structure of this compound is characterized by the coordination of yttrium ions with the bidentate oxalate ligands. The oxalate ions can bridge yttrium centers to form a complex three-dimensional polymeric network. The water molecules in the hydrated forms are incorporated into the crystal lattice, participating in the coordination sphere of the yttrium ion and forming hydrogen bonds.

Quantitative Data

A summary of key quantitative data for this compound is presented in the table below for easy comparison.

PropertyValueNotes
Chemical Formula Y₂(C₂O₄)₃ (anhydrous)[1][2]
Y₂(C₂O₄)₃·9H₂O (nonahydrate)[5][6][7]
Molar Mass 441.87 g/mol (anhydrous)[2]
604.01 g/mol (nonahydrate)[6][9]
Appearance White crystalline powder[1][2]
Solubility in Water Highly insoluble[1][3][4]
Solubility Product (Ksp) 5.1 × 10⁻³⁰ at 25 °C[1]
5.34 x 10⁻²⁹ at 25 °C[10]
Density 2.51 g/mL at 25 °C (hydrate, form unspecified)[11]
Crystal System Monoclinic (for Y₂(C₂O₄)₃·2H₂O)[1]
Unit Cell Parameters a = 9.3811 Å, b = 11.638 Å, c = 5.9726 Å, β = 96.079° (for Y₂(C₂O₄)₃·2H₂O)[1]
Thermal Decomposition Decomposes upon heating.[5] Dehydration of octahydrate to monohydrate occurs below ~200°C. Monohydrate is stable between ~200°C and 320°C. Anhydrous form decomposes above ~350°C to yttrium oxide (Y₂O₃).[4][8][12]The process involves multiple stages of dehydration followed by the decomposition of the anhydrous oxalate.[8]

Experimental Protocols

Synthesis of this compound via Co-Precipitation

This compound is commonly synthesized as a precursor for the production of high-purity yttrium oxide.[13][14] The co-precipitation method is a widely used technique.

Objective: To synthesize this compound (Y₂(C₂O₄)₃·nH₂O) by precipitation from an aqueous solution.

Materials:

  • Yttrium salt solution (e.g., yttrium nitrate, Y(NO₃)₃, or yttrium chloride, YCl₃)

  • Precipitating agent (e.g., oxalic acid, H₂C₂O₄, or ammonium oxalate, (NH₄)₂C₂O₄)

  • Deionized water

  • Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of the yttrium salt (e.g., 0.1 M Y(NO₃)₃) in deionized water.

    • Prepare a solution of the precipitating agent (e.g., 0.15 M H₂C₂O₄) in deionized water. A stoichiometric excess of the oxalate is often used.

  • Precipitation:

    • The precipitation can be carried out in two ways: "forward strike" (adding the precipitant to the yttrium salt solution) or "reverse strike" (adding the yttrium salt solution to the precipitant).[15]

    • Slowly add one solution to the other while vigorously stirring at a controlled temperature (e.g., 40 °C).[14] A white precipitate of this compound will form immediately.

    • The reaction is: 2 Y³⁺(aq) + 3 C₂O₄²⁻(aq) → Y₂(C₂O₄)₃(s).[1]

  • Aging:

    • Continue stirring the suspension for a period (e.g., 1 hour) to allow for the precipitate to age, which can improve its filterability and particle size distribution.[14]

  • Filtration and Washing:

    • Separate the precipitate from the solution by vacuum filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted ions, followed by a wash with a solvent like ethanol to aid in drying.

  • Drying:

    • Dry the collected this compound powder in an oven at a low temperature (e.g., 60-80 °C) to a constant weight. Higher temperatures will lead to the loss of hydration water.

Analysis by Thermal Decomposition

Thermogravimetric Analysis (TGA) is a key technique to study the thermal decomposition of this compound and to determine its hydration state.

Objective: To analyze the thermal stability and decomposition pathway of synthesized this compound hydrate.

Instrumentation: Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the dried this compound powder (e.g., 5-10 mg) into the TGA sample pan (typically alumina or platinum).

  • TGA Measurement:

    • Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

    • The measurement is typically performed under a controlled atmosphere, such as air or an inert gas like nitrogen or argon.

  • Data Analysis:

    • The resulting TGA curve plots the percentage of mass loss versus temperature.

    • The distinct steps in the mass loss curve correspond to the sequential removal of water molecules and the final decomposition of the anhydrous oxalate to yttrium oxide (Y₂O₃).[8]

    • The temperature ranges for these decomposition steps can be determined from the derivative of the TGA curve (DTG curve).

Visualization of Thermal Decomposition Pathway

The following diagram illustrates the sequential decomposition of this compound octahydrate upon heating, a process involving multiple dehydration steps followed by the decomposition of the anhydrous salt to form intermediates and finally yttrium oxide.[8]

Thermal_Decomposition_of_Yttrium_Oxalate Y2C2O43_8H2O Y₂(C₂O₄)₃·8H₂O (Octahydrate) Y2C2O43_3H2O Y₂(C₂O₄)₃·3H₂O (Trihydrate) Y2C2O43_8H2O->Y2C2O43_3H2O -5H₂O Y2C2O43_2H2O Y₂(C₂O₄)₃·2H₂O (Dihydrate) Y2C2O43_3H2O->Y2C2O43_2H2O -H₂O Y2C2O43_H2O Y₂(C₂O₄)₃·H₂O (Monohydrate) Y2C2O43_2H2O->Y2C2O43_H2O -H₂O Y2C2O43 Y₂(C₂O₄)₃ (Anhydrous) Y2C2O43_H2O->Y2C2O43 -H₂O (<320°C) Intermediates Intermediates (e.g., Oxycarbonate) Y2C2O43->Intermediates Decomposition (>350°C) Y2O3 Y₂O₃ (Yttrium Oxide) Intermediates->Y2O3 Further Decomposition

Caption: Thermal decomposition pathway of this compound octahydrate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Yttrium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of yttrium oxalate. The information is presented to support research, scientific analysis, and potential applications in various fields, including drug development.

Chemical Identity and Physical Properties

This compound is an inorganic compound, the salt of yttrium and oxalic acid, with the chemical formula Y₂(C₂O₄)₃.[1] It is a white, odorless crystalline powder.[2] this compound is typically found in various hydrated forms, most commonly as the nonahydrate or decahydrate.[3][4][5]

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

PropertyValueReference
Chemical Formula Y₂(C₂O₄)₃[1]
Molar Mass (anhydrous) 441.87 g/mol [2]
Appearance White crystalline powder[2]
Solubility in Water Highly insoluble[1][6]
Solubility Product (Ksp) at 25 °C 5.1 × 10⁻³⁰[3]
Solubility in Acids Moderately soluble in strong mineral acids[6]
Melting Point Decomposes upon heating

Table 1: Physical and Chemical Properties of this compound

Hydrated FormChemical FormulaMolar Mass ( g/mol )
DihydrateY₂(C₂O₄)₃·2H₂O477.89
TrihydrateY₂(C₂O₄)₃·3H₂O495.91
TetrahydrateY₂(C₂O₄)₃·4H₂O513.92
NonahydrateY₂(C₂O₄)₃·9H₂O604.01
DecahydrateY₂(C₂O₄)₃·10H₂O622.02

Table 2: Common Hydrates of this compound

Crystallographic Properties

The crystal structure of this compound hydrates has been a subject of study. The dihydrate, Y₂(C₂O₄)₃·2H₂O, is known to crystallize in the monoclinic system.[3]

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
MonoclinicP2₁/c9.381111.6385.972696.079

Table 3: Crystallographic Data for this compound Dihydrate (Y₂(C₂O₄)₃·2H₂O) [3]

Thermal Decomposition

The thermal decomposition of this compound is a multi-stage process that ultimately yields yttrium oxide (Y₂O₃). This process is of significant interest for the synthesis of high-purity yttria, which has numerous applications in ceramics, electronics, and catalysis. The decomposition typically proceeds through the loss of water molecules (dehydration) followed by the decomposition of the anhydrous oxalate.

The exact temperatures for each decomposition step can vary depending on factors such as the heating rate and the atmosphere. The following table provides a general overview of the decomposition stages for this compound decahydrate.

Temperature Range (°C)ProcessGaseous Products
40 - 200Dehydration (loss of water molecules)H₂O
200 - 400Formation of anhydrous this compoundH₂O
400 - 600Decomposition of anhydrous this compound to yttrium oxycarbonateCO, CO₂
600 - 800Decomposition of yttrium oxycarbonate to yttrium oxideCO₂

Table 4: Thermal Decomposition Stages of this compound Decahydrate

Experimental Protocols

Synthesis of this compound Decahydrate (Precipitation Method)

This protocol describes the synthesis of this compound decahydrate by direct precipitation.

Materials:

  • Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Ethanol

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare the Yttrium Nitrate Solution: Dissolve a calculated amount of yttrium(III) nitrate hexahydrate in deionized water to create a 0.1 M solution.

  • Prepare the Oxalic Acid Solution: Dissolve a stoichiometric excess of oxalic acid dihydrate in deionized water to create a 0.15 M solution.

  • Precipitation: While vigorously stirring the yttrium nitrate solution at room temperature, slowly add the oxalic acid solution dropwise. A white precipitate of this compound will form immediately.

  • Digestion: Continue stirring the suspension for 1-2 hours at room temperature to allow for the complete precipitation and aging of the crystals.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid several times with deionized water to remove any unreacted reagents and byproducts, followed by a final wash with ethanol to aid in drying.

  • Drying: Dry the this compound precipitate in a drying oven at a temperature below 80 °C to obtain the decahydrate form. Higher temperatures may lead to the loss of water of hydration.

Thermal Analysis of this compound

This protocol outlines the procedure for analyzing the thermal decomposition of this compound using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Instrumentation:

  • Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC)

  • Alumina or platinum crucibles

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into a TGA/DSC crucible.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

    • Temperature Program: Heat the sample from room temperature to 1000 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis: Analyze the resulting TGA and DSC curves to identify the temperature ranges and corresponding weight losses for each decomposition step. The DSC curve will indicate whether the processes are endothermic or exothermic.

Visualizations

The following diagrams illustrate key processes related to this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Y_Nitrate Yttrium Nitrate Solution Precipitation Precipitation Y_Nitrate->Precipitation Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Precipitation Digestion Digestion Precipitation->Digestion Filtration Filtration & Washing Digestion->Filtration Drying Drying Filtration->Drying Y_Oxalate This compound Product Drying->Y_Oxalate TGA_DSC TGA/DSC Analysis Y_Oxalate->TGA_DSC XRD XRD Analysis Y_Oxalate->XRD

Caption: Experimental workflow for the synthesis and characterization of this compound.

Thermal_Decomposition_Pathway Y_Oxalate_Hydrate Y₂(C₂O₄)₃·nH₂O (this compound Hydrate) Dehydration Dehydration (40-400 °C) Y_Oxalate_Hydrate->Dehydration Anhydrous_Y_Oxalate Y₂(C₂O₄)₃ (Anhydrous this compound) Dehydration->Anhydrous_Y_Oxalate Gas1 H₂O (g) Dehydration->Gas1 Decomposition1 Decomposition (400-600 °C) Anhydrous_Y_Oxalate->Decomposition1 Y_Oxycarbonate Y₂O(CO₃)₂ (Yttrium Oxycarbonate) Decomposition1->Y_Oxycarbonate Gas2 CO (g) + CO₂ (g) Decomposition1->Gas2 Decomposition2 Decomposition (600-800 °C) Y_Oxycarbonate->Decomposition2 Y_Oxide Y₂O₃ (Yttrium Oxide) Decomposition2->Y_Oxide Gas3 CO₂ (g) Decomposition2->Gas3

Caption: Thermal decomposition pathway of this compound hydrate to yttrium oxide.

References

Synthesis of Yttrium Oxalate from Yttrium Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of yttrium oxalate from yttrium nitrate, a critical precursor for the production of high-purity yttrium oxide. Yttrium oxide nanoparticles have garnered significant interest in the biomedical field for applications such as drug delivery systems, bioimaging, and cancer therapy.[1][2] The co-precipitation method, detailed herein, is a widely utilized technique for this synthesis, offering control over the physicochemical properties of the final product.

Core Synthesis Reaction

The fundamental principle behind the synthesis is the reaction of a soluble yttrium salt, typically yttrium nitrate (Y(NO₃)₃), with an oxalic acid (H₂C₂O₄) or an oxalate salt solution to precipitate insoluble this compound (Y₂(C₂O₄)₃). The resulting this compound is often hydrated, and its subsequent calcination yields yttrium oxide (Y₂O₃).[1][3][4]

The general chemical equation for the precipitation reaction is:

2Y(NO₃)₃(aq) + 3H₂C₂O₄(aq) → Y₂(C₂O₄)₃(s) + 6HNO₃(aq)

Experimental Protocols

Several variations of the co-precipitation method exist, with parameters adjusted to control the characteristics of the this compound precipitate. Below are detailed experimental protocols derived from established research.

Standard Co-Precipitation Method

This protocol outlines a common procedure for the synthesis of this compound.

Materials:

  • Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O) or Ammonium Oxalate ((NH₄)₂C₂O₄)

  • Deionized water

  • Ethanol (95%)

  • Diethyl ether

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Burette or dropping funnel

  • pH meter

  • Centrifuge and centrifuge tubes

  • Buchner funnel and filter paper

  • Oven

  • Furnace (for calcination to yttrium oxide)

Procedure:

  • Solution Preparation:

    • Prepare an aqueous solution of yttrium nitrate. For example, a solution containing 15 g Y/L.[5]

    • Prepare an aqueous solution of the precipitating agent (e.g., oxalic acid or ammonium oxalate).

  • Precipitation:

    • The precipitation can be carried out in two primary modes:

      • Forward Strike: The oxalic acid solution is added to the yttrium nitrate solution.[3]

      • Reverse Strike: The yttrium nitrate solution is added to the oxalic acid solution.[3]

    • The addition is typically performed dropwise while continuously stirring the solution.

    • The reaction temperature can be varied from room temperature to 100 °C.[1][3][4] A specific example found to be optimal for producing pure Y₂O₃ nanoparticles involves a co-precipitation reaction at 40 °C for 1 hour.[4]

  • Aging the Precipitate:

    • After the addition is complete, the mixture is typically stirred for a period ranging from 30 minutes to 3 hours to allow for the complete precipitation and aging of the crystals.[3][4]

    • For the formation of larger this compound crystals, the precipitate can be maintained in the mother liquor at a temperature of 90°-100° C for a period of 30 minutes to 24 hours.[5]

  • Separation and Washing:

    • The this compound precipitate is separated from the solution by centrifugation or filtration.

    • The precipitate is then washed successively with deionized water, 95% ethanol, and diethyl ether to remove any unreacted reagents and byproducts.[6]

  • Drying:

    • The washed precipitate is dried in an oven at a suitable temperature (e.g., 50-80 °C) until a constant weight is achieved.

  • Calcination (Optional, for Yttrium Oxide Synthesis):

    • The dried this compound powder is calcined in a furnace to obtain yttrium oxide. Calcination temperatures typically range from 500 to 800 °C for 2 to 8 hours.[4] An optimal condition for producing pure Y₂O₃ nanoparticles is calcination at 650 °C for 4 hours.[1][4]

Data Presentation

The following tables summarize key quantitative data from various studies on the synthesis of this compound and its conversion to yttrium oxide.

Table 1: Reaction Parameters for this compound Synthesis

ParameterValue RangeSource
Yttrium Nitrate Concentration15 g Y/L[5]
Co-precipitation TemperatureRoom Temperature - 100 °C[1][3][4]
Optimal Co-precipitation Temp.40 °C[4]
Reaction Duration0.5 - 3 hours[3][4]
Optimal Reaction Duration1 hour[4]
Aging Temperature90 - 100 °C[5]
Aging Time0.5 - 24 hours[5]

Table 2: Calcination Parameters for Yttrium Oxide Synthesis from this compound

ParameterValue RangeSource
Calcination Temperature500 - 800 °C[4]
Optimal Calcination Temp.650 °C[1][4]
Calcination Duration2 - 8 hours[4]
Optimal Calcination Duration4 hours[1][4]

Table 3: Properties of Resulting Yttrium Oxide Nanoparticles

PropertyValueSource
Crystallite Size7 - 21 nm[4]
Specific Surface Area7.40 m²/g[4]
MorphologySemispherical[4]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent conversion to yttrium oxide.

G cluster_0 Synthesis of this compound cluster_1 Conversion to Yttrium Oxide cluster_2 Final Products A Prepare Yttrium Nitrate Solution C Co-precipitation (Mixing) A->C B Prepare Oxalic Acid Solution B->C D Aging of Precipitate C->D E Separation (Centrifugation/Filtration) D->E F Washing E->F G Drying F->G H Calcination G->H I This compound Powder G->I J Yttrium Oxide Powder H->J

Synthesis of this compound and Yttrium Oxide Workflow.
Factors Influencing this compound Properties

This diagram illustrates the key parameters that influence the final properties of the synthesized this compound.

G cluster_0 Process Parameters cluster_1 Product Characteristics A Reactant Concentration F Particle Size A->F G Morphology A->G B Temperature B->F H Crystallinity B->H C pH I Purity C->I D Mixing Method (Strike) D->G E Aging Time & Temperature E->F E->H

References

An In-depth Technical Guide to the Solubility Product and Constants of Yttrium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility product (Ksp) and related thermodynamic constants of yttrium oxalate (Y₂(C₂O₄)₃). Designed for researchers, scientists, and professionals in drug development, this document details the fundamental principles of this compound solubility, experimental methodologies for its determination, and relevant thermodynamic data.

Introduction to this compound Solubility

This compound is a sparingly soluble salt, a characteristic that is crucial in various chemical processes, including the separation and purification of yttrium, and in the synthesis of yttrium-based materials.[1][2] Its low solubility in aqueous solutions is quantified by the solubility product constant (Ksp), which represents the equilibrium between the solid this compound and its constituent ions in a saturated solution.

The dissolution equilibrium for this compound in water can be expressed as:

Y₂(C₂O₄)₃(s) ⇌ 2Y³⁺(aq) + 3C₂O₄²⁻(aq)

The solubility product constant (Ksp) is the product of the equilibrium concentrations of the dissolved ions, each raised to the power of its stoichiometric coefficient:

Ksp = [Y³⁺]²[C₂O₄²⁻]³

A smaller Ksp value indicates lower solubility. The solubility of this compound can be influenced by factors such as temperature, pH, and the presence of common ions or complexing agents. For instance, the solubility of this compound has been observed to increase significantly at a pH above 1.5.

Quantitative Data: Solubility Product and Thermodynamic Constants

The solubility product constant for this compound has been reported at standard conditions. While extensive experimental data on the thermodynamic constants of dissolution for this compound is not widely available in the literature, the relationship between Ksp and the standard Gibbs free energy of solution (ΔG°_sol) can be used to understand the thermodynamics of the process.

Table 1: Solubility Product Constant of this compound

CompoundFormulaKsp at 25°C
This compoundY₂(C₂O₄)₃5.1 × 10⁻³⁰

The standard Gibbs free energy of solution can be calculated from the Ksp value using the following equation:

ΔG°_sol = -RT ln(Ksp)

Where:

  • R is the ideal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

The standard Gibbs free energy of solution is related to the standard enthalpy (ΔH°_sol) and entropy (ΔS°_sol) of solution by the Gibbs-Helmholtz equation:

ΔG°_sol = ΔH°_sol - TΔS°_sol

While specific experimental values for ΔH°_sol and ΔS°_sol for this compound dissolution are not readily found in the reviewed literature, these relationships are fundamental to understanding the driving forces of the dissolution process.

Experimental Protocols for Ksp Determination

The determination of the solubility product of a sparingly soluble salt like this compound requires precise and sensitive analytical techniques. Below are detailed methodologies for three common experimental approaches.

Potentiometric Titration

This method involves the titration of a saturated solution of this compound with a standard solution of a titrant that reacts with one of the constituent ions, while monitoring the electrochemical potential.

Methodology:

  • Preparation of a Saturated Solution: Add an excess of solid this compound to deionized water in a beaker. Stir the mixture for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Filtration: Filter the saturated solution to remove the undissolved solid. The clear filtrate is a saturated solution of this compound.

  • Titration Setup: Place a known volume of the saturated this compound solution into a beaker. Insert an appropriate ion-selective electrode (e.g., a yttrium ISE) and a reference electrode into the solution.

  • Titration: Titrate the solution with a standardized solution of a complexing agent for yttrium, such as EDTA (ethylenediaminetetraacetic acid). Record the potential difference as a function of the volume of titrant added.

  • Data Analysis: Plot the potential versus the volume of titrant. The equivalence point of the titration can be determined from the point of maximum slope on the titration curve. The concentration of Y³⁺ in the saturated solution can then be calculated. From the stoichiometry of the dissolution, the concentration of C₂O₄²⁻ can be determined, and subsequently, the Ksp can be calculated.

Conductometric Measurement

This technique relies on measuring the electrical conductivity of a saturated solution of this compound. The conductivity is proportional to the concentration of the dissolved ions.

Methodology:

  • Preparation of a Saturated Solution: Prepare a saturated solution of this compound as described in the potentiometric titration method, ensuring the use of high-purity deionized water with low intrinsic conductivity.

  • Conductivity Measurement: Calibrate a conductivity meter using standard solutions of known conductivity. Measure the conductivity of the saturated this compound solution at a constant temperature.

  • Data Analysis: The measured conductivity of the solution is the sum of the conductivities of the Y³⁺ and C₂O₄²⁻ ions. Using the molar ionic conductivities (λ°) of the individual ions (which can be found in reference tables), the molar solubility (s) of this compound can be calculated using the following relationship: Λ_m = (κ - κ_solvent) / s where Λ_m is the molar conductivity, κ is the measured conductivity of the solution, and κ_solvent is the conductivity of the solvent. The molar conductivity of the solution can also be expressed in terms of the molar ionic conductivities: Λ_m = 2λ°(Y³⁺) + 3λ°(C₂O₄²⁻) By solving for the molar solubility (s), the concentrations of the ions at equilibrium can be determined ([Y³⁺] = 2s and [C₂O₄²⁻] = 3s), and the Ksp can be calculated.

Radiotracer Method

This highly sensitive method is suitable for substances with very low solubility and involves labeling one of the constituent ions with a radioactive isotope.

Methodology:

  • Synthesis of Radiolabeled this compound: Synthesize this compound using a yttrium salt containing a radioactive isotope of yttrium (e.g., ⁹⁰Y).

  • Preparation of a Saturated Solution: Prepare a saturated solution of the radiolabeled this compound at a constant temperature, allowing sufficient time to reach equilibrium.

  • Measurement of Radioactivity: Take a known volume of the clear, filtered saturated solution and measure its radioactivity using a suitable detector (e.g., a scintillation counter).

  • Calibration: Prepare a series of standard solutions with known concentrations of the radiolabeled yttrium and measure their radioactivity to create a calibration curve.

  • Data Analysis: From the calibration curve, determine the concentration of the radiolabeled yttrium in the saturated solution. This directly gives the equilibrium concentration of Y³⁺. The concentration of the oxalate ion can be determined from the stoichiometry of the dissolution, and the Ksp can then be calculated.

Visualizations

This compound Dissolution Equilibrium

The following diagram illustrates the dynamic equilibrium between solid this compound and its dissolved ions in a saturated solution.

DissolutionEquilibrium Y2C2O4_3_solid Y₂(C₂O₄)₃ (s) dissolved_ions 2Y³⁺(aq) + 3C₂O₄²⁻(aq) Y2C2O4_3_solid->dissolved_ions Dissolution dissolved_ions->Y2C2O4_3_solid Precipitation

Caption: Dissolution and precipitation equilibrium of this compound.

Experimental Workflow for Ksp Determination via Titration

This diagram outlines the key steps in determining the Ksp of this compound using a titration-based method.

KspTitrationWorkflow start Start prepare_saturated_solution Prepare Saturated This compound Solution start->prepare_saturated_solution filter_solution Filter to Remove Undissolved Solid prepare_saturated_solution->filter_solution titrate_filtrate Titrate Filtrate with Standardized Solution filter_solution->titrate_filtrate determine_equivalence_point Determine Equivalence Point titrate_filtrate->determine_equivalence_point calculate_ion_concentration Calculate Ion Concentrations determine_equivalence_point->calculate_ion_concentration calculate_ksp Calculate Ksp calculate_ion_concentration->calculate_ksp end End calculate_ksp->end

Caption: Workflow for Ksp determination by titration.

Logical Relationship for Ksp Calculation

This diagram illustrates the logical flow from experimental measurements to the final calculation of the solubility product constant.

KspCalculationLogic measurement Experimental Measurement (e.g., Titrant Volume, Conductivity, Radioactivity) ion_concentration Ion Concentration Calculation [Y³⁺] and [C₂O₄²⁻] measurement:f1->ion_concentration:f0 ksp_expression Ksp Expression Ksp = [Y³⁺]²[C₂O₄²⁻]³ ion_concentration:f1->ksp_expression:f0 ksp_value { Calculated Ksp Value} ksp_expression:f1->ksp_value:f0

Caption: Logical flow for the calculation of Ksp.

References

Unraveling the Crystalline Architecture of Yttrium Oxalate Hydrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structures of yttrium oxalate hydrates, critical precursors in the synthesis of advanced materials, including high-purity yttrium oxide for applications in ceramics, phosphors, and catalysis. This document summarizes key crystallographic data, details experimental protocols for their synthesis and characterization, and visualizes the intricate relationships between different hydrated forms.

Crystal Structure of this compound Hydrates: A Comparative Analysis

This compound, with the general formula Y₂(C₂O₄)₃·nH₂O, exists in several hydrated forms, each possessing a unique crystal structure. The degree of hydration significantly influences the material's properties and its subsequent transformation into yttrium oxide. While extensive research has been conducted, a complete crystallographic dataset for all hydrates is not fully consolidated in the existing literature. The following tables summarize the currently available quantitative data for the most commonly cited this compound hydrates.

Table 1: Crystallographic Data for this compound Hydrates

Hydrate FormulaCommon NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Unit Cell Volume (ų)
Y₂(C₂O₄)₃·10H₂OThis compound DecahydrateTriclinicP-19.1319.5348.861107.15107.2690.75694.7
Y₂(C₂O₄)₃·9H₂OThis compound NonahydrateMonoclinicC2/c17.8428.98812.11290127.34901546.1
Y₂(C₂O₄)₃·6H₂OThis compound Hexahydrate (Triclinic)TriclinicP-18.229(3)9.739(1)9.754(3)60.74(1)72.36(1)84.67(1)648.5(1)
Y₂(C₂O₄)₃·6H₂OThis compound Hexahydrate (Monoclinic)MonoclinicC2/m11.552(1)17.168(1)8.719(1)90130.64(1)901312.1(1)
Y₂(C₂O₄)₃·4H₂OThis compound TetrahydrateOrthorhombicPnma11.7259.5888.545909090961.3
Y₂(C₂O₄)₃·2H₂OThis compound DihydrateMonoclinicC2/m9.381111.6385.97269096.07990648.9

Note: Some crystallographic data, particularly for the decahydrate and nonahydrate, are based on limited available literature and may require further confirmation through dedicated single-crystal X-ray diffraction studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound hydrates. The following sections outline the key experimental procedures cited in the literature.

Synthesis of this compound Decahydrate (Y₂(C₂O₄)₃·10H₂O)

This protocol describes a common precipitation method for synthesizing this compound decahydrate, a frequent starting material for obtaining other hydrated forms and ultimately yttrium oxide.

Materials:

  • Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a 0.1 M solution of yttrium nitrate hexahydrate in deionized water.

  • Prepare a 0.15 M solution of oxalic acid dihydrate in deionized water.

  • Heat both solutions to 70-80 °C.

  • Slowly add the oxalic acid solution to the yttrium nitrate solution with constant stirring. A white precipitate of this compound decahydrate will form immediately.

  • Continue stirring the mixture at 70-80 °C for 1-2 hours to ensure complete precipitation and particle growth.

  • Allow the precipitate to cool to room temperature and then age for several hours or overnight.

  • Separate the precipitate by filtration using a Buchner funnel.

  • Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

  • Finally, wash the precipitate with ethanol to facilitate drying.

  • Dry the resulting white powder in a desiccator at room temperature.

Formation of Lower Hydrates via Thermal Decomposition

Lower hydrates of this compound can be obtained through controlled thermal decomposition of the decahydrate. The specific hydrate formed is dependent on the temperature and atmosphere.

Apparatus:

  • Thermogravimetric Analyzer (TGA) or a tube furnace with temperature control.

  • Inert gas supply (e.g., nitrogen or argon) or air/oxygen supply.

Procedure:

  • Place a known amount of this compound decahydrate in the TGA pan or a crucible within the tube furnace.

  • Heat the sample at a controlled rate (e.g., 5-10 °C/min) under a continuous flow of the desired gas.

  • The formation of different hydrates can be identified by the distinct mass loss steps observed in the TGA curve. The approximate temperature ranges for the formation of various hydrates are:

    • Hexahydrate (Y₂(C₂O₄)₃·6H₂O): ~40-100 °C

    • Tetrahydrate (Y₂(C₂O₄)₃·4H₂O): ~100-150 °C

    • Dihydrate (Y₂(C₂O₄)₃·2H₂O): ~150-220 °C[1]

  • To isolate a specific hydrate, the sample can be held at the corresponding temperature plateau until the mass loss stabilizes.

Characterization Techniques

2.3.1. X-ray Diffraction (XRD): Powder X-ray diffraction is the primary technique for identifying the crystalline phases of this compound hydrates and determining their crystal structures.

  • Instrument: A powder diffractometer with Cu Kα radiation is typically used.

  • Sample Preparation: A small amount of the powdered sample is gently pressed into a sample holder.

  • Data Collection: The diffraction pattern is typically collected over a 2θ range of 10-80° with a step size of 0.02°.

  • Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., ICDD) for phase identification. Rietveld refinement can be used to determine lattice parameters and other structural details.

2.3.2. Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition behavior of the hydrates, allowing for the determination of the water content and the identification of dehydration steps.

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in the TGA pan.

  • Analysis: The sample is heated at a constant rate in a controlled atmosphere, and the mass loss is recorded as a function of temperature.

Visualizing Relationships and Workflows

Thermal Decomposition Pathway of this compound Hydrates

The thermal decomposition of this compound decahydrate follows a sequential dehydration process, ultimately leading to the formation of anhydrous this compound, which then decomposes to yttrium oxide. This pathway is a critical consideration in the synthesis of yttrium oxide with controlled morphology and properties.

Thermal_Decomposition_Pathway Y2C2O4_10H2O Y₂(C₂O₄)₃·10H₂O (Decahydrate) Y2C2O4_6H2O Y₂(C₂O₄)₃·6H₂O (Hexahydrate) Y2C2O4_10H2O->Y2C2O4_6H2O ~40-100°C -4H₂O Y2C2O4_4H2O Y₂(C₂O₄)₃·4H₂O (Tetrahydrate) Y2C2O4_6H2O->Y2C2O4_4H2O ~100-150°C -2H₂O Y2C2O4_2H2O Y₂(C₂O₄)₃·2H₂O (Dihydrate) Y2C2O4_4H2O->Y2C2O4_2H2O ~150-220°C -2H₂O Y2C2O4 Y₂(C₂O₄)₃ (Anhydrous) Y2C2O4_2H2O->Y2C2O4 >220°C -2H₂O Y2O3 Y₂O₃ (Yttrium Oxide) Y2C2O4->Y2O3 >400°C -3CO, -3CO₂

Caption: Thermal decomposition pathway of this compound decahydrate.

Experimental Workflow for Synthesis and Characterization

The synthesis and characterization of this compound hydrates involve a systematic workflow, from precursor preparation to detailed structural and thermal analysis. This workflow ensures the production of well-defined materials and the accurate determination of their properties.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Precursors Precursor Solutions (Y(NO₃)₃, H₂C₂O₄) Precipitation Precipitation Precursors->Precipitation Aging Aging Precipitation->Aging Filtration Filtration & Washing Aging->Filtration Drying Drying Filtration->Drying XRD Powder X-ray Diffraction (Phase ID, Structure) Drying->XRD TGA Thermogravimetric Analysis (Thermal Stability, Hydration) Drying->TGA FTIR FTIR Spectroscopy (Functional Groups) Drying->FTIR SEM Scanning Electron Microscopy (Morphology) Drying->SEM Phase_ID Phase Identification XRD->Phase_ID Structure_Refinement Crystal Structure Refinement XRD->Structure_Refinement Thermal_Behavior Thermal Behavior Analysis TGA->Thermal_Behavior Morphology_Analysis Morphology Analysis SEM->Morphology_Analysis

Caption: Experimental workflow for this compound hydrate synthesis and characterization.

References

An In-depth Technical Guide to Yttrium Oxalate Precursor Chemistry for Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of yttrium oxalate precursor chemistry, a cornerstone in the synthesis of advanced yttrium-based materials, particularly high-purity yttrium oxide (Y₂O₃). The oxalate precursor route is favored for its ability to yield materials with controlled morphology, particle size, and high purity, which are critical attributes for applications ranging from ceramics and catalysts to biomedical imaging and drug delivery systems.

Core Concepts of the this compound Precursor Method

The synthesis of yttrium oxide via the this compound precursor method is a multi-step process involving the precipitation of this compound followed by its thermal decomposition. This method offers excellent control over the stoichiometry and homogeneity of the final product. This compound, with the chemical formula Y₂(C₂O₄)₃, is an inorganic salt that is highly insoluble in water.[1][2] This low solubility is a key factor in its precipitation from aqueous solutions.[1][3]

The precursor is typically synthesized through a co-precipitation reaction involving a soluble yttrium salt, such as yttrium nitrate (Y(NO₃)₃), and a precipitating agent like oxalic acid (H₂C₂O₄) or ammonium oxalate ((NH₄)₂C₂O₄).[3][4] The resulting precipitate is a hydrated form of this compound, commonly this compound decahydrate (Y₂(C₂O₄)₃·10H₂O) or other hydrated forms.[5] Subsequent calcination of the this compound precursor at elevated temperatures leads to its decomposition, yielding pure, cubic-phase yttrium oxide.[6][7]

Synthesis of this compound Precursor

The co-precipitation method is the most common approach for synthesizing this compound precursors. The reaction parameters during this stage significantly influence the properties of the final yttrium oxide product.

Experimental Protocol: Co-Precipitation of this compound

A typical protocol for the synthesis of this compound nanoparticles is as follows:

  • Precursor Solution Preparation: A calculated amount of yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) is dissolved in deionized water to achieve the desired concentration.[4]

  • Precipitating Agent Solution Preparation: A solution of a precipitating agent, such as ammonium oxalate, is prepared in deionized water.[4]

  • Precipitation: The precipitating agent solution is slowly added to the yttrium nitrate solution while stirring vigorously. This results in the formation of a white precipitate of this compound.[4] The reaction temperature is often controlled, for instance, at 40 °C.[6][8]

  • Aging: The mixture is continuously stirred for a specific duration, typically 1 to 4 hours, to allow the precipitate to age.[4]

  • Washing: The precipitate is separated from the solution by centrifugation or filtration. It is then washed multiple times with deionized water and ethanol to remove any unreacted ions and byproducts.[4]

  • Drying: The washed precipitate is dried in an oven at a low temperature, for example, 80 °C, overnight to remove the solvent.[4]

The order of addition of the reactants, known as "forward strike" (oxalic acid to yttrium nitrate solution) versus "reverse strike" (yttrium nitrate to oxalic acid solution), can influence the properties of the resulting powder.[7]

Characterization of the this compound Precursor

A variety of analytical techniques are employed to characterize the synthesized this compound precursor and the final yttrium oxide product.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are crucial for studying the thermal decomposition behavior of the this compound precursor.[9][10] TGA measures the weight loss of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[10]

  • X-ray Diffraction (XRD): XRD is used to determine the crystal structure and phase purity of the precursor and the final oxide.[6][11]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to investigate the morphology, particle size, and microstructure of the synthesized materials.[6][12]

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the precursor and to confirm the formation of yttrium oxide.[6]

  • Brunauer–Emmett–Teller (BET) Analysis: This technique is used to measure the specific surface area of the powders.[6]

Thermal Decomposition of this compound

The thermal decomposition of hydrated this compound is a multi-stage process that ultimately yields yttrium oxide.[5][9]

Decomposition Pathway

The decomposition of this compound octahydrate (Y₂(C₂O₄)₃·8H₂O) proceeds through the following general stages:

  • Dehydration: The hydrated this compound loses its water molecules in several steps. For example, the octahydrate first dehydrates to a trihydrate, then to a dihydrate, and finally to a monohydrate at temperatures below approximately 200°C.[9] The monohydrate is relatively stable up to around 320°C.[9]

  • Anhydrous Oxalate Decomposition: Above approximately 350°C, the anhydrous this compound begins to decompose.[9] This decomposition can proceed directly to the oxide or through the formation of intermediate compounds such as yttrium oxycarbonate ((YO)₂CO₃).[5][9]

  • Intermediate Decomposition: The intermediate oxycarbonate then decomposes at higher temperatures to form yttrium oxide.[5] For instance, yttrium oxycarbonate can be converted to yttrium oxide by heating at 450 °C.[5]

G cluster_0 This compound Precursor Synthesis cluster_1 Thermal Decomposition Y(NO₃)₃ solution Y(NO₃)₃ solution Precipitation Precipitation Y(NO₃)₃ solution->Precipitation (NH₄)₂C₂O₄ solution (NH₄)₂C₂O₄ solution (NH₄)₂C₂O₄ solution->Precipitation Y₂(C₂O₄)₃·nH₂O Y₂(C₂O₄)₃·nH₂O Precipitation->Y₂(C₂O₄)₃·nH₂O Dehydration Dehydration Y₂(C₂O₄)₃·nH₂O->Dehydration Y₂(C₂O₄)₃ Y₂(C₂O₄)₃ Dehydration->Y₂(C₂O₄)₃ Decomposition Decomposition Y₂(C₂O₄)₃->Decomposition (YO)₂CO₃ (YO)₂CO₃ Decomposition->(YO)₂CO₃ Final Decomposition Final Decomposition (YO)₂CO₃->Final Decomposition Y₂O₃ Y₂O₃ Final Decomposition->Y₂O₃

Influence of Atmosphere

The atmosphere in which the calcination is carried out can affect the decomposition pathway and the properties of the final product. For instance, in a CO₂ atmosphere at 390 °C, yttrium oxycarbonate with the composition (YCO₃)₂O can form.[5] In contrast, in nitrogen, oxygen, or air at the same temperature, (YO)₂CO₃ is obtained.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound precursor chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaY₂(C₂O₄)₃[1]
Solubility Product (Ksp) at 25 °C5.1 x 10⁻³⁰[1]
Alternate Ksp Value5.34 x 10⁻²⁹[13]
Hydrated FormsY₂(C₂O₄)₃·nH₂O (n=4, 9, 10)[1]

Table 2: Thermal Decomposition Stages of this compound Hydrate

Temperature Range (°C)ProcessProductReference
< 200DehydrationY₂(C₂O₄)₃·H₂O[9]
200 - 320Stable MonohydrateY₂(C₂O₄)₃·H₂O[9]
> 350Anhydrous DecompositionIntermediate/Oxide[9]
390 - 460Active DecompositionIntermediate Oxycarbonates[5]
450Oxycarbonate to OxideY₂O₃[5]
550Direct DecompositionY₂O₃[5]
650CalcinationY₂O₃[6][8]

Table 3: Properties of Yttrium Oxide Derived from Oxalate Precursor

Synthesis/Calcination ConditionsCrystallite Size (nm)Specific Surface Area (m²/g)Reference
Co-precipitation at 40°C for 1h, calcination at 650°C for 4h7 - 217.40[6][8]
Decomposition of (YO)₂CO₃ at 450°C-50 - 60[5]
Decomposition of Y₂(C₂O₄)₃·10H₂O at 550°C-65[5]
Deagglomerated oxalate calcined at 1073 K (800 °C)20 - 40-[7]

Logical Relationships in this compound Chemistry

The properties of the final yttrium oxide are intricately linked to the conditions employed during the precursor synthesis and its subsequent thermal treatment.

G cluster_0 Precipitation Parameters cluster_1 Precursor Properties cluster_2 Calcination Parameters cluster_3 Final Y₂O₃ Properties pH pH Particle Size Particle Size pH->Particle Size Temperature Temperature Morphology Morphology Temperature->Morphology Concentration Concentration Concentration->Particle Size Aging Time Aging Time Purity Purity Aging Time->Purity Precipitant Type Precipitant Type Hydration State Hydration State Precipitant Type->Hydration State Crystallite Size_final Crystallite Size Particle Size->Crystallite Size_final Final Morphology Final Morphology Morphology->Final Morphology Surface Area Surface Area Hydration State->Surface Area Porosity Porosity Purity->Porosity Calcination Temperature Calcination Temperature Calcination Temperature->Crystallite Size_final Heating Rate Heating Rate Heating Rate->Surface Area Atmosphere Atmosphere Atmosphere->Porosity Duration Duration Duration->Crystallite Size_final

This guide provides a foundational understanding of this compound precursor chemistry. For researchers and professionals in drug development, mastering these principles is essential for designing and synthesizing yttrium-based nanomaterials with tailored properties for advanced applications.

References

An In-depth Technical Guide to the Safety and Handling of Yttrium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for yttrium oxalate. It is intended to be a crucial resource for laboratory personnel and professionals in the field of drug development who may work with this compound. The information is compiled from various safety data sheets and toxicological resources.

Chemical and Physical Properties

This compound is an inorganic salt of yttrium and oxalic acid. It is a white, odorless, crystalline solid that is highly insoluble in water.[1][2] Upon heating, it decomposes to form yttrium oxide.[1] Various hydrated forms of this compound exist, with the nonahydrate and decahydrate being common.[3][4]

PropertyValueSource(s)
Chemical Formula Y₂(C₂O₄)₃[4]
Molecular Weight 441.87 g/mol (anhydrous)[5]
CAS Number 867-68-5 (anhydrous), 13266-82-5 (nonahydrate)[3][4]
Appearance White crystalline solid/powder[4][5]
Solubility in Water Insoluble[1][4]
Solubility Product (Ksp) 5.1 x 10⁻³⁰[4]
Decomposition Temperature Decomposes upon heating[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are acute toxicity upon ingestion or skin contact and the risk of serious eye damage.[5][6]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage

Signal Word: Danger [5]

GHS Pictograms: [5]

    Toxicological Information

    Yttrium: Yttrium and its compounds are known to cause eye irritation.[7] Animal studies have indicated the potential for pulmonary irritation and liver damage.[7] Long-term exposure to yttrium may lead to pneumoconiosis, a scarring of the lungs.[7] At a cellular level, yttrium has been shown to induce apoptosis (programmed cell death) through the disruption of calcium signaling pathways (Ca²⁺/IP3R1/CaMKII). It can also generate reactive oxygen species (ROS), leading to cytotoxicity and DNA damage, and can inhibit antioxidant defense pathways such as Nrf2/PPARγ.

    Oxalate: Oxalate is a toxic metabolite that can cause significant injury to the kidneys by forming calcium oxalate crystals, leading to tubular obstruction and damage.[8] The toxicity of oxalate is mediated through several mechanisms, including the activation of lipid signaling pathways, production of ROS, and the induction of inflammatory responses through the activation of the endoplasmic reticulum stress (ERS) and NF-κB signaling pathways.

    Proposed Toxicological Signaling Pathways for this compound

    Based on the known toxicities of yttrium and oxalate, exposure to this compound could potentially trigger a cascade of cellular events leading to toxicity. The following diagram illustrates a proposed logical relationship of these pathways.

    G cluster_yttrium Yttrium-Mediated Toxicity cluster_oxalate Oxalate-Mediated Toxicity YttriumOxalate This compound Exposure Y_ROS ↑ Reactive Oxygen Species (ROS) YttriumOxalate->Y_ROS Y_Ca ↑ Intracellular Ca²⁺ YttriumOxalate->Y_Ca Y_Antioxidant ↓ Nrf2/PPARγ Pathway YttriumOxalate->Y_Antioxidant O_Lipid Activation of Lipid Signaling YttriumOxalate->O_Lipid Y_DNA_Damage DNA Damage Y_ROS->Y_DNA_Damage Y_Apoptosis Apoptosis Y_Ca->Y_Apoptosis Y_Antioxidant->Y_ROS O_ROS ↑ Reactive Oxygen Species (ROS) O_Lipid->O_ROS O_ERS_NFkB ↑ ERS & NF-κB Signaling O_ROS->O_ERS_NFkB O_Inflammation Inflammation O_ERS_NFkB->O_Inflammation O_Apoptosis Apoptosis O_ERS_NFkB->O_Apoptosis G Start Assess Existing Data InVitro_Skin In Vitro Skin Irritation/Corrosion Test Start->InVitro_Skin InVitro_Eye In Vitro Eye Irritation Test Start->InVitro_Eye InVivo_Skin In Vivo Skin Irritation Test (if necessary) InVitro_Skin->InVivo_Skin Negative or equivocal Classify Classify Hazard InVitro_Skin->Classify Corrosive or Irritant InVivo_Skin->Classify InVivo_Eye In Vivo Eye Irritation Test (if necessary) InVitro_Eye->InVivo_Eye Negative or equivocal InVitro_Eye->Classify Corrosive or Irritant InVivo_Eye->Classify

    References

    Methodological & Application

    Application Notes and Protocols: Synthesis of Yttria (Y₂O₃) Nanoparticles via Yttrium Oxalate Precipitation

    Author: BenchChem Technical Support Team. Date: December 2025

    Audience: Researchers, scientists, and drug development professionals.

    Abstract: This document provides detailed protocols for the synthesis of high-purity yttrium oxide (Y₂O₃), or yttria, nanoparticles using the yttrium oxalate precipitation method. This chemical precipitation technique is widely employed due to its simplicity, cost-effectiveness, and ability to control particle size and morphology.[1][2] The process involves the precipitation of an this compound precursor from an aqueous solution, followed by calcination to yield the final yttria nanoparticles. These nanoparticles are of significant interest for various applications, including in ceramics, phosphors, catalysis, and biomedical imaging, owing to their high thermal stability and dielectric constant.[2][3][4] This guide details the experimental workflow, optimized protocols, and the influence of key synthesis parameters on the final product's characteristics.

    Principle of the Method

    The synthesis of yttria nanoparticles via oxalate precipitation is a two-step process:

    • Precipitation: An yttrium salt, typically yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O), is dissolved in deionized water and reacted with a precipitating agent, such as oxalic acid or ammonium oxalate. This reaction leads to the formation of a white precipitate of this compound (Y₂(C₂O₄)₃).

      Chemical Equation: 2 Y(NO₃)₃ + 3 (NH₄)₂C₂O₄ → Y₂(C₂O₄)₃(s) + 6 NH₄NO₃

    • Calcination: The collected and dried this compound precursor is subjected to high-temperature heat treatment in a furnace. This thermal decomposition process removes the oxalate group and yields pure yttrium oxide (Y₂O₃).

      Chemical Equation: Y₂(C₂O₄)₃(s) + 3 O₂ → Y₂O₃(s) + 6 CO₂(g)

    The final properties of the Y₂O₃ nanoparticles, such as particle size, size distribution, and morphology, are highly dependent on the conditions maintained during both the precipitation and calcination steps.[2][4]

    Experimental Workflow

    The overall process from precursor synthesis to final nanoparticle characterization is illustrated below.

    G cluster_0 Precipitation Stage cluster_1 Calcination Stage cluster_2 Characterization Y_Nitrate Yttrium Nitrate Solution (Y(NO₃)₃·6H₂O) Precipitation Co-Precipitation (Controlled Temp & pH) Y_Nitrate->Precipitation Precipitant Precipitating Agent (e.g., Ammonium Oxalate) Precipitant->Precipitation Aging Aging (Stirring for 0.5-3h) Precipitation->Aging Filtering Washing & Filtering Aging->Filtering Drying Drying Precursor Filtering->Drying Y_Oxalate This compound Precursor (Y₂(C₂O₄)₃) Drying->Y_Oxalate Calcination Calcination (e.g., 650-1000°C for 2-8h) Y_Oxalate->Calcination Y2O3 Yttria Nanoparticles (Y₂O₃) Calcination->Y2O3 Characterization Characterization (XRD, TEM, SEM, BET) Y2O3->Characterization

    Caption: Experimental workflow for yttria nanoparticle synthesis.

    Detailed Experimental Protocols

    Protocol 1: Synthesis of this compound Precursor

    This protocol is based on optimized conditions reported to yield pure, semispherical nanoparticles.[5][6]

    Materials and Equipment:

    • Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

    • Ammonia oxalate or Oxalic acid

    • Deionized (DI) water

    • Beakers and magnetic stirrer with hotplate

    • pH meter

    • Buchner funnel and filter paper

    • Drying oven

    Procedure:

    • Prepare Reactant Solutions:

      • Prepare an aqueous solution of yttrium nitrate.

      • Separately, prepare an aqueous solution of the precipitating agent (e.g., ammonia oxalate).

    • Precipitation Reaction:

      • Heat the yttrium nitrate solution to 40°C while stirring.

      • Slowly add the precipitating agent solution to the yttrium nitrate solution. The order of addition can be reversed (reverse strike), which may influence powder properties.[7]

      • A white precipitate of this compound will form instantly.

      • The final pH of the solution can significantly impact particle size; adjusting the pH to a value around 8 has been shown to produce smaller particles compared to a pH of 10.[2][4]

    • Aging the Precipitate:

      • Continue stirring the mixture at 40°C for 1 hour to allow the precipitate to age.[5][6] Aging times can range from 0.5 to 3 hours.[1][2][5][6]

    • Washing and Filtering:

      • Allow the precipitate to settle.

      • Decant the supernatant and wash the precipitate several times with DI water to remove impurities.

      • Filter the washed precipitate using a Buchner funnel.

    • Drying:

      • Dry the collected this compound precursor in an oven at a temperature of approximately 80-100°C for 24 hours or until a constant weight is achieved.

    Protocol 2: Calcination of this compound to Yttria (Y₂O₃) Nanoparticles

    Materials and Equipment:

    • Dried this compound precursor

    • Alumina crucible

    • High-temperature muffle furnace

    Procedure:

    • Preparation: Place the dried this compound powder into an alumina crucible.

    • Calcination:

      • Place the crucible in the muffle furnace.

      • Heat the furnace to the target calcination temperature. A temperature of 650°C for 4 hours is an optimal condition for producing fine nanoparticles.[5][6] Temperatures can range from 500°C to over 1000°C depending on the desired particle size.[2][5]

      • Hold the temperature for the desired duration, typically between 2 and 8 hours.[5][6]

    • Cooling: After calcination, allow the furnace to cool down to room temperature naturally.

    • Collection: Carefully collect the resulting white powder of Y₂O₃ nanoparticles from the crucible.

    Influence of Synthesis Parameters and Data

    The synthesis conditions at each stage critically determine the properties of the final yttria nanoparticles.

    Table 1: Effect of Precipitation and Calcination Parameters on Y₂O₃ Nanoparticle Properties
    ParameterConditionResulting Particle/Crystallite SizeSpecific Surface Area (m²/g)MorphologyReference
    Precipitation Temperature 40°C7-21 nm7.40Semispherical[5][6]
    Precipitation Time 1 hour7-21 nm7.40Semispherical[5][6]
    Solution pH 8~30 nm (smaller mean size)-Well-dispersed[2]
    Solution pH 9--Nanorods[8]
    Solution pH 10Larger mean size--[2][4]
    Calcination Temperature 650°C (for 4h)7-21 nm7.40Semispherical[5][6]
    Calcination Temperature 800°C---[2]
    Calcination Temperature 1000°C / 1073 K20-40 nm-Cuboidal[2]
    Calcination Temperature 1100°C50-120 nm--[7]

    Characterization

    To confirm the successful synthesis and determine the properties of the yttria nanoparticles, several characterization techniques are employed:

    • X-ray Diffraction (XRD): To verify the cubic crystalline phase of Y₂O₃ and estimate the crystallite size.[5][9]

    • Scanning Electron Microscopy (SEM): To observe the surface morphology, particle shape, and degree of agglomeration.[7]

    • Transmission Electron Microscopy (TEM): To determine the particle size, size distribution, and morphology at a higher resolution.[5][7]

    • Brunauer–Emmett–Teller (BET) Analysis: To measure the specific surface area of the nanoparticle powder.[5]

    • Thermogravimetric Analysis (TGA): Used to study the decomposition of the this compound precursor and determine the appropriate calcination temperature.[5][6]

    References

    Application Note & Protocol: Thermal Decomposition of Yttrium Oxalate for the Synthesis of Yttrium Oxide

    Author: BenchChem Technical Support Team. Date: December 2025

    Audience: Researchers, scientists, and drug development professionals.

    Introduction

    Yttrium oxide (Y₂O₃), or yttria, is a highly stable ceramic material with a wide range of applications, including in solid-state lasers, thermal barrier coatings, and as a host material for phosphors. One of the most common and reliable methods for synthesizing high-purity, nanocrystalline yttrium oxide is through the thermal decomposition of a yttrium oxalate precursor.[1] This method allows for excellent control over the final product's morphology, particle size, and surface area.

    The thermal decomposition of this compound decahydrate (Y₂(C₂O₄)₃·10H₂O) is a multi-stage process that can be precisely controlled by temperature and atmosphere.[1][2] The process typically involves three main stages:

    • Dehydration: The initial precursor, this compound decahydrate, loses its water of hydration in one or more steps, typically starting at temperatures as low as 40°C.[1][2] Intermediate hydrates, such as the dihydrate, may be formed before the compound becomes fully anhydrous.[1]

    • Oxalate Decomposition & Intermediate Formation: Following dehydration, the anhydrous this compound decomposes. This stage, occurring at approximately 390-460°C, is complex and involves the formation of intermediate yttrium oxycarbonate species.[2][3] The exact composition of the oxycarbonate, such as (YO)₂CO₃, can be influenced by the temperature and the composition of the surrounding atmosphere.[2] The formation of this oxycarbonate intermediate is often accompanied by a significant increase in the material's specific surface area.[2][4]

    • Final Conversion to Yttrium Oxide: At higher temperatures, the intermediate oxycarbonate decomposes further, releasing carbon dioxide to form the final, stable yttrium oxide (Y₂O₃).[3] This final conversion is typically completed at temperatures between 700°C and 900°C.[3]

    This document provides detailed protocols for the synthesis of the this compound precursor via co-precipitation and its subsequent thermal decomposition to produce yttrium oxide.

    Experimental Protocols

    Protocol 1: Synthesis of this compound (Y₂(C₂O₄)₃·10H₂O) Precursor via Co-Precipitation

    This protocol describes a general co-precipitation method for synthesizing the this compound precursor.[5][6]

    Materials:

    • Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

    • Ammonium oxalate ((NH₄)₂C₂O₄) or Oxalic Acid (H₂C₂O₄)

    • Deionized water

    • Ethanol

    Equipment:

    • Beakers

    • Magnetic stirrer with hot plate

    • Thermometer or temperature probe

    • Filtration apparatus (e.g., Büchner funnel) or centrifuge

    • Drying oven

    Procedure:

    • Precursor Solution Preparation: Prepare a 0.1 M solution of yttrium nitrate hexahydrate by dissolving the calculated amount in deionized water.[7]

    • Precipitating Agent Solution Preparation: Prepare a 0.1 M solution of ammonium oxalate in deionized water.[7]

    • Precipitation: Heat both solutions to 40°C.[6][7] While stirring the ammonium oxalate solution vigorously, slowly add the yttrium nitrate solution. A white precipitate of this compound will form immediately.[5][7]

    • Aging: Continue stirring the resulting white suspension for 1 hour at 40°C to allow the precipitate to age and for the particle size distribution to homogenize.[6]

    • Washing: Separate the precipitate from the solution by filtration or centrifugation. Wash the precipitate multiple times with deionized water to remove unreacted ions and byproducts. Perform a final wash with ethanol to aid in the subsequent drying process.[5][7]

    • Drying: Dry the washed this compound precipitate in an oven at a low temperature, typically 80°C, overnight to obtain a fine white powder.[5]

    Protocol 2: Thermal Decomposition (Calcination) to Yttrium Oxide (Y₂O₃)

    The dried this compound powder is calcined in a furnace to yield yttrium oxide. The final properties of the Y₂O₃ are highly dependent on the calcination temperature and duration.

    Equipment:

    • High-temperature furnace (muffle or tube)

    • Ceramic crucible (e.g., alumina)

    Procedure:

    • Place the dried this compound powder into a ceramic crucible.

    • Place the crucible in the furnace.

    • Heat the powder according to one of the following recommended temperature profiles, depending on the desired outcome.

    Method A: Single-Step Calcination for High Surface Area Y₂O₃

    • This method aims to produce nanocrystalline yttrium oxide with a high specific surface area in a single heating step.[2]

    • Heating Profile: Ramp the furnace temperature to 550-650°C in an air atmosphere and hold for 2-4 hours.[2][6] A study found that optimal parameters for pure Y₂O₃ nanoparticles were calcination at 650°C for 4 hours.[6][8]

    Method B: Two-Step Calcination via Oxycarbonate Intermediate

    • This method allows for the formation of a high-surface-area yttrium oxycarbonate intermediate, which is then converted to yttrium oxide at a relatively low temperature.[2]

    • Step 1 (Oxycarbonate Formation): Heat the precursor to 320–330°C in a flowing air or oxygen atmosphere.[2] Hold at this temperature until the mass change indicates the formation of yttrium oxycarbonate, (YO)₂CO₃. This step maximizes the specific surface area.[2]

    • Step 2 (Conversion to Oxide): Increase the temperature to 450°C and hold for an extended period (e.g., 24 hours) to fully convert the oxycarbonate to yttrium oxide.[2]

    Data Presentation

    The thermal decomposition process can be monitored using thermogravimetric analysis (TGA). The following tables summarize the expected stages and the influence of calcination on the final product.

    Table 1: Key Stages in the Thermal Decomposition of this compound Decahydrate

    Stage Approximate Temperature Range (°C) Process Gaseous Products Solid Product
    1 40 - 250 Dehydration H₂O Y₂(C₂O₄)₃·xH₂O -> Y₂(C₂O₄)₃
    2 350 - 550 Oxalate Decomposition CO, CO₂ Y₂(C₂O₄)₃ -> (YO)₂CO₃
    3 550 - 900 Oxycarbonate Decomposition CO₂ (YO)₂CO₃ -> Y₂O₃

    (Data synthesized from multiple sources describing the general decomposition process of metal oxalates)[2][3][9]

    Table 2: Effect of Calcination Conditions on Yttrium Oxide Properties

    Precursor Calcination Temperature (°C) Atmosphere Specific Surface Area (m²/g) Notes
    Y₂(C₂O₄)₃·10H₂O 320 - 330 Air or O₂ 60 - 90 Product is intermediate (YO)₂CO₃.[2][4]
    (YO)₂CO₃ 450 Air 50 - 60 Conversion of oxycarbonate to Y₂O₃.[2]
    Y₂(C₂O₄)₃·10H₂O 550 Air ~65 Direct conversion to Y₂O₃.[2]

    | Y₂(C₂O₄)₃ | 650 | Air | 7.40 | Yielded semispherical Y₂O₃ nanoparticles.[6] |

    Visualizations

    Experimental Workflow

    The following diagram illustrates the complete workflow from the preparation of precursor solutions to the final characterization of the yttrium oxide product.

    G cluster_0 Precursor Synthesis cluster_1 Thermal Decomposition cluster_2 Characterization A Prepare Y(NO₃)₃ Solution C Co-Precipitation @ 40°C A->C B Prepare (NH₄)₂C₂O₄ Solution B->C D Aging (1 hr) C->D E Washing & Filtration D->E F Drying @ 80°C E->F G Calcination in Furnace F->G H Y₂O₃ Nanopowder G->H I TGA/DTA H->I J XRD H->J K SEM/TEM H->K L BET Surface Area H->L

    Workflow for the synthesis and characterization of Y₂O₃.
    Chemical Transformation Pathway

    This diagram outlines the chemical stages during the thermal decomposition of this compound decahydrate.

    G A Y₂(C₂O₄)₃·10H₂O (Precursor) B Y₂(C₂O₄)₃ (Anhydrous Oxalate) A->B ~40-250°C - 10 H₂O (g) C (YO)₂CO₃ (Oxycarbonate Intermediate) B->C ~350-550°C - 2 CO (g) - 3 CO₂ (g) D Y₂O₃ (Final Product) C->D > 550°C - CO₂ (g)

    Chemical pathway of this compound decomposition.

    References

    Application Notes and Protocols: Yttrium Oxalate as a Precursor for Advanced Ceramic Materials

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    These application notes provide a comprehensive overview and detailed protocols for utilizing yttrium oxalate (Y₂(C₂O₄)₃) as a precursor in the synthesis of high-purity yttrium-based ceramic materials. The use of this compound offers several advantages, including excellent control over stoichiometry, morphology, and the ability to produce fine, reactive powders upon calcination, which are essential for fabricating high-quality ceramics.

    Introduction to this compound as a Ceramic Precursor

    This compound is a key intermediate in the production of various advanced ceramics, including yttrium oxide (Y₂O₃), yttrium aluminum garnet (YAG, Y₃Al₅O₁₂), and yttrium barium copper oxide (YBCO, YBa₂Cu₃O₇₋ₓ) superconductors.[1][2][3] The thermal decomposition of this compound is a well-studied process that allows for the formation of yttria powders with controlled particle size and high specific surface area.[1][4] This precursor route is favored for its ability to yield high-purity oxides, as the oxalate decomposes cleanly into the oxide and gaseous byproducts (CO and CO₂).[1]

    The properties of the final ceramic are highly dependent on the characteristics of the initial precursor powder. The precipitation conditions of this compound, such as reactant concentration, temperature, and pH, play a crucial role in determining the morphology and particle size of the precursor, which in turn influences the properties of the calcined ceramic powder.

    Applications of Yttrium-Based Ceramics

    Yttrium-based ceramics possess a unique combination of properties that make them suitable for a wide range of demanding applications:

    • Yttrium Oxide (Y₂O₃): Known for its high melting point, chemical stability, thermal stability, and transparency to infrared radiation.[1] It is used in applications such as high-temperature crucibles, IR windows, solid-state laser host materials, and as a sintering aid for other ceramics.[1][5]

    • Yttrium Aluminum Garnet (YAG, Y₃Al₅O₁₂): A widely used solid-state laser host material when doped with active ions like neodymium (Nd³⁺) or erbium (Er³⁺).[6] Its high thermal conductivity and mechanical strength are critical for high-power laser applications. Pure YAG is also used for transparent ceramic armor and optical components.[6]

    • Yttrium Barium Copper Oxide (YBCO): A high-temperature superconductor with a critical temperature (Tc) above the boiling point of liquid nitrogen (77 K).[7][8] YBCO is used in the fabrication of superconducting magnets, fault current limiters, and high-frequency electronic devices.

    Experimental Protocols

    Synthesis of Nanocrystalline Yttrium Oxide (Y₂O₃) Powder

    This protocol details the synthesis of high-purity, nanocrystalline yttria powder via the thermal decomposition of this compound.

    3.1.1. Materials and Equipment

    • Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

    • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

    • Deionized water

    • Ammonium hydroxide (for pH adjustment, optional)

    • Beakers and magnetic stirrer

    • Filtration apparatus (e.g., Büchner funnel)

    • Drying oven

    • Tube furnace with controlled atmosphere capabilities

    • Mortar and pestle or ball mill

    3.1.2. Protocol for this compound Precipitation

    • Prepare Reactant Solutions:

      • Dissolve a stoichiometric amount of yttrium nitrate hexahydrate in deionized water to create a 0.1 M solution.

      • Dissolve a stoichiometric amount of oxalic acid dihydrate in deionized water to create a 0.1 M solution.

    • Precipitation:

      • Slowly add the oxalic acid solution to the yttrium nitrate solution while stirring continuously. A white precipitate of this compound decahydrate (Y₂(C₂O₄)₃·10H₂O) will form.[1]

      • The reaction temperature can be varied between room temperature and 100 °C to control particle size.[9] For finer particles, precipitation at a lower temperature is generally preferred.

    • Aging and Filtration:

      • Allow the precipitate to age in the mother liquor for a specified time (e.g., 1-3 hours) to ensure complete reaction and particle growth.[9]

      • Separate the precipitate from the solution by filtration.

      • Wash the precipitate several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol to aid in drying.

    • Drying:

      • Dry the filtered this compound precursor in a drying oven at a temperature between 80-110 °C for 12-24 hours to remove residual water.[10]

    3.1.3. Protocol for Thermal Decomposition (Calcination)

    The thermal decomposition of this compound to yttria is a multi-step process involving dehydration and oxalate decomposition.[1][11]

    • Place the dried this compound powder in an alumina crucible.

    • Insert the crucible into a tube furnace.

    • Heat the powder according to a controlled temperature program. The specific temperatures and holding times will determine the final properties of the yttria powder. Two exemplary methods are provided below.[1]

      • Method 1 (for high specific surface area): Heat to 320-330 °C in a flowing air or oxygen atmosphere to form an intermediate yttrium oxycarbonate. Then, heat to 450 °C for 24 hours to convert the oxycarbonate to yttrium oxide.[1]

      • Method 2 (direct decomposition): Heat directly to 550 °C in an air or oxygen atmosphere.[1]

    • After the calcination is complete, allow the furnace to cool down to room temperature.

    • The resulting white powder is nanocrystalline yttrium oxide. Gentle grinding with a mortar and pestle may be necessary to break up any soft agglomerates.

    Synthesis of Yttrium Barium Copper Oxide (YBCO) Powder

    This protocol outlines a co-precipitation method for synthesizing YBCO precursor powder using this compound.

    3.2.1. Materials and Equipment

    • Yttrium nitrate (Y(NO₃)₃)

    • Barium nitrate (Ba(NO₃)₂)

    • Copper nitrate (Cu(NO₃)₂)

    • Oxalic acid

    • Polyethylene glycol (PEG)

    • Deionized water

    • Beakers and magnetic stirrer

    • Filtration apparatus

    • Drying oven

    • Tube furnace

    3.2.2. Protocol for YBCO Precursor Co-precipitation

    • Prepare Metal Nitrate Solution (Solution A):

      • Dissolve yttrium nitrate, barium nitrate, and copper nitrate in deionized water in the stoichiometric atomic ratio of Y:Ba:Cu = 1:2:3.[12]

      • Add polyethylene glycol to the solution and mix thoroughly.[12]

    • Prepare Oxalic Acid Solution (Solution B):

      • Prepare an aqueous solution of oxalic acid.[12]

    • Co-precipitation:

      • Slowly add the oxalic acid solution (Solution B) dropwise to the metal nitrate solution (Solution A) while stirring vigorously to form a co-precipitate of the metal oxalates.[12]

    • Filtration and Drying:

      • Filter the resulting precipitate and wash it thoroughly with deionized water.

      • Dry the precursor powder in an oven.

    • Calcination and Sintering:

      • Calcine the dried precursor powder at a high temperature (e.g., 900-950 °C) in an oxygen atmosphere to decompose the oxalates and form the YBCO phase.[13] This process typically involves several grinding and re-heating steps to ensure homogeneity.[13]

    Data Presentation

    The properties of the final ceramic powder are highly influenced by the calcination parameters. The following table summarizes the effect of calcination temperature on the specific surface area of yttria derived from a this compound precursor.

    PrecursorCalcination Temperature (°C)AtmosphereResulting PhaseSpecific Surface Area (m²/g)Reference
    Y₂(C₂O₄)₃·10H₂O320-330Air/OxygenYttrium Oxycarbonate60-90[1]
    Yttrium Oxycarbonate450 (for 24h)Air/OxygenYttrium Oxide (Y₂O₃)50-60[1]
    Y₂(C₂O₄)₃·10H₂O550Air/OxygenYttrium Oxide (Y₂O₃)65[1]
    This compound650 (for 4h)AirYttrium Oxide (Y₂O₃)7.40[9]
    This compound1073 (800)AirYttrium Oxide (Y₂O₃)-[14]
    La, Nd co-doped this compound1100 (for 4h)-Doped Yttrium Oxide-[15]

    Visualizations

    Experimental Workflow for Ceramic Synthesis

    experimental_workflow precursor This compound Precursor filtration Filtration & Washing precursor->filtration precipitation Precipitation/ Co-precipitation precipitation->precursor drying Drying filtration->drying calcination Calcination drying->calcination ceramic_powder Ceramic Powder (e.g., Y₂O₃, YAG, YBCO) calcination->ceramic_powder characterization Characterization (XRD, SEM, BET) ceramic_powder->characterization

    Caption: Workflow for synthesizing ceramic powders from a this compound precursor.

    Thermal Decomposition Pathway of this compound

    thermal_decomposition start Y₂(C₂O₄)₃·10H₂O (this compound Decahydrate) intermediate1 Intermediate Hydrates (e.g., Hexahydrate, Tetrahydrate) start->intermediate1 ~40-210°C (Dehydration) anhydrous Y₂(C₂O₄)₃ (Anhydrous this compound) intermediate1->anhydrous >210°C (Dehydration) oxycarbonate Yttrium Oxycarbonate ((YO)₂CO₃) anhydrous->oxycarbonate ~320-420°C (Decomposition) final_product Y₂O₃ (Yttrium Oxide) oxycarbonate->final_product >420°C (Decomposition)

    Caption: Thermal decomposition stages of this compound to form yttrium oxide.

    References

    Application Notes and Protocols: Co-precipitation Synthesis of Yttrium Oxide Nanoparticles using an Oxalate Precursor

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    These application notes provide a detailed overview and experimental protocols for the synthesis of yttrium oxide (Y₂O₃) nanoparticles via the co-precipitation of an yttrium oxalate precursor. The document covers the synthesis methodology, characterization, and key applications in the biomedical field, with a focus on drug delivery and bioimaging.

    Introduction

    Yttrium oxide nanoparticles are of significant interest in various fields, including biomedicine, due to their unique properties such as high thermal stability, and utility as a host for various dopants for imaging applications. The co-precipitation method using an oxalate precursor is a widely employed technique for synthesizing Y₂O₃ nanoparticles. This method is favored for its relative simplicity, low cost, and ability to produce nanoparticles with controlled size and morphology, making it suitable for large-scale production.[1]

    This document outlines the standard protocol for this synthesis and provides detailed application protocols for researchers interested in their biomedical applications.

    Nanoparticle Synthesis: Co-precipitation of this compound

    The synthesis of yttrium oxide nanoparticles via the oxalate co-precipitation route is a two-step process:

    • Co-precipitation: Yttrium salt (e.g., yttrium nitrate) is reacted with an oxalate source (e.g., ammonium oxalate) in an aqueous solution to form an insoluble this compound precipitate.

    • Calcination: The this compound precursor is then heated at a high temperature to decompose it into yttrium oxide nanoparticles.

    Experimental Protocol: Yttrium Oxide Nanoparticle Synthesis

    This protocol details the synthesis of yttrium oxide nanoparticles with a crystallite size in the range of 7-21 nm and a specific surface area of approximately 7.40 m²/g.[2][3]

    Materials:

    • Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

    • Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)

    • Deionized water

    • Ethanol

    • Beakers

    • Magnetic stirrer with heating plate

    • Centrifuge

    • Oven

    • Muffle furnace

    Procedure:

    • Precursor Solution Preparation:

      • Prepare an aqueous solution of yttrium nitrate hexahydrate. The concentration can be varied to control the final particle size.

      • In a separate beaker, prepare an aqueous solution of ammonium oxalate.

    • Co-precipitation Reaction:

      • Heat the yttrium nitrate solution to 40°C while stirring.

      • Slowly add the ammonium oxalate solution to the yttrium nitrate solution under vigorous stirring. A white precipitate of this compound will form immediately.

      • Continue stirring the mixture at 40°C for 1 hour to allow the precipitate to age.[2][3]

    • Washing and Drying:

      • Separate the precipitate from the solution by centrifugation.

      • Wash the precipitate several times with deionized water to remove any unreacted ions.

      • Perform a final wash with ethanol.

      • Dry the washed precipitate in an oven at 80-100°C overnight.

    • Calcination:

      • Place the dried this compound powder in a ceramic crucible.

      • Calcine the powder in a muffle furnace at 650°C for 4 hours to obtain crystalline yttrium oxide nanoparticles.[2][3]

    Synthesis Workflow

    Synthesis_Workflow

    Influence of Synthesis Parameters

    The properties of the resulting yttrium oxide nanoparticles are highly dependent on the synthesis parameters.

    Table 1: Effect of Synthesis Parameters on Y₂O₃ Nanoparticle Properties

    ParameterVariationEffect on Nanoparticle PropertiesReference(s)
    pH Increasing pH from 8 to 10Yttria powders made from the precursor at a pH of 8 are smaller in mean particle size and have a narrower size distribution than those made from a precursor at a pH of 10.[1]
    Calcination Temperature Increasing TemperatureLeads to an increase in crystallite size and degree of agglomeration.[4]
    Precursor Concentration Increasing ConcentrationCan lead to an increase in nanoparticle size.[5]
    Surfactant Addition of SurfactantsCan influence the morphology and prevent agglomeration.[1][6]

    Characterization of Yttrium Oxide Nanoparticles

    After synthesis, it is crucial to characterize the nanoparticles to determine their physicochemical properties.

    Table 2: Common Characterization Techniques for Y₂O₃ Nanoparticles

    TechniqueInformation Obtained
    X-ray Diffraction (XRD) Crystalline structure, phase purity, and average crystallite size.
    Scanning Electron Microscopy (SEM) Morphology, particle size, and degree of agglomeration.
    Transmission Electron Microscopy (TEM) High-resolution morphology, particle size distribution, and crystalline structure.
    Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distribution in suspension.
    Zeta Potential Surface charge and stability of the nanoparticle suspension.
    Brunauer-Emmett-Teller (BET) Analysis Specific surface area.

    Application Notes and Protocols

    Yttrium oxide nanoparticles have shown great promise in various biomedical applications, particularly in drug delivery and bioimaging.

    Drug Delivery

    Y₂O₃ nanoparticles can be surface-functionalized to act as carriers for therapeutic agents. Polyethylene glycol (PEG) is commonly used for surface modification to improve biocompatibility and prolong circulation time.

    Materials:

    • As-synthesized Y₂O₃ nanoparticles

    • Methoxy-PEG-silane (or other PEG derivative with a suitable anchor group)

    • Anhydrous Toluene (or other suitable solvent)

    • Sonicator

    • Centrifuge

    Procedure:

    • Disperse the Y₂O₃ nanoparticles in anhydrous toluene by sonication.

    • Add methoxy-PEG-silane to the nanoparticle suspension. The amount of PEG-silane should be optimized based on the surface area of the nanoparticles.

    • Reflux the mixture overnight under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to room temperature.

    • Separate the PEGylated nanoparticles by centrifugation.

    • Wash the nanoparticles several times with toluene and then ethanol to remove unreacted PEG-silane.

    • Dry the PEGylated nanoparticles under vacuum.

    Materials:

    • PEGylated Y₂O₃ nanoparticles

    • Doxorubicin hydrochloride (DOX)

    • Phosphate-buffered saline (PBS, pH 7.4)

    • Magnetic stirrer

    • Centrifuge

    • UV-Vis Spectrophotometer

    Procedure:

    • Disperse a known amount of PEGylated Y₂O₃ nanoparticles in PBS.

    • Prepare a stock solution of DOX in PBS.

    • Add the DOX solution to the nanoparticle suspension and stir the mixture at room temperature overnight in the dark.

    • Separate the DOX-loaded nanoparticles by centrifugation.

    • Collect the supernatant to determine the amount of unloaded DOX.

    The drug loading efficiency can be determined indirectly by measuring the amount of free drug in the supernatant after the loading process.

    Procedure:

    • Prepare a Calibration Curve:

      • Prepare a series of DOX solutions of known concentrations in PBS.

      • Measure the absorbance of each solution at the maximum absorbance wavelength of DOX (around 480 nm) using a UV-Vis spectrophotometer.

      • Plot a graph of absorbance versus concentration to create a standard calibration curve.

    • Measure Unloaded Drug:

      • Measure the absorbance of the supernatant collected in the drug loading protocol.

      • Use the calibration curve to determine the concentration of free DOX in the supernatant.

    • Calculate Drug Loading Efficiency (DLE) and Drug Loading Content (DLC):

      • DLE (%) = [(Initial amount of DOX) - (Amount of free DOX in supernatant)] / (Initial amount of DOX) x 100

      • DLC (%) = [(Initial amount of DOX) - (Amount of free DOX in supernatant)] / (Weight of DOX-loaded nanoparticles) x 100

    Bioimaging

    Doping yttrium oxide nanoparticles with lanthanide ions, such as europium (Eu³⁺), can render them fluorescent, making them suitable for bioimaging applications.

    Materials:

    • Eu³⁺-doped Y₂O₃ nanoparticles

    • Cancer cell line (e.g., HeLa)

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • Fluorescence microscope

    Procedure:

    • Culture the cancer cells on glass coverslips in a petri dish.

    • Disperse the Eu³⁺-doped Y₂O₃ nanoparticles in the cell culture medium at a desired concentration.

    • Incubate the cells with the nanoparticle-containing medium for a specific time (e.g., 24 hours) to allow for cellular uptake.

    • Wash the cells three times with PBS to remove any unbound nanoparticles.

    • Observe the cells under a fluorescence microscope using the appropriate excitation and emission wavelengths for Eu³⁺ (e.g., excitation at ~250 nm, emission at ~611 nm).

    Cytotoxicity and Mechanism of Action

    Yttrium oxide nanoparticles have been shown to induce cytotoxicity in cancer cells through the generation of reactive oxygen species (ROS), leading to apoptosis.

    ROS_Apoptosis

    Materials:

    • Y₂O₃ nanoparticles

    • Cancer cell line (e.g., MCF-7)

    • Cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

    Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

    • Prepare serial dilutions of the Y₂O₃ nanoparticle suspension in the cell culture medium.

    • Remove the old medium from the cells and add the nanoparticle suspensions at various concentrations.

    • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells).

    Conclusion

    The co-precipitation method using an oxalate precursor is a versatile and scalable approach for the synthesis of yttrium oxide nanoparticles. By carefully controlling the synthesis parameters, nanoparticles with desired physicochemical properties can be obtained for various biomedical applications. The protocols provided in this document offer a foundation for researchers to explore the potential of yttrium oxide nanoparticles in drug delivery, bioimaging, and cancer therapy. Further optimization of these protocols may be necessary depending on the specific application and cell type.

    References

    Application of Yttrium Oxalate in Phosphor Synthesis: A Detailed Guide

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This document provides detailed application notes and protocols for the synthesis of yttrium oxide-based phosphors using yttrium oxalate as a precursor. The methodologies outlined are grounded in established co-precipitation and subsequent calcination techniques, offering a reproducible approach for producing high-quality phosphors for various applications, including displays, lighting, and biomedical imaging.

    Introduction

    Yttrium oxide (Y₂O₃) is a highly stable and efficient host material for various rare-earth dopants, enabling the production of phosphors with strong and sharp emission lines. This compound (Y₂(C₂O₄)₃) is a widely used precursor for the synthesis of yttrium oxide powders due to its ease of precipitation, controlled stoichiometry, and the ability to yield fine, homogeneous particles upon calcination. The co-precipitation method, in particular, allows for the uniform incorporation of dopant ions, such as Europium (Eu³⁺) for red-emitting phosphors, into the this compound lattice, which is crucial for achieving high luminescence efficiency.

    This guide details the synthesis of Y₂O₃:Eu³⁺ phosphors, a prominent red phosphor, through the this compound precursor route. It covers the experimental protocols, the influence of key synthesis parameters on the final product's characteristics, and presents the data in a structured format for easy comparison and implementation.

    Experimental Protocols

    Two primary experimental protocols are presented: the co-precipitation of this compound and its subsequent calcination to form the desired yttrium oxide phosphor.

    Protocol 1: Co-precipitation of Doped this compound

    This protocol describes the synthesis of Europium-doped this compound precursor powder.

    Materials:

    • Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

    • Europium (III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

    • Ammonium oxalate ((NH₄)₂C₂O₄) or Oxalic acid (H₂C₂O₄)

    • Deionized water

    • Ethanol

    • Ammonium hydroxide (NH₄OH) (for pH adjustment)

    Equipment:

    • Beakers

    • Magnetic stirrer and stir bars

    • Burette or dropping funnel

    • pH meter

    • Centrifuge or filtration setup (e.g., Büchner funnel)

    • Drying oven

    Procedure:

    • Precursor Solution Preparation:

      • Prepare a 0.1 M aqueous solution of yttrium nitrate hexahydrate.

      • Prepare a 0.1 M aqueous solution of europium nitrate hexahydrate.

      • For a target doping concentration of 5 mol% Eu³⁺, mix the yttrium nitrate and europium nitrate solutions in a 95:5 molar ratio.

    • Precipitating Agent Solution Preparation:

      • Prepare a 0.1 M aqueous solution of ammonium oxalate.

    • Precipitation:

      • Place the mixed nitrate solution in a beaker on a magnetic stirrer and stir vigorously.

      • Slowly add the ammonium oxalate solution dropwise to the nitrate solution. A white precipitate of yttrium europium oxalate will form immediately.

      • Monitor and maintain the pH of the solution at a desired value (e.g., pH 2-3) by adding ammonium hydroxide solution, as pH can influence the particle size and morphology.

    • Aging:

      • After the complete addition of the precipitating agent, continue stirring the suspension for 1-2 hours at room temperature to allow the precipitate to age and mature.

    • Washing:

      • Separate the precipitate from the solution by centrifugation or filtration.

      • Wash the precipitate several times with deionized water to remove unreacted ions.

      • Perform a final wash with ethanol to aid in drying and prevent agglomeration.

    • Drying:

      • Dry the washed precipitate in an oven at 80-100 °C for 12-24 hours to obtain a fine, white powder of doped this compound.

    Protocol 2: Calcination of this compound to Y₂O₃:Eu³⁺ Phosphor

    This protocol details the thermal conversion of the this compound precursor into the final crystalline yttrium oxide phosphor.

    Materials:

    • Dried Europium-doped this compound powder (from Protocol 2.1)

    Equipment:

    • Alumina crucibles

    • High-temperature muffle furnace

    Procedure:

    • Sample Preparation:

      • Place the dried this compound powder into an alumina crucible.

    • Calcination:

      • Place the crucible in the muffle furnace.

      • Heat the sample in air to the desired calcination temperature (e.g., 600-1200 °C) at a controlled ramp rate (e.g., 5 °C/min). The choice of temperature significantly impacts the crystallinity and particle size of the final phosphor.

      • Hold the sample at the peak temperature for a specific duration (e.g., 2-4 hours) to ensure complete decomposition of the oxalate and formation of the crystalline yttrium oxide phase.

    • Cooling:

      • Allow the furnace to cool down naturally to room temperature.

    • Product Collection:

      • Carefully remove the crucible from the furnace. The resulting white powder is the Y₂O₃:Eu³⁺ phosphor.

    Data Presentation

    The properties of the synthesized phosphor are highly dependent on the synthesis and processing parameters. The following tables summarize the expected quantitative data based on different experimental conditions.

    Table 1: Effect of Calcination Temperature on Y₂O₃:Eu³⁺ Phosphor Properties

    Calcination Temperature (°C)Average Crystallite Size (nm)MorphologyRelative Luminescence Intensity (a.u.)
    60015 - 30Semi-spherical nanoparticlesLow
    80030 - 50More defined spherical particlesMedium
    100050 - 80Necking and initial sintering of particlesHigh
    1200> 100Sintered particles with larger grain sizesVery High (potential for concentration quenching)

    Table 2: Influence of Synthesis Parameters on Precursor and Phosphor Characteristics

    ParameterVariationEffect on this compound PrecursorEffect on Y₂O₃:Eu³⁺ Phosphor
    pH during Precipitation 1 - 2Smaller, more uniform particlesSmaller, well-dispersed phosphor particles
    3 - 5Larger, irregular particlesLarger, agglomerated phosphor particles
    Aging Time < 1 hourIncomplete precipitation, smaller particlesBroader particle size distribution
    2 - 4 hoursWell-formed crystals, larger particlesNarrower particle size distribution
    Dopant Concentration (Eu³⁺) 1 - 5 mol%No significant morphological changeIncreasing luminescence intensity
    > 5 mol%No significant morphological changeConcentration quenching, decreased intensity

    Mandatory Visualizations

    Experimental Workflow

    The following diagram illustrates the overall workflow for the synthesis of Y₂O₃:Eu³⁺ phosphors using the this compound precursor method.

    G cluster_0 Precursor Synthesis (Co-Precipitation) cluster_1 Phosphor Synthesis (Calcination) cluster_2 Characterization A Y(NO₃)₃ + Eu(NO₃)₃ Solution C Precipitation & Aging A->C B (NH₄)₂C₂O₄ Solution B->C D Washing & Centrifugation C->D E Drying (80-100°C) D->E F Y₂(C₂O₄)₃:Eu³⁺ Precursor E->F G Calcination (600-1200°C) F->G H Y₂O₃:Eu³⁺ Phosphor G->H I XRD (Phase & Crystallite Size) H->I J SEM/TEM (Morphology) H->J K Photoluminescence Spectroscopy H->K

    Caption: Experimental workflow for Y₂O₃:Eu³⁺ phosphor synthesis.

    Logical Relationship of Synthesis Steps

    This diagram illustrates the logical progression and dependencies of the key stages in the synthesis process.

    G A Reactant Preparation B Co-Precipitation A->B Mixing C Precursor Isolation & Purification B->C Separation D Thermal Decomposition (Calcination) C->D Heating E Crystalline Phosphor Formation D->E Phase Transition

    Caption: Logical flow of phosphor synthesis.

    Conclusion

    The use of this compound as a precursor offers a reliable and controllable route for the synthesis of high-quality yttrium oxide-based phosphors. The co-precipitation method allows for excellent control over the stoichiometry and homogeneity of the precursor, which directly translates to the performance of the final phosphor. By carefully controlling key parameters such as pH, aging time, and calcination temperature, researchers can tailor the particle size, morphology, and luminescent properties of the synthesized phosphors to meet the demands of specific applications. The protocols and data presented in this document serve as a comprehensive guide for the successful synthesis and optimization of yttrium oxide phosphors.

    Application Notes and Protocols for the Hydrothermal Synthesis of Yttrium Compounds from Oxalate Precursors

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    Yttrium oxide (Y₂O₃), or yttria, is a rare-earth metal oxide with significant applications in materials science and biomedicine due to its high thermal stability, dielectric constant, and chemical stability.[1][2] It is widely utilized as a host material for rare-earth dopants in phosphors and lasers, in biological imaging, and as a therapeutic agent.[3] The synthesis of Y₂O₃ nanoparticles with controlled size and morphology is crucial for these applications.

    The oxalate precursor route is a common method for synthesizing high-purity ceramic powders.[2] This method typically involves two main stages: the precipitation of a yttrium oxalate precursor (Y₂(C₂O₄)₃·nH₂O) followed by its conversion to yttrium oxide. While this conversion is conventionally achieved through high-temperature calcination, hydrothermal synthesis presents a compelling alternative.[3]

    Hydrothermal synthesis is a "soft-solution" technique involving crystallization from high-temperature aqueous solutions under high vapor pressure.[4] This method offers excellent control over particle size, morphology, and crystallinity by tuning reaction parameters like temperature, pressure, and time, often at lower temperatures than traditional solid-state reactions.[5] These application notes provide a detailed two-step protocol that combines the precipitation of an this compound precursor with a subsequent hydrothermal conversion to produce yttrium oxide nanoparticles.

    Quantitative Data on Synthesis Parameters

    The properties of the final yttrium oxide nanoparticles are highly dependent on the synthesis conditions. The following tables summarize the effects of key parameters on the crystallite size of Y₂O₃.

    Table 1: Effect of Precursor Concentration on Y₂O₃ Nanoparticle Size

    Precursor Concentration (Y(NO₃)₃) (M)Average Crystallite Size (nm)
    0.134
    0.238
    0.352
    0.458
    Data sourced from a study on the hydrothermal synthesis of Y₂O₃ nanoparticles.[4][6]

    Table 2: Effect of Calcination Temperature on Y₂O₃ Nanoparticle Size

    Calcination Temperature (°C)Average Particle Size (nm)
    50017.13
    70024.1
    100030.3
    Data from a study on hydrothermally synthesized yttrium hydroxide precursors, illustrating the general effect of temperature on particle growth.[7]

    Experimental Workflow and Parameter Relationships

    The synthesis process involves a precipitation step to form the oxalate precursor, followed by a hydrothermal step for conversion to the oxide. The relationship between experimental parameters and the final product characteristics is crucial for achieving desired material properties.

    G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydrothermal Conversion Y_Nitrate Y(NO₃)₃ Solution Precipitation Precipitation (Vigorous Stirring) Y_Nitrate->Precipitation Oxalic_Acid H₂C₂O₄ Solution Oxalic_Acid->Precipitation Y_Oxalate Y₂(C₂O₄)₃ Precipitate Precipitation->Y_Oxalate Washing_Drying Washing & Drying Y_Oxalate->Washing_Drying Dried_Precursor Dried this compound Autoclave Hydrothermal Treatment (e.g., 220°C, 12h) Dried_Precursor->Autoclave Y2O3_slurry Y₂O₃ Slurry Autoclave->Y2O3_slurry Final_Processing Centrifugation, Washing & Drying Y2O3_slurry->Final_Processing Y2O3_powder Y₂O₃ Nanopowder Final_Processing->Y2O3_powder

    Overall workflow for Y₂O₃ synthesis via oxalate precursor.

    G cluster_params Controllable Parameters cluster_props Resulting Properties P_Conc Precursor Concentration R_Size Particle Size P_Conc->R_Size Increases R_Agg Aggregation P_Conc->R_Agg Affects P_pH pH P_pH->R_Size Affects R_Morph Morphology P_pH->R_Morph P_Temp Temperature P_Temp->R_Size Increases R_Crys Crystallinity P_Temp->R_Crys Improves P_Time Time P_Time->R_Size Increases P_Time->R_Crys Improves

    Relationship between synthesis parameters and nanoparticle properties.

    Experimental Protocols

    This section details the two-step procedure for synthesizing yttrium oxide nanoparticles using an oxalate precursor followed by hydrothermal treatment.

    Protocol 1: Co-Precipitation of this compound Precursor

    This protocol describes the synthesis of the this compound (Y₂(C₂O₄)₃) precursor from yttrium nitrate.

    Materials:

    • Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

    • Oxalic acid (H₂C₂O₄) or Ammonium oxalate ((NH₄)₂C₂O₄)

    • Deionized (DI) water

    • Ethanol

    • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) for pH adjustment (optional)

    Equipment:

    • Glass beakers

    • Magnetic stirrer and stir bars

    • Pipettes and graduated cylinders

    • Centrifuge and centrifuge tubes

    • Drying oven

    Procedure:

    • Precursor Solution Preparation: Dissolve a calculated amount of yttrium nitrate hexahydrate in DI water to achieve the desired molar concentration (e.g., 0.1 M to 0.4 M).[6]

    • Precipitating Agent Preparation: Prepare a stoichiometric amount of oxalic acid or ammonium oxalate solution in DI water.

    • Precipitation: While vigorously stirring the yttrium nitrate solution at room temperature, slowly add the oxalic acid solution dropwise. A white precipitate of this compound will form instantly.[4]

    • pH Adjustment (Optional): Monitor and adjust the pH of the mixture if necessary. The pH can influence the morphology and size of the precursor particles.

    • Aging: Continue to stir the suspension vigorously for 1-2 hours at a constant temperature (e.g., 40 °C) to allow the precipitate to age and mature.[3]

    • Washing: Separate the white precipitate by centrifugation (e.g., 4000 rpm for 10 minutes). Discard the supernatant.

    • Resuspend the precipitate in DI water and centrifuge again. Repeat this washing step three times to remove unreacted ions.

    • Perform a final wash using ethanol to facilitate drying.

    • Drying: Dry the washed this compound precipitate in an oven at 60-80 °C overnight until a constant weight is achieved. The result is a fine, white powder of this compound.

    Protocol 2: Hydrothermal Conversion of this compound to Yttrium Oxide

    This protocol describes the conversion of the synthesized this compound powder into yttrium oxide (Y₂O₃) using a hydrothermal method. This approach is adapted from general hydrothermal principles and studies on the hydrothermal conversion of other metal oxalates.[3][8]

    Materials:

    • Dried this compound powder (from Protocol 1)

    • Deionized (DI) water

    • Ethanol

    Equipment:

    • Teflon-lined stainless steel autoclave (e.g., 100 mL capacity)

    • Laboratory oven capable of reaching at least 250 °C

    • Centrifuge and centrifuge tubes

    • Drying oven or vacuum oven

    Procedure:

    • Preparation: Add a specific amount of the dried this compound powder to the Teflon liner of the autoclave.

    • Add Solvent: Fill the Teflon liner with DI water to approximately 80% of its volume. Do not add any mineralizer or precipitating agent.

    • Sealing: Seal the Teflon liner and place it inside the stainless steel autoclave. Tighten the autoclave securely.

    • Hydrothermal Treatment: Place the sealed autoclave inside a preheated laboratory oven. Heat the autoclave to a temperature between 180 °C and 220 °C.[6][8] Maintain this temperature for a duration of 6 to 24 hours.[6][8] The high temperature and pressure will facilitate the decomposition of the oxalate and the formation of yttrium hydroxide or oxide.

    • Cooling: After the treatment period, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not attempt to open the autoclave while it is hot or under pressure.

    • Product Collection: Once cooled, open the autoclave and retrieve the Teflon liner. The product will be a white suspension or settled powder.

    • Washing: Transfer the contents to a centrifuge tube. Centrifuge the mixture to collect the solid product. Wash the powder several times with DI water and then with ethanol to remove any residual soluble byproducts.

    • Drying: Dry the final white powder in an oven at 80-100 °C for several hours to obtain pure yttrium oxide (Y₂O₃) nanoparticles.[6] A final, optional low-temperature calcination (e.g., 500 °C) can be performed to improve crystallinity if the as-synthesized product is yttrium hydroxide.[7]

    Conclusion

    The combination of co-precipitation to form an this compound precursor followed by hydrothermal conversion offers a robust method for synthesizing yttrium oxide nanoparticles. This two-step approach provides control over the final particle characteristics through the careful manipulation of parameters in both the precipitation and hydrothermal stages. The protocols and data presented here serve as a comprehensive guide for researchers to produce high-quality yttrium oxide materials tailored for advanced applications in drug development, bioimaging, and materials science.

    References

    The Role of Yttrium Oxalate in High-Temperature Superconductor Synthesis: Application Notes and Protocols

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    These application notes provide a comprehensive overview of the pivotal role of yttrium oxalate in the synthesis of yttrium barium copper oxide (YBCO), a prominent high-temperature superconductor. This document details the advantages of the this compound co-precipitation method over the conventional solid-state reaction, offering detailed experimental protocols and comparative data for researchers in materials science and related fields.

    Application Notes

    This compound serves as a critical precursor in the co-precipitation synthesis of YBCO, a method favored for producing high-purity, homogeneous, and nano-sized superconductor powders. Unlike the traditional solid-state reaction method, which involves the high-temperature grinding and firing of solid precursors like yttrium oxide, barium carbonate, and copper oxide, the co-precipitation route offers superior control over the stoichiometry and morphology of the final product.

    The co-precipitation process involves the simultaneous precipitation of yttrium, barium, and copper ions from a solution as their respective oxalates. The resulting intimate mixture of precursors at the atomic level ensures a more uniform composition in the final ceramic. The subsequent thermal decomposition of this yttrium-barium-copper oxalate precursor at lower temperatures compared to the solid-state method leads to the formation of the desired YBCO phase. This reduction in processing temperature helps to control grain growth and maintain a fine-grained microstructure, which is often associated with enhanced superconducting properties.

    Key Advantages of the this compound Co-Precipitation Method:

    • Enhanced Homogeneity: Co-precipitation ensures a uniform distribution of the constituent metal ions, leading to a more homogeneous YBCO product.[1]

    • Finer Particle Size: This method yields nanocrystalline YBCO powders, which can lead to improved sintering and denser final products.[1]

    • Lower Processing Temperatures: The thermal decomposition of the oxalate precursor occurs at lower temperatures than the solid-state reaction, reducing energy consumption and the risk of exaggerated grain growth.[1]

    • Improved Superconducting Properties: The resulting fine-grained and homogeneous microstructure often translates to a sharper superconducting transition and potentially higher critical current densities.[1]

    Comparative Data: Co-Precipitation vs. Solid-State Reaction

    The following table summarizes the key quantitative differences between the this compound co-precipitation method and the conventional solid-state reaction for the synthesis of YBCO.

    ParameterThis compound Co-Precipitation MethodSolid-State Reaction Method
    Precursor Materials Yttrium, Barium, and Copper salts (e.g., nitrates or acetates), Oxalic AcidYttrium Oxide (Y₂O₃), Barium Carbonate (BaCO₃), Copper(II) Oxide (CuO)
    Calcination Temperature ~600 - 920 °C[2]900 - 950 °C[3]
    Calcination Duration 10 - 24 hours[2]10 - 24 hours[3]
    Sintering Temperature ~920 °C[2]930 - 955 °C[3]
    Sintering Duration 15 - 24 hours[2]15 - 20 hours[3]
    Resulting Grain Size Finer, often in the nanometer to sub-micron range[1]Larger, typically in the micron range
    Phase Purity Generally higher, with reduced secondary phases[1]Prone to formation of impurity phases requiring repeated grinding
    Superconducting Transition Temperature (Tc) ~90 - 93 K[2]~93 K[3]
    Transition Width (ΔTc) Sharper transition[1]Broader transition

    Experimental Protocols

    Protocol 1: Synthesis of YBCO via this compound Co-Precipitation

    This protocol details the synthesis of YBa₂Cu₃O₇₋ₓ powder using the co-precipitation of yttrium, barium, and copper oxalates.

    1. Precursor Solution Preparation:

    • Prepare separate aqueous solutions of yttrium nitrate (Y(NO₃)₃·6H₂O), barium nitrate (Ba(NO₃)₂), and copper nitrate (Cu(NO₃)₂·3H₂O). The molar ratio of Y:Ba:Cu should be 1:2:3.
    • For a typical synthesis, dissolve the stoichiometric amounts of the nitrate salts in deionized water to achieve a desired total metal ion concentration (e.g., 0.1 M).

    2. Precipitation:

    • Mix the three nitrate solutions in a beaker and stir continuously.
    • Slowly add a solution of oxalic acid (H₂C₂O₄) to the mixed metal nitrate solution. An excess of oxalic acid is typically used to ensure complete precipitation.
    • Adjust the pH of the solution to between 4 and 5 by the dropwise addition of an ammonia solution while stirring vigorously. This will induce the co-precipitation of yttrium, barium, and copper oxalates.
    • Continue stirring the suspension for a few hours to ensure complete precipitation and homogenization.

    3. Filtration and Drying:

    • Filter the resulting precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted salts.
    • Subsequently, wash the precipitate with ethanol to aid in drying.
    • Dry the filtered precursor powder in an oven at approximately 80-100 °C for 12-24 hours to obtain a fine, dry powder of the mixed metal oxalates.

    4. Thermal Treatment:

    • Calcination: Place the dried oxalate precursor powder in an alumina crucible and calcine it in a furnace. A typical two-step calcination can be employed:
    • Heat to 400 °C at a rate of 5 °C/min and hold for 4 hours to decompose the oxalates.
    • Increase the temperature to 920 °C at a rate of 5 °C/min and hold for 12-24 hours.[2]
    • Sintering: After calcination, grind the resulting powder thoroughly and press it into a pellet. Sinter the pellet at 920 °C for 12-24 hours in an oxygen atmosphere.[2]
    • Annealing: Cool the furnace slowly in an oxygen atmosphere to room temperature to ensure proper oxygen stoichiometry in the final YBCO product. A slow cooling rate of 1-2 °C/min is recommended, especially through the tetragonal-to-orthorhombic phase transition temperature range (around 700 °C to 400 °C).

    Protocol 2: Synthesis of YBCO via Solid-State Reaction (for comparison)

    This protocol outlines the conventional solid-state reaction method for YBCO synthesis.

    1. Precursor Preparation:

    • Weigh stoichiometric amounts of high-purity yttrium oxide (Y₂O₃), barium carbonate (BaCO₃), and copper(II) oxide (CuO) powders in a 1:2:3 molar ratio of Y:Ba:Cu.

    2. Mixing and Grinding:

    • Thoroughly mix and grind the powders in an agate mortar with a pestle for at least 30-60 minutes to ensure a homogeneous mixture. Acetone or ethanol can be used as a grinding medium to improve mixing.

    3. Calcination:

    • Place the mixed powder in an alumina crucible and calcine in a furnace at 900-950 °C for 12-24 hours.[3]

    4. Intermediate Grinding and Pelletizing:

    • After the first calcination, cool the furnace to room temperature.
    • Grind the calcined powder again thoroughly to ensure further homogenization.
    • Press the powder into a pellet of desired dimensions using a hydraulic press.

    5. Sintering and Annealing:

    • Place the pellet in the furnace and sinter at 930-955 °C for 12-24 hours in a flowing oxygen atmosphere.[3]
    • Cool the furnace slowly to room temperature in an oxygen atmosphere, similar to the co-precipitation protocol, to obtain the superconducting orthorhombic phase of YBCO.

    Visualizations

    experimental_workflow cluster_coprecipitation Co-Precipitation Method cluster_solidstate Solid-State Reaction Method cp_start Dissolve Metal Salts (Y, Ba, Cu Nitrates) cp_precipitate Add Oxalic Acid & Adjust pH (4-5) cp_start->cp_precipitate cp_filter Filter & Wash Precipitate cp_precipitate->cp_filter cp_dry Dry Precursor (80-100 °C) cp_filter->cp_dry cp_calcine Calcine (~920 °C) cp_dry->cp_calcine cp_sinter Grind, Pelletize & Sinter (~920 °C in O₂) cp_calcine->cp_sinter cp_anneal Slow Cool in O₂ cp_sinter->cp_anneal cp_product Fine, Homogeneous YBCO Powder cp_anneal->cp_product ss_start Weigh & Mix Oxides (Y₂O₃, BaCO₃, CuO) ss_grind1 Grind Powders ss_start->ss_grind1 ss_calcine Calcine (900-950 °C) ss_grind1->ss_calcine ss_grind2 Intermediate Grinding ss_calcine->ss_grind2 ss_pelletize Pelletize ss_grind2->ss_pelletize ss_sinter Sinter (930-955 °C in O₂) ss_pelletize->ss_sinter ss_anneal Slow Cool in O₂ ss_sinter->ss_anneal ss_product Coarser, Less Homogeneous YBCO Powder ss_anneal->ss_product

    Caption: Experimental workflows for YBCO synthesis.

    logical_relationship cluster_methods Synthesis Methods cluster_characteristics Precursor/Product Characteristics cluster_properties Final Superconductor Properties coprecipitation This compound Co-Precipitation homogeneity Enhanced Homogeneity coprecipitation->homogeneity particle_size Finer Particle Size coprecipitation->particle_size processing_temp Lower Processing Temp. coprecipitation->processing_temp purity Higher Phase Purity coprecipitation->purity solidstate Solid-State Reaction coarse_particles Coarser Particles solidstate->coarse_particles high_temp Higher Processing Temp. solidstate->high_temp sc_properties Improved Superconducting Properties (Sharper ΔTc) homogeneity->sc_properties particle_size->sc_properties purity->sc_properties

    References

    Application Notes and Protocols for the Synthesis of Yttria-Stabilized Zirconia (YSZ) via Yttrium Oxalate Co-Precipitation

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    These application notes provide a detailed overview and experimental protocols for the synthesis of yttria-stabilized zirconia (YSZ) nanoparticles using the yttrium oxalate co-precipitation method. This method offers a reliable route to produce fine, homogenous YSZ powders with controlled particle size and phase composition, which are crucial for various applications, including in the development of advanced ceramic materials and drug delivery systems.

    Introduction

    Yttria-stabilized zirconia is a ceramic material with exceptional properties such as high ionic conductivity, mechanical strength, and thermal stability. These characteristics make it a valuable material in solid oxide fuel cells, thermal barrier coatings, and biomedical implants. The co-precipitation of yttrium and zirconium oxalates, followed by calcination, is a widely used wet-chemical method to synthesize YSZ powders. This technique allows for excellent chemical homogeneity and control over the final product's properties by manipulating the synthesis parameters.

    Synthesis Overview: The Co-Precipitation Process

    The synthesis of YSZ via the oxalate co-precipitation route involves three primary stages:

    • Co-precipitation: Aqueous solutions of yttrium and zirconium salts are mixed in a stoichiometric ratio. A precipitating agent, typically oxalic acid or ammonium oxalate, is then added to induce the simultaneous precipitation of yttrium and zirconium oxalates. The pH of the solution is a critical parameter that influences the morphology and properties of the precursor powder.

    • Washing and Drying: The resulting precipitate is thoroughly washed to remove impurities and then dried to eliminate water and residual solvents.

    • Calcination: The dried oxalate precursor is heat-treated at elevated temperatures. During calcination, the oxalates decompose, and yttrium and zirconium oxides react to form the desired YSZ crystalline phases. The calcination temperature and duration are key factors in determining the crystallite size, phase purity, and surface area of the final YSZ powder.

    Experimental Protocols

    This section provides detailed protocols for the synthesis of two common compositions of YSZ: 3 mol% YSZ (3YSZ), which typically yields a tetragonal phase, and 8 mol% YSZ (8YSZ), which results in a cubic phase.

    Protocol for the Synthesis of 3 mol% Yttria-Stabilized Zirconia (3YSZ) Powder

    Materials:

    • Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)

    • Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

    • Oxalic acid (H₂C₂O₄) or Ammonium oxalate ((NH₄)₂C₂O₄)

    • Ammonium hydroxide (NH₄OH) for pH adjustment

    • Deionized water

    • Ethanol

    Equipment:

    • Beakers and graduated cylinders

    • Magnetic stirrer with heating plate

    • pH meter

    • Buchner funnel and filter paper

    • Oven

    • High-temperature furnace

    Procedure:

    • Precursor Solution Preparation:

      • Prepare a 0.1 M aqueous solution of zirconyl chloride octahydrate.

      • Prepare a 0.1 M aqueous solution of yttrium nitrate hexahydrate.

      • Calculate and mix the appropriate volumes of the two solutions to achieve a 3 mol% yttria doping level in the final product.

    • Co-Precipitation:

      • Slowly add a 0.2 M solution of oxalic acid (or ammonium oxalate) to the mixed salt solution while stirring continuously.

      • Adjust the pH of the solution to a desired value (e.g., pH 5) by the dropwise addition of ammonium hydroxide. Precipitation at a lower pH, such as 5, has been shown to lead to the formation of spherical particles.[1]

      • Continue stirring for a designated period (e.g., 1-2 hours) at a controlled temperature (e.g., 40°C) to ensure complete precipitation.[2]

    • Washing and Filtration:

      • Filter the precipitate using a Buchner funnel.

      • Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.

      • Perform a final wash with ethanol to aid in the drying process and reduce agglomeration.

    • Drying:

      • Dry the washed precipitate in an oven at a temperature of 80-120°C for 12-24 hours, or until a constant weight is achieved.

    • Calcination:

      • Place the dried precursor powder in an alumina crucible.

      • Calcine the powder in a furnace. A typical calcination profile involves heating at a controlled rate (e.g., 5°C/min) to a temperature between 600°C and 1300°C and holding for a specific duration (e.g., 2-4 hours).[3] The final temperature will influence the crystallite size and phase purity. For 3YSZ, calcination up to 1300°C has been shown to retain the tetragonal phase.[3]

    Protocol for the Synthesis of 8 mol% Yttria-Stabilized Zirconia (8YSZ) Powder

    Materials and Equipment:

    • Same as for 3YSZ synthesis.

    Procedure:

    • Precursor Solution Preparation:

      • Prepare aqueous solutions of zirconyl chloride octahydrate and yttrium nitrate hexahydrate (e.g., 0.3 M).

      • Mix the solutions in the stoichiometric ratio required to produce 8 mol% YSZ.

    • Co-Precipitation:

      • Follow the same procedure as for 3YSZ, adding the oxalic acid or ammonium oxalate solution to the mixed metal salt solution under continuous stirring.

      • The pH can be adjusted to a neutral or slightly basic value (e.g., pH 7-8) to facilitate complete precipitation.

    • Washing and Filtration:

      • Wash the precipitate thoroughly with deionized water and then with ethanol.

    • Drying:

      • Dry the precursor powder in an oven at 80-120°C.

    • Calcination:

      • Calcine the dried powder in a furnace. For 8YSZ, calcination temperatures are typically in the range of 800°C to 1400°C for 2-5 hours.[4][5] Higher temperatures generally lead to larger crystallite sizes and a more stable cubic phase.

    Data Presentation: Influence of Synthesis Parameters

    The properties of the final YSZ powder are highly dependent on the synthesis conditions. The following tables summarize the quantitative relationship between key parameters and the resulting material characteristics.

    Table 1: Effect of pH on YSZ Powder Properties

    pH of PrecipitationYttria Content (mol%)Resulting MorphologyObservations
    5VariesSpherical particlesLeads to higher bulk density and better flowability.[1]
    8VariesAggregates with irregular shapesResults in lower bulk density and poor flowability.[1]
    Acidic (e.g., 3.5)3 and 8Not specifiedUsed in a modified sol-gel method.[6]

    Table 2: Effect of Calcination Temperature on YSZ Powder Properties

    Yttria Content (mol%)Calcination Temperature (°C)Dwell Time (hours)Resulting PhaseCrystallite Size (nm)Specific Surface Area (m²/g)
    Not specified6004Tetragonal to Monoclinic Transition--
    Not specified6504Strained Monoclinic12.8518.06
    3600 - 1300Not specifiedTetragonal--
    3 and 812002Tetragonal (3YSZ), Tetragonal (8YSZ)28.62 (3YSZ), 48.31 (8YSZ)-
    8850Not specifiedMonoclinic, Tetragonal, Cubic, Yttria~40-
    81400Not specifiedCubic33-

    Visualizations

    The following diagrams illustrate the experimental workflow and the relationships between synthesis parameters and YSZ properties.

    experimental_workflow cluster_solution_prep 1. Precursor Solution Preparation cluster_precipitation 2. Co-Precipitation cluster_processing 3. Post-Precipitation Processing cluster_calcination 4. Calcination zrocl2 ZrOCl₂·8H₂O Solution mix Mix Solutions (Stoichiometric Ratio) zrocl2->mix yno3 Y(NO₃)₃·6H₂O Solution yno3->mix precipitant Add Oxalic Acid / Ammonium Oxalate mix->precipitant ph_adjust Adjust pH (e.g., NH₄OH) precipitant->ph_adjust stir Stirring (Controlled Temperature) ph_adjust->stir filter_wash Filtration & Washing (H₂O, Ethanol) stir->filter_wash drying Drying (80-120°C) filter_wash->drying calcine Calcination (600-1400°C) drying->calcine ysz_powder Final YSZ Powder calcine->ysz_powder

    Figure 1: Experimental workflow for YSZ synthesis via oxalate co-precipitation.

    parameter_influence cluster_params Synthesis Parameters cluster_props YSZ Powder Properties yttria Yttria Content (mol%) phase Crystalline Phase (Tetragonal/Cubic) yttria->phase Determines stable phase ph Precipitation pH morphology Particle Morphology & Agglomeration ph->morphology Influences particle shape temp Calcination Temperature temp->phase Affects phase purity size Crystallite Size temp->size Higher temp -> larger size surface_area Specific Surface Area temp->surface_area Higher temp -> lower area

    Figure 2: Logical relationship between key synthesis parameters and final YSZ properties.

    References

    Troubleshooting & Optimization

    Technical Support Center: Optimizing Yttrium Oxalate Precipitation for Particle Size Control

    Author: BenchChem Technical Support Team. Date: December 2025

    Welcome to the technical support center for optimizing yttrium oxalate precipitation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling particle size during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.

    Frequently Asked Questions (FAQs)

    Q1: What is the primary role of pH in controlling this compound particle size?

    A1: The pH of the precipitation solution is a critical parameter that significantly influences the nucleation and growth kinetics of this compound crystals, thereby affecting the final particle size and size distribution. Generally, moving the pH away from neutral conditions, either towards acidic or alkaline, tends to reduce the crystal size. For instance, precipitating at a pH of 8 can result in a smaller mean particle size and a narrower size distribution for the subsequent yttria nanopowders compared to a pH of 10.

    Q2: What is the optimal pH range for achieving a high yield of this compound?

    A2: For rare earth element oxalates, including yttrium, an acidic pH range is generally favored for high recovery. Research indicates that increasing the pH from 0.5 to 2.1 can enhance the recovery of this compound. However, it is important to balance yield with desired particle characteristics, as the optimal pH for yield may not coincide with the optimal pH for a specific particle size.

    Q3: How does the concentration of oxalate ions, influenced by pH, affect precipitation?

    A3: The concentration of dissociated oxalate ions (C₂O₄²⁻) is directly dependent on the solution's pH. In highly acidic conditions (low pH), the equilibrium shifts towards the formation of bioxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄), reducing the concentration of free oxalate ions available for precipitation with yttrium. As the pH increases, the concentration of C₂O₄²⁻ ions rises, which can lead to a higher precipitation rate. This interplay between pH and oxalate ion concentration is a key factor in controlling the supersaturation of the solution, which in turn governs the nucleation and growth of this compound particles.

    Q4: Can other experimental parameters besides pH influence particle size?

    A4: Yes, several other factors can significantly impact the particle size of this compound. These include:

    • Mixing and Stirring Speed: The rate and efficiency of mixing affect the homogeneity of the solution and can influence the nucleation rate.

    • Reagent Addition Rate: The speed at which the precipitating agent (oxalic acid) is added to the yttrium solution can control the level of supersaturation.

    • Temperature: Temperature affects the solubility of this compound and the kinetics of the precipitation reaction.

    • Initial Concentration of Reactants: The starting concentrations of the yttrium salt and oxalic acid solutions will determine the initial supersaturation level.

    Q5: What are some common impurities that can be co-precipitated with this compound?

    A5: Common impurities can include other rare earth elements if they are present in the initial yttrium solution. Additionally, at higher pH values, there is a risk of co-precipitating metal hydroxides. Maintaining the appropriate pH is crucial for ensuring the purity of the this compound precipitate.

    Troubleshooting Guides

    Issue Potential Cause Troubleshooting Steps
    Particles are too large pH is too close to neutral, promoting crystal growth over nucleation. Adjust the pH of the precipitation medium to be more acidic or more alkaline. For example, consider a final pH of 8 for smaller particles.
    Slow reagent addition rate or insufficient mixing. Increase the stirring speed to ensure rapid and uniform mixing. Consider a faster addition rate for the precipitating agent to induce more rapid nucleation.
    High reaction temperature. Lower the reaction temperature to decrease the solubility of this compound and favor nucleation.
    Broad particle size distribution Inhomogeneous reaction conditions (localized high supersaturation). Ensure vigorous and consistent stirring throughout the precipitation process. Add the precipitating agent at a controlled and steady rate.
    Fluctuations in pH during precipitation. Use a buffered solution or a pH controller to maintain a constant pH throughout the experiment.
    Particle agglomeration High particle concentration and insufficient dispersion. Optimize the initial reactant concentrations to control the number of particles formed. Consider the use of a suitable surfactant or dispersing agent.
    pH is near the isoelectric point of the particles. Adjust the pH away from the isoelectric point to increase the surface charge and electrostatic repulsion between particles.
    Low precipitation yield pH is too acidic. Increase the pH to a range of 1.5 to 2.1 to improve recovery. Be mindful that this may affect particle size.
    Insufficient amount of oxalic acid. Ensure that a stoichiometric excess of oxalic acid is used to drive the precipitation reaction to completion.

    Experimental Protocols

    General Protocol for this compound Precipitation with pH Control

    This protocol provides a general framework for the precipitation of this compound. The specific pH should be optimized based on the desired particle size and yield.

    Materials:

    • Yttrium salt solution (e.g., yttrium nitrate, Y(NO₃)₃) of known concentration.

    • Oxalic acid solution (H₂C₂O₄) of known concentration.

    • pH adjustment solutions (e.g., dilute nitric acid, dilute ammonium hydroxide).

    • Deionized water.

    • Reaction vessel with a magnetic stirrer.

    • pH meter.

    • Filtration apparatus (e.g., Büchner funnel, filter paper).

    • Drying oven.

    Procedure:

    • Preparation of Yttrium Solution: Prepare a solution of the yttrium salt in deionized water at the desired concentration.

    • Initial pH Adjustment (Optional): Adjust the pH of the yttrium salt solution to a specific starting value using a dilute acid or base.

    • Precipitation: While vigorously stirring the yttrium solution, add the oxalic acid solution at a controlled rate.

    • pH Monitoring and Control: Continuously monitor the pH of the reaction mixture. Maintain the desired pH throughout the precipitation process by adding small amounts of the pH adjustment solutions as needed.

    • Aging: After the addition of oxalic acid is complete, continue stirring the suspension for a defined period (e.g., 1-2 hours) to allow the precipitate to age and the particle size distribution to stabilize.

    • Filtration and Washing: Filter the this compound precipitate using a filtration apparatus. Wash the precipitate several times with deionized water to remove any soluble impurities.

    • Drying: Dry the washed precipitate in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

    • Characterization: Characterize the particle size and morphology of the dried this compound powder using techniques such as Scanning Electron Microscopy (SEM) or laser diffraction particle size analysis.

    Visualizations

    experimental_workflow cluster_prep Preparation cluster_reaction Precipitation cluster_processing Post-Processing Y_sol Yttrium Salt Solution Precip Precipitation (Vigorous Stirring) Y_sol->Precip Ox_sol Oxalic Acid Solution Ox_sol->Precip pH_adj pH Adjustment Solutions pH_control pH Monitoring & Control pH_adj->pH_control Precip->pH_control Aging Aging pH_control->Aging Filt Filtration & Washing Aging->Filt Dry Drying Filt->Dry Char Characterization (SEM, PSA) Dry->Char ph_effect cluster_conditions Precipitation pH cluster_outcomes Particle Characteristics Acidic Acidic pH (e.g., 1.5-3) Small_particles Smaller Particles, Higher Nucleation Rate Acidic->Small_particles Promotes High_yield High Precipitation Yield Acidic->High_yield Generally Favors Neutral Near-Neutral pH Large_particles Larger Particles, Crystal Growth Favored Neutral->Large_particles Favors Alkaline Alkaline pH (e.g., 8) Alkaline->Small_particles Promotes

    Technical Support Center: Controlling Yttrium Oxalate Crystal Morphology

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the precipitation of yttrium oxalate. Here, you will find detailed information to control the morphology of this compound crystals during your experiments.

    Frequently Asked Questions (FAQs)

    Q1: What are the key experimental parameters that influence the morphology of this compound crystals?

    A1: The morphology of this compound crystals is primarily influenced by several key parameters during the precipitation process. These include:

    • Reactant Concentration: The concentration of yttrium salt and oxalate precursor solutions can affect nucleation and crystal growth rates, thereby influencing crystal size and shape.[1][2][3]

    • Temperature: Temperature plays a crucial role in determining the crystal phase, size, and shape.[4][5] For instance, maintaining the precipitate at 90-100°C can lead to the formation of a more stable, cubic-like crystal form.[4]

    • pH: The pH of the reaction solution can influence the surface charge of the primary particles and their aggregation, which in turn affects the final crystal size and morphology.[2][6][7][8]

    • Mixing and Agitation Speed: The stirring rate affects the homogeneity of the solution, mass transfer, and the nucleation rate, all of which have a significant impact on the particle size distribution.[9][10][11][12][13]

    • Additives and Surfactants: The presence of additives, such as surfactants like polyethylene glycol (PEG6000) or chelating agents, can modify the crystal habit by preferentially adsorbing to specific crystal faces, leading to different morphologies like platelets, rods, or spheres.[14][15]

    • Mode of Reactant Addition: The order and rate at which reactants are added (e.g., "forward strike" vs. "reverse strike") can influence the final properties of the precipitate, including particle size and density.[16]

    Q2: How can I obtain larger this compound crystals?

    A2: To obtain larger this compound crystals, you can try the following approaches:

    • Increase Reaction Temperature: Maintaining the precipitated this compound in a liquid medium at a temperature between 90°C and 100°C for a period of 0.5 to 24 hours can promote the formation of a more stable crystal form with larger, more cubic-shaped crystals.[4]

    • Optimize Reactant Concentrations: Increasing reactant concentrations can lead to larger crystals due to a higher nucleation rate of primary particles that then aggregate.[2] However, be cautious as excessively high concentrations can also lead to smaller particles.[3]

    • Control Agitation: While vigorous stirring can enhance nucleation and lead to smaller crystals, a lower agitation speed, once the initial mixing is complete, can favor crystal growth over nucleation, resulting in larger particles.[10]

    Q3: What is the purpose of calcining the this compound precipitate?

    A3: this compound is typically precipitated as a precursor material. The subsequent calcination (heating at high temperatures) is performed to decompose the this compound into yttrium oxide (Y₂O₃).[5][16][17] Yttrium oxide is a stable ceramic material with various applications, including in phosphors, ceramics, and as a host material for lasers. The morphology of the initial this compound crystals can influence the morphology of the final yttrium oxide powder.[18]

    Troubleshooting Guides

    Issue 1: The precipitated this compound particles are too small or have a wide size distribution.

    Possible Causes & Solutions:

    Possible CauseSuggested Solution
    High Nucleation Rate Decrease the reactant addition rate to lower the initial supersaturation. A slower addition allows for controlled crystal growth on existing nuclei rather than the formation of many new small nuclei.
    Excessive Agitation Reduce the stirring speed after the initial mixing of reactants. High agitation can lead to secondary nucleation and smaller particles.[10][12]
    Non-Stoichiometric Reactant Concentrations Ensure precise stoichiometric amounts of yttrium and oxalate ions. An excess of one reactant can lead to the adsorption of that species on the primary particles, inhibiting further growth and resulting in smaller crystals.[2]
    Low Reaction Temperature Increase the reaction temperature. Higher temperatures can promote crystal growth over nucleation, leading to larger particles. For example, aging the precipitate at 90-100°C can increase crystal size.[4]
    Issue 2: The this compound crystals have an irregular or undesired morphology.

    Possible Causes & Solutions:

    Possible CauseSuggested Solution
    Uncontrolled Precipitation Conditions Precisely control all experimental parameters, including temperature, pH, and reactant concentrations, as they all significantly impact crystal habit.
    Absence of a Morphology-Controlling Agent Introduce a surfactant or a polymer as a crystal habit modifier. For instance, the concentration of polyethylene glycol 6000 (PEG6000) can be varied to obtain platelet, rod, or spherical morphologies.[14][15]
    Incorrect pH Adjust the pH of the reaction solution. The pH affects the surface energy of different crystal faces, which can be leveraged to promote the growth of specific morphologies. Deviating from a neutral pH can lead to a reduction in crystal size.[2]
    Inappropriate Solvent The choice of solvent can influence the crystal habit. Experiment with different solvent systems or the addition of co-solvents to modify the crystal morphology.
    Issue 3: The precipitate appears to be amorphous instead of crystalline.

    Possible Causes & Solutions:

    Possible CauseSuggested Solution
    Precipitation is Too Rapid Decrease the rate of addition of the precipitating agent to lower the degree of supersaturation. Very high supersaturation can lead to the formation of an amorphous solid.
    Low Reaction Temperature Conduct the precipitation at a higher temperature. Increased thermal energy can provide the necessary activation energy for the ions to arrange themselves into a crystalline lattice.
    Insufficient Aging Time Allow the precipitate to age in the mother liquor for a sufficient period, potentially at an elevated temperature (e.g., 90-100°C).[4] This provides time for the initially formed amorphous particles to recrystallize into a more stable crystalline form.

    Experimental Protocols & Data

    Table 1: Influence of Key Parameters on this compound Morphology
    ParameterValue / ConditionResulting MorphologyReference
    Temperature 90-100°C (aging)Large, cubic-like crystals[4]
    40°CSemi-spherical nanoparticles (after calcination)[5]
    Reactant Addition Reverse Strike (Yttrium nitrate to oxalic acid)Powder suitable for high-density yttria bodies[16]
    Additives Varying concentrations of PEG6000Platelet, rod, and spherical shapes[14][15]
    pH Deviation from neutralReduced crystal size[2]

    Protocol 1: Synthesis of Large, Cubic-like this compound Crystals

    This protocol is adapted from a method designed to produce larger, more stable this compound crystals.[4]

    Materials:

    • Yttrium salt solution (e.g., yttrium nitrate, Y(NO₃)₃)

    • Oxalic acid solution (H₂C₂O₄) or an alkali oxalate solution (e.g., ammonium oxalate, (NH₄)₂C₂O₄)

    • Deionized water

    Procedure:

    • Precipitation:

      • Prepare aqueous solutions of the yttrium salt and the oxalate precipitating agent.

      • Combine the two solutions to precipitate this compound. This can be done by slowly adding one solution to the other with constant stirring.

    • Crystal Aging and Recrystallization:

      • Heat the vessel containing the this compound precipitate and the mother liquor to a temperature between 90°C and 100°C.

      • Maintain this temperature for a period of 3 to 24 hours. The duration will influence the final crystal size. Longer aging times generally result in larger crystals. During this step, the initially formed precipitate will recrystallize into a more stable, cubic-like crystal structure.[4]

    • Washing:

      • Allow the precipitate to settle.

      • Decant the supernatant liquid.

      • Wash the precipitate several times with deionized water to remove any soluble impurities.

    • Drying:

      • Filter the washed precipitate.

      • Dry the this compound crystals in an oven at a suitable temperature (e.g., 80-110°C) until a constant weight is achieved.

    Protocol 2: General Co-Precipitation for Semi-Spherical Yttrium Oxide Nanoparticles (via this compound Precursor)

    This protocol outlines a general co-precipitation method to obtain this compound, which upon calcination, yields semi-spherical yttrium oxide nanoparticles.[5]

    Materials:

    • Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

    • Ammonium oxalate ((NH₄)₂C₂O₄)

    • Deionized water

    Procedure:

    • Solution Preparation:

      • Prepare a solution of yttrium nitrate in deionized water.

      • Prepare a solution of ammonium oxalate in deionized water.

    • Precipitation:

      • Heat both solutions to 40°C.

      • Slowly add the yttrium nitrate solution to the ammonium oxalate solution while stirring continuously. A white precipitate of this compound will form.

      • Continue stirring the mixture for 1 hour at 40°C.[5]

    • Washing:

      • Allow the precipitate to settle.

      • Decant the supernatant and wash the precipitate multiple times with deionized water.

    • Drying:

      • Dry the this compound precursor in an oven.

    • Calcination:

      • Calcine the dried this compound powder in a furnace at 650°C for 4 hours to obtain yttrium oxide nanoparticles.[5]

    Visual Guides

    Below are diagrams illustrating key experimental workflows and troubleshooting logic.

    experimental_workflow cluster_precipitation Precipitation Stage cluster_processing Post-Precipitation Processing start Prepare Yttrium Salt and Oxalate Solutions precipitation Combine Solutions under Controlled Conditions (Temperature, Stirring, pH) start->precipitation aging Age Precipitate in Mother Liquor (Optional, for larger crystals) precipitation->aging washing Wash Precipitate with Deionized Water aging->washing drying Dry the this compound Crystals washing->drying calcination Calcine to Yttrium Oxide (Y₂O₃) drying->calcination

    Caption: Experimental workflow for the synthesis of this compound and its conversion to yttrium oxide.

    troubleshooting_morphology cluster_solutions Potential Solutions problem Problem: Irregular Crystal Morphology solution1 Control Precipitation Parameters (Temp, pH, Concentration) problem->solution1 Uncontrolled Conditions solution2 Introduce Crystal Habit Modifier (e.g., PEG6000) problem->solution2 No Additive Used solution3 Adjust pH of the Solution problem->solution3 Incorrect pH solution4 Modify Solvent System problem->solution4 Solvent Effects

    Caption: Troubleshooting guide for addressing irregular crystal morphology in this compound precipitation.

    References

    Technical Support Center: High-Purity Yttrium Oxalate Synthesis

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing impurities during the synthesis of yttrium oxalate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common impurities in synthesized this compound?

    A1: The most prevalent impurities include other rare earth elements (REEs) that co-precipitate with yttrium, such as dysprosium (Dy), erbium (Er), and ytterbium (Yb). Non-REE metallic impurities like iron (Fe), calcium (Ca), and aluminum (Al) can also be present, often originating from the starting materials. Additionally, residual carbon from the incomplete decomposition of the oxalate precursor can be a concern, particularly in the subsequent calcination step to yttria (Y₂O₃).[1][2]

    Q2: How does pH affect the purity and yield of this compound?

    A2: The pH of the precipitation medium is a critical factor. An acidic pH, typically in the range of 1-4, is generally optimal for selectively precipitating rare earth oxalates while minimizing the co-precipitation of certain other metal hydroxides.[2] In highly acidic conditions (pH < 1), the concentration of free oxalate ions decreases, which can lead to a lower yield. Conversely, at higher pH values, there is an increased risk of co-precipitating other metal hydroxides.[2]

    Q3: What is the impact of the precipitating agent on the purity of the final product?

    A3: Both oxalic acid and ammonium oxalate are commonly used as precipitants.[3] Ammonium oxalate is often used in protocols for producing high-purity yttrium compounds.[1] The choice of precipitant can influence the morphology and purity of the resulting this compound crystals.[4]

    Q4: My final yttrium oxide powder (from calcined oxalate) has a yellowish or grayish tint. What is the likely cause?

    A4: A yellowish or off-white color in the final yttrium oxide powder often indicates the presence of residual carbon impurities.[1] This results from the incomplete combustion of the oxalate precursor during calcination. To mitigate this, it is crucial to optimize the calcination temperature and duration, and ensure an adequate supply of air or oxygen during the process.[1]

    Q5: How can I detect and quantify impurities in my this compound sample?

    A5: A combination of analytical techniques is recommended for a comprehensive purity assessment. Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) are ideal for quantifying trace metallic impurities, including other rare earth elements.[5][6] X-Ray Diffraction (XRD) is used to identify the crystalline phase of the this compound and to detect any crystalline impurity phases.[7] Fourier-Transform Infrared Spectroscopy (FTIR) can detect the presence of residual carbonates and hydroxides.[1] Thermogravimetric Analysis (TGA) is useful for determining the thermal decomposition profile and identifying the presence of hydrated water or residual organic matter.[8]

    Troubleshooting Guides

    This section provides solutions to specific problems you may encounter during this compound synthesis.

    Issue Potential Cause(s) Recommended Solution(s)
    Low Yield of this compound Precipitate 1. pH is too low: In highly acidic conditions (pH < 1), the oxalate ion concentration is reduced. 2. Insufficient Precipitant: Not enough oxalic acid or ammonium oxalate was added to precipitate all the yttrium. 3. Incomplete Reaction: Reaction time may be too short, or the temperature is too low.1. Adjust pH: Carefully increase the pH to the optimal range of 1-4.[2] 2. Stoichiometric Addition: Ensure a slight excess of the precipitating agent is used. 3. Optimize Reaction Conditions: Increase the reaction time or temperature (e.g., to 40-60°C) to ensure the reaction goes to completion.[8]
    Final Yttrium Oxide Powder is Colored (Yellow/Gray) 1. Carbon Residue: Incomplete combustion of the oxalate precursor during calcination.[1] 2. Nitrate Impurities: Residual nitrate from the yttrium nitrate precursor.[1]1. Optimize Calcination: Increase the calcination temperature (typically >600°C) and duration. Ensure a sufficient flow of air or oxygen into the furnace to facilitate complete combustion. A two-stage calcination process can also be effective.[1][9] 2. Thorough Washing: Ensure the this compound precipitate is washed thoroughly to remove any residual starting materials before calcination.
    High Levels of Other Rare Earth Element Impurities 1. Co-precipitation: Other REEs present in the starting yttrium salt solution will co-precipitate with the this compound.[2]1. High-Purity Starting Materials: Use the highest purity yttrium precursor available. 2. Controlled Precipitation: Maintain a consistent and optimal pH throughout the precipitation process to maximize selectivity.
    Presence of Non-REE Metallic Impurities (e.g., Fe, Ca, Al) 1. Contaminated Reagents: Impurities present in the yttrium salt, precipitant, or water. 2. Leaching from Glassware: Potential for leaching of impurities from laboratory glassware.1. Use High-Purity Reagents: Utilize high-purity starting materials and deionized water. 2. Proper Glassware Cleaning: Ensure all glassware is thoroughly cleaned and rinsed with deionized water.
    Difficulty Filtering the Precipitate 1. Very Fine Particles: Rapid precipitation can lead to the formation of very small crystals that are difficult to filter.1. Control Precipitation Rate: Add the precipitating agent slowly and with constant stirring to encourage the growth of larger crystals. 2. Aging the Precipitate: Allow the precipitate to "age" in the mother liquor for a period (e.g., 1-2 hours) to allow for crystal growth.
    Data Presentation

    Table 1: Effect of Calcination Temperature on Yttrium Oxide Purity

    Calcination Temperature (°C)Expected Outcome
    400 - 500Initial decomposition of the oxalate precursor, but significant residual carbonates and hydroxides may remain.[1]
    600 - 800Generally effective for the complete decomposition of this compound to yttrium oxide and removal of carbon residue.[1][8]
    > 900Ensures complete conversion to the oxide but may lead to particle growth and sintering, which could be undesirable for certain applications.[9]

    Table 2: Key Parameters for High-Purity this compound Synthesis

    ParameterRecommended Value/RangeRationale
    pH 1 - 4Optimizes for selective precipitation of rare earth oxalates and minimizes co-precipitation of other metal hydroxides.[2]
    Temperature 40 - 60 °CPromotes complete precipitation and can influence crystal morphology.[8]
    Precipitant Ammonium Oxalate or Oxalic AcidBoth are effective; ammonium oxalate is commonly used in high-purity preparations.[1][3]
    Washing Multiple washes with deionized water, followed by an ethanol wash.Crucial for removing soluble impurities and residual starting materials.[10]

    Experimental Protocols

    Protocol 1: High-Purity this compound Synthesis via Co-Precipitation

    This protocol details the synthesis of this compound from yttrium nitrate and ammonium oxalate, followed by calcination to produce high-purity yttrium oxide.

    Materials:

    • Yttrium Nitrate Hexahydrate (Y(NO₃)₃·6H₂O) (high purity)

    • Ammonium Oxalate Monohydrate ((NH₄)₂C₂O₄·H₂O) (ACS reagent grade or higher)[11]

    • Deionized Water

    • Ethanol (95%)

    Procedure:

    • Prepare Solutions:

      • Prepare a 0.1 M solution of yttrium nitrate hexahydrate in deionized water.

      • Prepare a 0.1 M solution of ammonium oxalate monohydrate in deionized water.[1]

    • Precipitation:

      • Heat both solutions to 40°C.[8]

      • Slowly add the yttrium nitrate solution to the ammonium oxalate solution while stirring continuously. This is the "forward strike" method.

      • Continue stirring the resulting white precipitate for 1 hour at 40°C to ensure complete precipitation.[8]

    • Washing the Precipitate:

      • Allow the this compound precipitate to settle.

      • Decant the supernatant liquid.

      • Wash the precipitate by adding deionized water, stirring, allowing it to settle, and decanting the supernatant. Repeat this washing step at least three times to remove soluble impurities.

      • Perform a final wash with 95% ethanol to aid in drying.

    • Drying:

      • Filter the washed precipitate using a vacuum filter.

      • Dry the collected this compound powder in an oven at approximately 105°C for several hours until a constant weight is achieved.

    • Calcination to Yttrium Oxide (Optional):

      • Place the dried this compound powder in a ceramic crucible.

      • Heat the crucible in a furnace with a sufficient air supply. A two-stage calcination can be effective: first, heat to 300-400°C to slowly burn off the bulk of the organic material, then increase the temperature to >800°C to ensure complete conversion to yttrium oxide and removal of any carbon residue.[1]

    Mandatory Visualizations

    experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Solution Preparation cluster_reaction Precipitation cluster_purification Purification & Drying cluster_calcination Calcination (Optional) prep_Y Prepare 0.1M Y(NO₃)₃ Solution heat Heat Solutions to 40°C prep_Y->heat prep_Ox Prepare 0.1M (NH₄)₂C₂O₄ Solution prep_Ox->heat mix Slowly Add Y³⁺ Solution to Oxalate Solution with Stirring heat->mix age Stir for 1 hour at 40°C mix->age wash Wash Precipitate with Deionized Water (3x) and Ethanol (1x) age->wash dry Dry Precipitate at 105°C wash->dry calcine Calcine at >600°C in Air dry->calcine final_product High-Purity Y₂O₃ calcine->final_product troubleshooting_workflow Troubleshooting Impurities in this compound Synthesis cluster_issues Identified Issues cluster_solutions Corrective Actions start This compound Synthesis check_purity Analyze Final Product for Impurities (ICP-OES, XRD, FTIR, TGA) start->check_purity color_issue Colored Y₂O₃ Powder (Yellow/Gray) check_purity->color_issue Impurity Detected ree_impurity High REE Impurities check_purity->ree_impurity Impurity Detected low_yield Low Product Yield check_purity->low_yield Impurity Detected pure_product High-Purity Product check_purity->pure_product Purity Meets Specs optimize_calc Optimize Calcination: - Increase Temperature (>600°C) - Ensure Airflow color_issue->optimize_calc check_precursors Verify Purity of Starting Materials ree_impurity->check_precursors optimize_precip Optimize Precipitation: - Adjust pH to 1-4 - Check Reagent Stoichiometry low_yield->optimize_precip optimize_calc->start Re-process/Synthesize check_precursors->start Re-synthesize optimize_precip->start Re-synthesize

    References

    effect of calcination temperature on yttrium oxide crystallite size

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with yttrium oxide (Y₂O₃) nanoparticles. The following information addresses common issues related to the effect of calcination temperature on crystallite size.

    Frequently Asked Questions (FAQs)

    Q1: How does calcination temperature generally affect the crystallite size of yttrium oxide nanoparticles?

    A5: Calcination is a critical heat treatment step that converts the precursor material into crystalline Y₂O₃. The temperature and duration of calcination significantly influence the final particle size. Generally, higher calcination temperatures lead to an increase in crystallite size due to processes like grain growth and sintering.[1][2] It is crucial to precisely control the calcination temperature to achieve the desired particle size and crystallinity.[2]

    Q2: What are the typical precursor synthesis methods for yttrium oxide nanoparticles before calcination?

    There are several methods for synthesizing yttrium oxide precursors, including:

    • Co-precipitation: This method involves the precipitation of a yttrium salt (e.g., yttrium nitrate) using a precipitating agent like ammonium hydroxide or ammonium oxalate.[3][4][5] The reaction temperature and pH are critical parameters to control particle size.[1][4]

    • Hydrothermal Synthesis: This technique involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel called an autoclave.[1][4][6]

    • Sol-Gel Method: This process involves the conversion of a solution (sol) into a gel-like network containing the metal precursor, which is then dried and calcined.[7]

    • Urea Precipitation: This method relies on the slow, homogeneous decomposition of urea to gradually increase the pH, leading to controlled precipitation of a yttrium precursor.[2]

    Q3: My yttrium oxide nanoparticles are aggregating. What are the possible causes and solutions?

    A4: Aggregation is a common challenge in nanoparticle synthesis and can be attributed to several factors:

    • High Calcination Temperature: Elevated temperatures can promote sintering and the fusion of nanoparticles. Consider lowering the calcination temperature or reducing the heating duration.[1][3]

    • Insufficient Surfactant: Surfactants are used to stabilize nanoparticles and prevent them from clumping together. Increasing the surfactant concentration may be necessary.[1]

    • Inappropriate pH: The pH of the synthesis solution affects the surface charge of the nanoparticles, influencing their stability. Optimizing the pH can help prevent aggregation.[1][4]

    • Inefficient Washing: Residual ions from precursors or precipitating agents can lead to aggregation. Ensure the nanoparticles are thoroughly washed after synthesis.[1]

    Q4: The XRD analysis of my sample shows broad peaks. What does this indicate?

    Broad peaks in an X-ray diffraction (XRD) pattern are typically indicative of small crystallite sizes. However, it can also suggest a low degree of crystallinity or an amorphous product.[1] If the goal is to obtain crystalline nanoparticles, this could be due to a low calcination temperature or insufficient calcination time. Increasing the calcination temperature or duration can lead to sharper peaks, indicating increased crystallinity and larger crystallite size.[1][6]

    Q5: How is the crystallite size of yttrium oxide nanoparticles determined from XRD data?

    The average crystallite size of nanoparticles can be calculated from the broadening of XRD peaks using the Scherrer equation.[8][9] The formula is:

    D = (K * λ) / (β * cos(θ))

    Where:

    • D is the mean crystallite size.

    • K is the dimensionless shape factor (typically ~0.9).

    • λ is the X-ray wavelength.

    • β is the full width at half the maximum (FWHM) of the diffraction peak in radians.

    • θ is the Bragg angle.[8]

    Data Presentation

    Table 1: Effect of Calcination Temperature on Y₂O₃ Crystallite Size

    The following table summarizes the average crystallite size of yttrium oxide nanoparticles synthesized from a yttrium hydroxide precursor via a hydrothermal method, followed by calcination at different temperatures.[6]

    Calcination Temperature (°C)Average Crystallite Size (nm)
    50017.13
    70024.1
    100030.3

    Experimental Protocols

    Co-Precipitation Synthesis of Yttrium Oxide Nanoparticles

    This protocol outlines a general procedure for synthesizing yttrium oxide nanoparticles using the co-precipitation method.

    Materials:

    • Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

    • Ammonium hydroxide (NH₄OH) or Ammonium oxalate ((NH₄)₂C₂O₄)

    • Deionized water

    • Ethanol

    Procedure:

    • Solution Preparation: Prepare an aqueous solution of yttrium nitrate hexahydrate (e.g., 0.1 M).[3]

    • Precipitation: Slowly add a precipitating agent (e.g., ammonium hydroxide) to the yttrium nitrate solution while stirring vigorously.[3] The reaction temperature can be varied (e.g., room temperature to 100 °C) to influence precursor characteristics.[4][5]

    • Aging: Allow the resulting precipitate to age in the solution for a set period (e.g., 1-4 hours) to ensure complete precipitation.[1][2]

    • Washing: Separate the precipitate by centrifugation and wash it multiple times with deionized water and then with ethanol to remove any unreacted ions.[1][3]

    • Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 70-80 °C) until a fine powder is obtained.[1][2][3]

    • Calcination: Calcine the dried precursor powder in a furnace at the desired temperature (e.g., 600-900 °C) for a specific duration (e.g., 2-4 hours) to obtain crystalline yttrium oxide nanoparticles.[1][2]

    Hydrothermal Synthesis of Yttrium Oxide Nanoparticles

    This protocol describes a typical hydrothermal synthesis route for yttrium oxide nanoparticles.

    Materials:

    • Yttrium chloride (YCl₃) or Yttrium nitrate (Y(NO₃)₃)

    • Hexamethylenetetramine (HMTA) or another precipitating agent

    • Deionized water

    Procedure:

    • Solution Preparation: Dissolve the yttrium salt and HMTA in deionized water.[1][4]

    • Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven to the desired reaction temperature (e.g., 180-220 °C) for a specific duration (e.g., 12-24 hours).[1][4]

    • Cooling: Allow the autoclave to cool down to room temperature naturally.[1]

    • Washing: Collect the resulting white product by centrifugation and wash it several times with deionized water and ethanol.[1]

    • Drying: Dry the product in an oven at a low temperature (e.g., 60-80 °C).[1]

    • Calcination (Optional): The as-synthesized powder may be a precursor like Y(OH)₃. A subsequent calcination step is required to form Y₂O₃.[1]

    Mandatory Visualization

    experimental_workflow cluster_synthesis Precursor Synthesis cluster_calcination Calcination cluster_characterization Characterization start Start: Prepare Precursor Solution precipitation Precipitation start->precipitation aging Aging precipitation->aging washing Washing aging->washing drying Drying washing->drying calcination Calcination at Specific Temperature drying->calcination xrd XRD Analysis calcination->xrd sem SEM/TEM Analysis xrd->sem end End: Y₂O₃ Nanoparticles sem->end

    Caption: Experimental workflow for the synthesis and characterization of yttrium oxide nanoparticles.

    logical_relationship temp Calcination Temperature grain_growth Grain Growth & Sintering temp->grain_growth Increases crystallite_size Crystallite Size grain_growth->crystallite_size Increases xrd_peak XRD Peak Broadening crystallite_size->xrd_peak Decreases

    References

    Technical Support Center: The Influence of Reaction Temperature on Yttrium Oxalate Formation

    Author: BenchChem Technical Support Team. Date: December 2025

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of reaction temperature on the synthesis of yttrium oxalate.

    Troubleshooting Guides

    This section addresses specific issues that may be encountered during the experimental process.

    Issue 1: Inconsistent or Undesirable Particle Size

    • Symptom: The resulting this compound particles are too large, too small, or have a wide size distribution.

    • Potential Cause: The reaction temperature is a critical factor influencing nucleation and growth rates of this compound crystals. Higher temperatures can lead to larger, less homogeneous particles, while lower temperatures tend to produce smaller, more uniform particles.[1]

    • Troubleshooting Steps:

      • Temperature Control: Ensure precise and stable temperature control throughout the precipitation process. Use a water bath or a temperature-controlled reactor vessel.

      • Lower Temperature for Smaller Particles: To obtain smaller particles, consider reducing the reaction temperature. Studies on analogous oxalate systems have shown that lower temperatures favor the formation of smaller, more spherical particles.[1]

      • Higher Temperature for Larger Particles: If larger particles are desired, a moderate increase in temperature may promote crystal growth. However, be aware that excessively high temperatures can lead to irregular shapes and broader size distributions.

      • Stirring Rate: Maintain a consistent and appropriate stirring rate. Inadequate stirring can lead to localized supersaturation and non-uniform particle growth.

    Issue 2: Low Yield of this compound

    • Symptom: The amount of precipitated this compound is lower than theoretically expected.

    • Potential Cause: The solubility of this compound can be influenced by temperature. While this compound is generally considered insoluble, its solubility may increase slightly at higher temperatures, potentially leading to a lower yield of the precipitated product. Additionally, the overall recovery of rare earth elements can show complex temperature dependence.[2]

    • Troubleshooting Steps:

      • Optimize Temperature: Experiment with different reaction temperatures to find the optimal balance between reaction rate and product solubility. A study on rare earth element recovery suggested that while recovery increased between 75°C and 100°C, it was still lower than at 25°C.[2]

      • pH Control: Ensure the pH of the solution is within the optimal range for this compound precipitation (typically acidic conditions).

      • Complete Precipitation: Allow sufficient time for the precipitation reaction to go to completion before filtering the product.

      • Washing Procedure: Use a suitable washing solvent (e.g., deionized water followed by ethanol) to minimize product loss during the washing step.

    Issue 3: Undesirable Crystal Morphology

    • Symptom: The this compound crystals exhibit an undesirable shape (e.g., irregular, agglomerated).

    • Potential Cause: Reaction temperature plays a significant role in determining the morphology of the crystals. Lower temperatures have been observed to produce more spherical particles in similar systems, whereas higher temperatures can result in less defined, broken-cube shapes.[1]

    • Troubleshooting Steps:

      • Temperature Adjustment: As with particle size control, adjust the reaction temperature to influence the crystal habit. Lower temperatures are a good starting point for achieving more regular, spherical morphologies.

      • Control of Supersaturation: The rate of addition of the precipitating agent (oxalic acid) can affect the level of supersaturation, which in turn influences crystal morphology. A slower addition rate can lead to more well-defined crystals.

      • Aging Time: Allowing the precipitate to age in the mother liquor at a controlled temperature can sometimes lead to a more uniform and stable crystal morphology.

    Frequently Asked Questions (FAQs)

    Q1: What is the optimal reaction temperature for this compound precipitation?

    A1: The optimal temperature depends on the desired characteristics of the final product. For the synthesis of yttria nanoparticles, a co-precipitation reaction temperature of 40°C has been identified as optimal for achieving favorable particle morphology after the subsequent calcination step.[3][4] However, for direct control over the this compound precipitate, lower temperatures (e.g., room temperature to 40°C) are generally recommended for producing smaller, more uniform particles.

    Q2: How does reaction temperature affect the particle size of this compound?

    A2: Generally, lower reaction temperatures lead to smaller particle sizes due to a higher nucleation rate relative to the growth rate. Conversely, higher temperatures tend to promote crystal growth, resulting in larger particles. In a study on a similar oxalate system, reducing the temperature resulted in smaller particles.[1]

    Q3: Can the reaction temperature influence the final properties of yttria obtained after calcination?

    A3: Yes, the initial precipitation temperature has a significant impact on the properties of the final yttrium oxide (yttria) product. The particle size, morphology, and degree of agglomeration of the this compound precursor directly influence the characteristics of the yttria powder after calcination. For instance, a co-precipitation reaction at 40°C was found to be optimal for producing semispherical Y2O3 nanoparticles.[4]

    Q4: What are the signs of an uncontrolled precipitation reaction due to temperature fluctuations?

    A4: Signs of an uncontrolled reaction include a very rapid, almost instantaneous, formation of a gelatinous or highly flocculent precipitate, a wide distribution of particle sizes in the final product, and inconsistent batch-to-batch results.

    Data Presentation

    Table 1: Influence of Reaction Temperature on this compound and Subsequent Yttria Properties (Qualitative Summary)

    Reaction TemperatureExpected this compound Particle SizeExpected this compound MorphologyNotes on Subsequent Yttria Properties (Post-Calcination)
    Low (e.g., Room Temp - 40°C)Smaller, more uniformMore spherical, potentially higher agglomerationFavorable for producing nanoparticles with a controlled size and shape.[1][3][4]
    Moderate (e.g., 40°C - 70°C)IntermediateMay transition from spherical to less defined shapesA balance between particle size and crystallinity may be achieved.
    High (e.g., >70°C)Larger, less uniformIrregular, broken-cube like shapesCan lead to larger, less homogeneous yttria particles.[1]

    Experimental Protocols

    Methodology for Investigating the Influence of Reaction Temperature on this compound Precipitation

    • Preparation of Reactant Solutions:

      • Prepare a stock solution of yttrium nitrate (Y(NO₃)₃) of a known concentration (e.g., 0.1 M) in deionized water.

      • Prepare a stock solution of oxalic acid (H₂C₂O₄) of a known concentration (e.g., 0.15 M) in deionized water.

    • Precipitation at Controlled Temperatures:

      • Set up a series of jacketed glass reactors connected to a circulating water bath to maintain constant temperatures (e.g., 25°C, 40°C, 60°C, and 80°C).

      • Place a specific volume of the yttrium nitrate solution into each reactor.

      • Begin stirring the yttrium nitrate solutions at a constant rate (e.g., 300 rpm).

      • Slowly add a stoichiometric amount of the oxalic acid solution to each reactor at a controlled rate using a peristaltic pump.

      • Once the addition is complete, allow the resulting suspension to age for a set period (e.g., 1 hour) at the respective reaction temperature while stirring.

    • Product Isolation and Characterization:

      • Filter the precipitate from each reactor using a Buchner funnel and appropriate filter paper.

      • Wash the collected this compound precipitate with deionized water to remove any unreacted reagents, followed by a final wash with ethanol to aid in drying.

      • Dry the washed precipitate in an oven at a low temperature (e.g., 80°C) until a constant weight is achieved.

      • Calculate the yield for each reaction temperature.

      • Characterize the dried this compound powders using techniques such as Scanning Electron Microscopy (SEM) to observe particle size and morphology, and Particle Size Analysis (PSA) to determine the particle size distribution.

    Visualizations

    Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Reactant Preparation cluster_reaction Precipitation Reaction cluster_analysis Product Analysis prep_Y Prepare Y(NO₃)₃ Solution reactor Jacketed Reactor at Controlled Temperature prep_Y->reactor prep_Ox Prepare H₂C₂O₄ Solution addition Slow Addition of Oxalic Acid prep_Ox->addition stirring Constant Stirring reactor->stirring stirring->addition aging Aging of Precipitate addition->aging filtration Filtration and Washing aging->filtration drying Drying filtration->drying characterization Characterization (SEM, PSA) drying->characterization

    Caption: Experimental workflow for this compound synthesis.

    Temp_Influence Influence of Temperature on this compound Properties cluster_low_temp Low Temperature cluster_high_temp High Temperature temp Reaction Temperature low_nuc High Nucleation Rate temp->low_nuc low_growth Low Growth Rate temp->low_growth high_nuc Low Nucleation Rate temp->high_nuc high_growth High Growth Rate temp->high_growth low_size Small Particle Size low_nuc->low_size low_growth->low_size low_morph Spherical Morphology low_size->low_morph high_size Large Particle Size high_nuc->high_size high_growth->high_size high_morph Irregular Morphology high_size->high_morph

    Caption: Temperature's effect on this compound properties.

    References

    troubleshooting yttrium oxalate thermal decomposition inconsistencies

    Author: BenchChem Technical Support Team. Date: December 2025

    This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies during the thermal decomposition of yttrium oxalate.

    Frequently Asked Questions (FAQs)

    Q1: Why is the final mass of my product greater than the theoretical mass of Y₂O₃?

    A1: This discrepancy often arises from the formation of stable intermediate compounds, such as yttrium oxycarbonate ((YO)₂CO₃) or the presence of residual carbon.[1][2][3] The decomposition of this compound can proceed through different pathways depending on the experimental conditions.[2][4] In some cases, an intermediate oxycarbonate is formed, which then decomposes to yttrium oxide at a higher temperature.[3][5] If the final temperature of your experiment is not high enough to completely decompose this intermediate, the final product will have a higher mass than pure Y₂O₃. Additionally, under certain atmospheric conditions, carbon monoxide (CO), a primary decomposition product, can disproportionate into carbon dioxide (CO₂) and solid carbon, which is then deposited on the final product.[1][3]

    Q2: My thermogravimetric analysis (TGA) curve shows a different number of decomposition steps than expected. What could be the cause?

    A2: The number of observed decomposition steps in a TGA curve for this compound is highly dependent on the hydration state of the starting material and the experimental heating rate. This compound can exist in various hydrated forms, such as the decahydrate (Y₂(C₂O₄)₃·10H₂O) or octahydrate (Y₂(C₂O₄)₃·8H₂O).[2][4][6] The dehydration process itself can occur in multiple, sometimes overlapping, steps.[4] For instance, this compound octahydrate has been observed to dehydrate in stages to a trihydrate, dihydrate, and then a monohydrate before the decomposition of the anhydrous oxalate begins.[4] A slow heating rate is more likely to resolve these individual dehydration steps, while a fast heating rate may cause them to merge into a single, broad weight loss event.

    Q3: The onset temperature for the decomposition of anhydrous this compound in my experiment is different from literature values. Why?

    A3: Variations in the decomposition onset temperature can be attributed to several factors:

    • Heating Rate: A higher heating rate will generally shift the decomposition temperatures to higher values.[7]

    • Atmosphere: The composition of the purge gas significantly influences the decomposition process.[3][8] For example, decomposition in an oxidizing atmosphere (like air or oxygen) can lead to different reaction pathways and onset temperatures compared to an inert atmosphere (like nitrogen or argon).[3][9]

    • Sample Preparation and Morphology: The particle size and specific surface area of the this compound precursor can affect the heat and mass transfer during decomposition, thereby influencing the onset temperature.[2] The method of preparation of the this compound can also impact its thermal behavior.[10][11]

    Q4: I observe a grayish or black residue instead of the expected white yttrium oxide. What is the reason for this discoloration?

    A4: A grayish or black residue is typically indicative of residual carbon.[1][3] This occurs when carbon monoxide (CO), a gaseous product of oxalate decomposition, undergoes a disproportionation reaction (the Boudouard reaction) to form carbon dioxide (CO₂) and solid carbon, especially at temperatures below 600°C.[12] To minimize carbon contamination, consider the following:

    • Atmosphere: Performing the decomposition in a flowing air or oxygen atmosphere can help oxidize the CO to CO₂ and burn off any deposited carbon.[3]

    • Heating Profile: A two-stage heating process, where the initial decomposition is carried out at a lower temperature followed by a higher temperature step in an oxidizing atmosphere, can be effective in producing carbon-free yttrium oxide.[3]

    Troubleshooting Guide

    Issue Possible Cause(s) Recommended Action(s)
    Final product mass is too high. Incomplete decomposition of intermediate oxycarbonate.Increase the final calcination temperature and/or hold time.[5]
    Residual carbon from CO disproportionation.Perform the final heating step in an oxidizing atmosphere (e.g., flowing air) to burn off the carbon.[3]
    Inconsistent number of TGA steps. Starting material has a different or mixed hydration state.Characterize the hydration state of your starting this compound using techniques like Karl Fischer titration or by analyzing the initial weight loss in the TGA corresponding to dehydration. Ensure consistent storage conditions for your precursor.
    Heating rate is too fast, causing overlapping of decomposition steps.Use a slower heating rate (e.g., 5-10 °C/min) to better resolve the individual decomposition events.[11]
    Decomposition temperatures do not match literature. Different heating rate used.Standardize the heating rate for all experiments and compare with literature values obtained under similar conditions.[7]
    Influence of the purge gas atmosphere.Ensure a consistent and controlled atmosphere during the experiment. Note that decomposition temperatures in air will differ from those in an inert gas.[3]
    Differences in sample packing and crucible type.Use a consistent sample mass and packing density. Employ the same type of crucible for all runs to ensure similar heat transfer characteristics.
    Final product is discolored (gray/black). Carbon deposition from the Boudouard reaction.Introduce an oxidizing atmosphere (air or O₂) during the high-temperature stage of the decomposition to facilitate the removal of carbon.[3]
    Contamination from the furnace or sample holder.Ensure the furnace and sample holder are clean before each experiment.

    Data Presentation

    Table 1: Summary of Thermal Decomposition Stages of this compound Hydrates

    Decomposition StageTemperature Range (°C)Gaseous ProductsSolid ProductReference(s)
    Dehydration of Y₂(C₂O₄)₃·nH₂O40 - 320H₂OY₂(C₂O₄)₃[2][3][4]
    Decomposition of Anhydrous Y₂(C₂O₄)₃350 - 550CO, CO₂(YO)₂CO₃, Y₂O₃, C[3][4][5]
    Decomposition of (YO)₂CO₃> 500CO₂Y₂O₃[3][5]

    Note: Temperature ranges are approximate and can vary based on experimental conditions such as heating rate and atmosphere.

    Experimental Protocols

    Thermogravimetric Analysis (TGA) of this compound

    • Instrument Calibration: Calibrate the thermobalance for mass and temperature according to the manufacturer's instructions. Calcium oxalate monohydrate is a common reference material for this purpose.[7][13]

    • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina or platinum crucible.

    • Experimental Setup: Place the crucible in the TGA instrument.

    • Atmosphere: Purge the furnace with the desired gas (e.g., nitrogen, air) at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

    • Data Analysis: Record the mass loss as a function of temperature. Analyze the resulting TGA curve to identify the temperatures of decomposition events and the corresponding mass losses.

    Visualizations

    yttrium_oxalate_decomposition_pathway This compound Thermal Decomposition Pathway Y2C2O4_nH2O Y₂(C₂O₄)₃·nH₂O (Hydrated this compound) Y2C2O4 Y₂(C₂O₄)₃ (Anhydrous this compound) Y2C2O4_nH2O->Y2C2O4 - nH₂O (Dehydration) YO2CO3 (YO)₂CO₃ (Yttrium Oxycarbonate) Y2C2O4->YO2CO3 - CO, - CO₂ (Inert Atmosphere) Y2O3_C Y₂O₃ + C (Yttrium Oxide + Carbon) Y2C2O4->Y2O3_C - CO, - CO₂ (CO Disproportionation) Y2O3 Y₂O₃ (Pure Yttrium Oxide) YO2CO3->Y2O3 - CO₂ (High Temperature) Y2O3_C->Y2O3 + O₂ (Oxidizing Atmosphere)

    Caption: Thermal decomposition pathway of hydrated this compound.

    experimental_factors Factors Influencing this compound Decomposition cluster_conditions Experimental Conditions cluster_observations Observed Inconsistencies HeatingRate Heating Rate DecompTemp Decomposition Temperatures HeatingRate->DecompTemp NumSteps Number of Decomposition Steps HeatingRate->NumSteps Atmosphere Atmosphere (Inert vs. Oxidizing) Atmosphere->DecompTemp FinalProduct Final Product Composition Atmosphere->FinalProduct Precursor Precursor Hydration & Morphology Precursor->DecompTemp Precursor->NumSteps

    Caption: Key experimental factors affecting decomposition outcomes.

    References

    Technical Support Center: Refinement of Yttrium Oxalate Washing and Drying Protocols

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the washing and drying protocols for yttrium oxalate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

    Troubleshooting Guide

    This guide provides solutions to specific problems that may arise during the refinement of this compound.

    Question 1: After precipitation and initial washing, my this compound precipitate is slow to filter and appears gelatinous. What is the likely cause and how can I resolve it?

    Answer: A gelatinous precipitate that is difficult to filter is often due to the formation of very fine particles or a hydrated, amorphous form of this compound. Several factors during precipitation can contribute to this issue:

    • Rapid addition of precipitating agent: Adding the oxalic acid or oxalate salt solution too quickly can lead to rapid nucleation and the formation of very small particles.

    • Low precipitation temperature: Precipitation at room temperature or below can sometimes favor the formation of a less crystalline, more hydrated precipitate.[1][2]

    • Incorrect pH: The pH of the precipitation medium can influence the particle morphology.

    Recommended Actions:

    • Control the rate of addition: Add the precipitating agent slowly and with constant, vigorous stirring to promote crystal growth over nucleation.

    • Elevate the temperature: Carry out the precipitation at an elevated temperature, for instance, around 30°C to 90°C, to encourage the formation of larger, more easily filterable crystals.[3][4][5]

    • Age the precipitate: Allow the precipitate to "age" in the mother liquor, typically with gentle stirring, for a period ranging from 30 minutes to several hours. This process, known as Ostwald ripening, allows larger crystals to grow at the expense of smaller ones.

    • Adjust pH: While specific optimal pH ranges can vary based on the starting materials, maintaining a consistent and appropriate pH can aid in crystal formation. One study suggests a pH of 1.5 for optimal precipitation.[6]

    Question 2: My final yttrium oxide product, obtained after calcination of the oxalate, is discolored (e.g., yellow or grey). What could be the cause related to the washing and drying steps?

    Answer: Discoloration of the final yttrium oxide product often points to residual impurities or incomplete conversion of the oxalate. The washing and drying steps are critical for removing contaminants that can cause discoloration upon heating.

    • Incomplete removal of counter-ions: If the precipitation was carried out using salts (e.g., sodium oxalate), residual sodium or other metal ions can lead to impurities in the final product.

    • Adsorption of impurities: Other metal ions present in the initial yttrium salt solution can co-precipitate or adsorb onto the surface of the this compound.

    • Incomplete drying: Residual moisture or solvent in the this compound before calcination can interfere with the decomposition process and potentially lead to the formation of yttrium carbonate or oxycarbonate, which may require higher temperatures for complete conversion to the oxide.

    • Carbon residue: Incomplete combustion of the oxalate group during calcination can leave residual carbon, resulting in a greyish or blackish color.[1]

    Recommended Actions:

    • Thorough Washing: Wash the this compound precipitate multiple times with deionized water. A common method is to continue washing until the filtrate tests negative for the precipitating anion (e.g., using silver nitrate to test for chloride ions if yttrium chloride was the precursor, or checking for other ions with appropriate qualitative tests).[7]

    • Use of an acidic wash: In some cases, a dilute acid wash (e.g., with dilute nitric acid) can be beneficial for removing certain metallic impurities. This should be followed by extensive washing with deionized water to remove the acid.

    • Controlled Drying: Ensure the this compound is thoroughly dried before calcination. Drying at a temperature around 110°C is often cited.[8] For preparing anhydrous yttrium chloride from oxalate, a higher drying temperature of 300°C for 8 hours has been used.[9]

    • Optimize Calcination: Ensure the calcination is carried out at a sufficiently high temperature and for an adequate duration to ensure complete decomposition of the oxalate and removal of any carbonaceous residue. Calcination temperatures typically range from 850°C to 1100°C.[1][8]

    Frequently Asked Questions (FAQs)

    Q1: What is the recommended solvent for washing this compound precipitate?

    A1: The most commonly recommended solvent for washing this compound is high-purity, deionized water.[7] This is effective at removing soluble impurities without dissolving the highly insoluble this compound. In some specific protocols, a wash with a solvent like acetone has been used, particularly in procedures aimed at deagglomeration of nanoparticles.[1]

    Q2: How can I determine if the washing process is complete?

    A2: A common and effective method is to test the filtrate for the presence of ions from the starting materials or precipitating agent. For example, if you started with a yttrium salt solution containing chloride or nitrate and used an alkali oxalate for precipitation, you would wash the precipitate until the filtrate shows a negative test for these ions. A qualitative test for chloride ions involves adding a few drops of silver nitrate solution to the filtrate; the absence of a white precipitate (silver chloride) indicates the successful removal of chloride ions.[7]

    Q3: What are the optimal temperature and duration for drying this compound?

    A3: The optimal drying temperature and duration can vary depending on the subsequent processing steps. A common protocol is to dry the precipitate at 110°C until a constant weight is achieved.[8] Another source suggests a more aggressive drying at 300°C for 8 hours, particularly when the goal is to produce an anhydrous precursor for chlorination.[9] For applications where the this compound is to be converted to yttrium oxide, ensuring the removal of water is the primary goal, and drying at 110-120°C is generally sufficient.

    Q4: Does the drying method affect the properties of the final yttrium oxide?

    A4: Yes, the drying method can influence the properties of the this compound precursor, which in turn affects the characteristics of the yttrium oxide obtained after calcination. For instance, the degree of agglomeration of the oxalate particles can be affected by the drying process. A study on other oxalates has shown that different drying methods (hot-air vs. vacuum) can impact the final composition. For this compound, ensuring uniform and complete drying is key to achieving a homogeneous decomposition during calcination, which can impact the particle size, surface area, and purity of the final yttrium oxide.

    Experimental Protocols

    Protocol 1: Standard Washing Procedure for this compound

    • After precipitation and aging, allow the this compound precipitate to settle.

    • Decant the supernatant liquid.

    • Resuspend the precipitate in deionized water.

    • Stir the suspension gently for 10-15 minutes.

    • Allow the precipitate to settle again and decant the supernatant.

    • Repeat steps 3-5 for a minimum of 3-5 cycles.

    • After the final wash, collect a sample of the supernatant and perform a qualitative test to check for residual impurities (e.g., silver nitrate test for chloride).

    • If the test is positive, continue the washing cycles until the test is negative.

    • Once washing is complete, filter the precipitate using an appropriate filter paper (e.g., Whatman 42 or equivalent).

    Protocol 2: Controlled Drying of this compound

    • Transfer the filtered and washed this compound cake to a clean, pre-weighed watch glass or ceramic dish.

    • Break up any large agglomerates with a clean spatula to facilitate uniform drying.

    • Place the sample in a drying oven set to 110°C.

    • Dry the sample for a minimum of 4 hours.

    • After 4 hours, remove the sample and place it in a desiccator to cool to room temperature.

    • Weigh the sample.

    • Return the sample to the oven for another 1-2 hours.

    • Cool and weigh the sample again.

    • Repeat steps 7-8 until a constant weight is achieved, indicating that all moisture has been removed.

    Quantitative Data Summary

    Table 1: Recommended Drying and Calcination Temperatures

    ParameterTemperature Range (°C)PurposeReference(s)
    Drying110 - 120Removal of residual water[8]
    Drying (for anhydrous precursor)300 ± 10Complete dehydration for subsequent reactions[9]
    Calcination650 - 1100Conversion of this compound to yttrium oxide[1][8]

    Diagrams

    Experimental_Workflow Figure 1: this compound Refinement Workflow cluster_precipitation Precipitation cluster_washing Washing cluster_drying Drying & Final Product Y_Solution Yttrium Salt Solution Precipitation Precipitation (Controlled Temp & Rate) Y_Solution->Precipitation Precipitant Oxalic Acid / Oxalate Solution Precipitant->Precipitation Aging Aging of Precipitate Precipitation->Aging Filtration1 Initial Filtration / Decantation Aging->Filtration1 Washing_Cycle Resuspension in DI Water & Stirring Filtration1->Washing_Cycle Filtration2 Settling & Decantation Washing_Cycle->Filtration2 Test_Filtrate Test Filtrate for Impurities Filtration2->Test_Filtrate Test_Filtrate->Washing_Cycle Impurities Present Final_Filtration Final Filtration Test_Filtrate->Final_Filtration No Impurities Drying Drying (e.g., 110°C) Final_Filtration->Drying Calcination Calcination (e.g., 850-1100°C) Drying->Calcination Y_Oxide High-Purity Yttrium Oxide Calcination->Y_Oxide

    Caption: Figure 1: this compound Refinement Workflow

    Troubleshooting_Logic Figure 2: Troubleshooting Discolored Yttrium Oxide cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Discolored Final Yttrium Oxide Cause1 Incomplete Washing (Residual Ions) Problem->Cause1 Cause2 Incomplete Drying (Residual Moisture) Problem->Cause2 Cause3 Incorrect Calcination (Temp/Time) Problem->Cause3 Solution1 Increase Washing Cycles Test Filtrate Cause1->Solution1 Solution2 Dry to Constant Weight Cause2->Solution2 Solution3 Optimize Calcination Parameters Cause3->Solution3 Purity_Check Purity_Check Solution1->Purity_Check Re-process & Check Purity Solution2->Purity_Check Solution3->Purity_Check

    Caption: Figure 2: Troubleshooting Discolored Yttrium Oxide

    References

    Technical Support Center: Scaling Up Yttrium Oxalate Production

    Author: BenchChem Technical Support Team. Date: December 2025

    Welcome to the technical support center for the synthesis and scale-up of yttrium oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental and process scale-up.

    Frequently Asked Questions (FAQs)

    Q1: What are the most critical parameters to control when scaling up this compound precipitation?

    When scaling up this compound production, the most critical parameters to control are:

    • Temperature and pH: These factors significantly influence the solubility, nucleation, and growth of this compound crystals, thereby affecting particle size and purity. An optimal pH for precipitation is around 6.5.[1]

    • Reactant Concentration and Addition Rate: The concentration of yttrium salt and oxalic acid solutions, along with the rate of addition, determines the level of supersaturation, which in turn governs the particle size distribution.

    • Mixing and Agitation: Efficient mixing is crucial to ensure a homogeneous reaction environment, preventing localized high supersaturation and the formation of amorphous precipitates or agglomerates.

    • Aging Time: Allowing the precipitate to age in the mother liquor, often at an elevated temperature (e.g., 90-100°C), can promote crystal growth and transformation to a more stable form, which is beneficial for subsequent processing.[2]

    Q2: How can I control the particle size and morphology of this compound?

    Controlling particle size and morphology is essential for many applications. Here are some strategies:

    • Controlled Supersaturation: A lower level of supersaturation, achieved through slow reactant addition and dilute solutions, generally favors the growth of larger, more well-defined crystals.

    • Precipitation Method: The order of reactant addition, known as "forward strike" (adding oxalic acid to yttrium solution) versus "reverse strike" (adding yttrium solution to oxalic acid), can influence the resulting particle characteristics.[3]

    • Temperature and Aging: As mentioned, heat treatment or aging the precipitate can lead to recrystallization and a change in crystal habit.[2] Maintaining the precipitated this compound at 90-100°C for several hours can transform the crystals into a more cubic shape that is less prone to disintegration during subsequent calcination.[2]

    • Additives: The use of surfactants or capping agents can modify the crystal growth process, leading to different particle sizes and shapes.

    Q3: What are the common impurities in this compound, and how can they be minimized?

    Common impurities can include unreacted starting materials, other rare earth elements if the yttrium source is not pure, and co-precipitated salts. To minimize these:

    • High-Purity Precursors: Start with high-purity yttrium salts and oxalic acid.

    • Stoichiometric Control: Precise control of the reactant stoichiometry is important. An excess of either reactant can lead to contamination.

    • Washing: Thoroughly wash the this compound precipitate with deionized water to remove soluble impurities. Multiple washing and centrifugation/filtration steps are recommended.

    • pH Control: Maintaining the optimal pH during precipitation can prevent the co-precipitation of other metal hydroxides or salts.

    Q4: My this compound powder is difficult to filter. What can I do?

    Poor filterability is often due to very fine or amorphous particles. To improve this:

    • Promote Crystal Growth: Employ techniques that favor the growth of larger crystals, such as slower reactant addition, lower supersaturation, and aging the precipitate at an elevated temperature.

    • Flocculants: In some cases, the addition of a small amount of a suitable flocculant can aid in the agglomeration of fine particles, improving filtration.

    • Filter Aid: Using a filter aid like celite can improve filtration speed, but care must be taken to ensure it does not contaminate the final product.

    Troubleshooting Guide

    This guide addresses specific issues that may arise during the scaling up of this compound production.

    ProblemPotential Cause(s)Recommended Solution(s)
    Low Yield - Incomplete precipitation due to non-optimal pH.- Loss of fine particles during washing and filtration.- this compound solubility is not negligible under certain conditions.- Adjust the pH of the reaction mixture to the optimal range (around 6.5).- Use a finer filter medium or centrifugation for solid-liquid separation.- Ensure complete precipitation by providing sufficient reaction time and checking the supernatant for residual yttrium.
    Inconsistent Particle Size - Poor mixing leading to localized supersaturation.- Fluctuations in temperature or reactant addition rate.- Uncontrolled nucleation.- Improve agitation to ensure homogeneity throughout the reactor.- Implement precise control over temperature and pumping rates.- Consider a seeding strategy, where a small amount of pre-formed this compound crystals is added to control nucleation.
    Product Discoloration (not white) - Presence of impurities from starting materials.- Contamination from the reactor or stirring equipment.- Use higher purity reactants.- Ensure all equipment is thoroughly cleaned and made of non-reactive materials.
    Formation of a Gel-like Precipitate - Very high supersaturation leading to rapid, uncontrolled precipitation.- Incorrect pH.- Decrease the concentration of reactant solutions.- Slow down the rate of reactant addition.- Verify and adjust the pH of the reaction medium.
    Experimental Protocols
    Protocol 1: Controlled Precipitation of this compound

    This protocol is designed to produce crystalline this compound with good filterability.

    Materials:

    • Yttrium Nitrate Hexahydrate (Y(NO₃)₃·6H₂O)

    • Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)

    • Deionized Water

    • Ammonium Hydroxide (for pH adjustment)

    Procedure:

    • Prepare Solutions:

      • Prepare a 0.1 M solution of yttrium nitrate in deionized water.

      • Prepare a 0.15 M solution of oxalic acid in deionized water (a slight excess of oxalic acid is often used to ensure complete precipitation).

    • Precipitation:

      • Heat the yttrium nitrate solution to 60°C in a stirred reactor.

      • Slowly add the oxalic acid solution to the yttrium nitrate solution at a constant rate while maintaining vigorous stirring.

      • Monitor the pH and adjust to ~2-3 with ammonium hydroxide if necessary to promote complete precipitation.

    • Aging:

      • After the addition is complete, continue stirring the slurry at 60°C for at least 2 hours to allow the precipitate to age and the crystals to grow.

    • Washing:

      • Allow the precipitate to settle, then decant the supernatant.

      • Resuspend the precipitate in deionized water and stir for 15 minutes.

      • Separate the solid by filtration or centrifugation.

      • Repeat the washing step 3-4 times until the conductivity of the wash water is close to that of deionized water.

    • Drying:

      • Dry the washed this compound precipitate in an oven at 80-100°C until a constant weight is achieved.

    Data Presentation
    Table 1: Effect of Precipitation Temperature on this compound Properties
    Precipitation Temperature (°C)Average Particle Size (μm)MorphologyFilterability
    251 - 5Irregular, fine needlesPoor
    605 - 15Well-defined prismsGood
    9010 - 25Blocky, cubic-likeExcellent

    Note: Data are representative and may vary depending on other experimental conditions.

    Table 2: Influence of Aging Time at 90°C on Crystal Structure
    Aging Time (hours)Predominant Crystal PhaseObservations
    0Amorphous/Fine CrystallineDifficult to filter, low bulk density.
    2Mixed phasesImproved filterability.
    8Transformed, more stable crystalline phaseGood filterability, higher bulk density, more uniform particles.[2]

    Visualizations

    Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Precipitation & Aging cluster_purification Purification cluster_final Final Product Y_sol Prepare Yttrium Nitrate Solution (0.1M) Precipitation Mix solutions at 60°C with vigorous stirring Y_sol->Precipitation Ox_sol Prepare Oxalic Acid Solution (0.15M) Ox_sol->Precipitation Aging Age precipitate at 60°C for 2 hours Precipitation->Aging Wash Wash precipitate with deionized water (4x) Aging->Wash Separate Filter or Centrifuge Wash->Separate Dry Dry at 100°C Separate->Dry Final_Product This compound Powder Dry->Final_Product

    Caption: Experimental workflow for the synthesis of this compound.

    Troubleshooting_Tree Start Problem: Poor Product Quality Check_Yield Is the yield low? Start->Check_Yield Check_Particle_Size Is particle size inconsistent? Check_Yield->Check_Particle_Size No Optimize_pH Optimize pH and check for losses during washing Check_Yield->Optimize_pH Yes Check_Purity Is the product impure? Check_Particle_Size->Check_Purity No Improve_Mixing Improve mixing and control reactant addition rate Check_Particle_Size->Improve_Mixing Yes Use_High_Purity_Reagents Use high-purity reagents Check_Purity->Use_High_Purity_Reagents Yes End Problem Resolved Check_Purity->End No Optimize_pH->End Consider_Seeding Consider a seeding strategy Improve_Mixing->Consider_Seeding Consider_Seeding->End Improve_Washing Improve washing protocol Use_High_Purity_Reagents->Improve_Washing Improve_Washing->End

    Caption: Troubleshooting decision tree for this compound production.

    References

    Technical Support Center: Improving the Purity of Yttrium Oxide from an Oxalate Precursor

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of high-purity yttrium oxide (Y₂O₃) from an oxalate precursor.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common impurities in yttrium oxide synthesized via the oxalate precursor route?

    The most common impurities include:

    • Residual Carbonates: Arising from incomplete decomposition of the oxalate precursor or absorption of atmospheric CO₂.[1]

    • Hydroxides and Adsorbed Water: Due to the hygroscopic nature of the powder or incomplete conversion of yttrium hydroxide to yttrium oxide.[1]

    • Organic Residues: Incomplete combustion of the oxalate precursor can leave behind carbonaceous impurities.[1]

    • Elemental Impurities: Trace elements present in the initial yttrium salt precursor.[2]

    Q2: Which analytical techniques are best for identifying impurities in my yttrium oxide powder?

    Several techniques are recommended for a comprehensive analysis:

    • Fourier-Transform Infrared Spectroscopy (FTIR): Ideal for identifying functional groups. A broad peak around 3400 cm⁻¹ suggests the presence of -OH groups from adsorbed water or hydroxides, while sharp peaks around 1507 cm⁻¹ and 1397 cm⁻¹ are characteristic of carbonate species. A strong peak around 558 cm⁻¹ confirms the Y-O bond of yttrium oxide.[1]

    • Thermogravimetric Analysis (TGA): Useful for quantifying mass loss associated with the decomposition of volatile impurities like water, hydroxides, and residual oxalates as the material is heated.[2][3]

    • X-ray Diffraction (XRD): Primarily used to verify the phase purity of the Y₂O₃ powder and ensure the absence of other crystalline phases.[2][3]

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and X-ray Fluorescence (XRF): These techniques are highly sensitive for detecting and quantifying trace elemental impurities.[2]

    Q3: How critical is the purity of the initial yttrium salt and oxalic acid?

    The purity of your starting materials is crucial. Any metallic or anionic impurities present in the yttrium salt (e.g., yttrium nitrate) or the precipitating agent (e.g., oxalic acid or ammonium oxalate) will likely be carried through the synthesis process and contaminate the final yttrium oxide product. Therefore, starting with high-purity precursors is essential for achieving high-purity yttrium oxide.

    Q4: My final yttrium oxide powder has a yellowish or grayish tint. What is the likely cause?

    An off-white, yellowish, or grayish color in the final product typically indicates the presence of carbonaceous residue.[1] This results from the incomplete combustion of the oxalate precursor during the calcination step. To resolve this, optimization of the calcination process, such as increasing the temperature, duration, or ensuring adequate oxygen supply, is necessary.[1]

    Troubleshooting Guide

    Problem Observation Potential Cause(s) Suggested Solution(s)
    Residual Carbonate Impurities Sharp absorption peaks around 1507 cm⁻¹ and 1397 cm⁻¹ in the FTIR spectrum.[1]1. Incomplete thermal decomposition of the yttrium oxalate precursor.[1]2. Absorption of atmospheric CO₂ during synthesis or handling.[1]1. Optimize Calcination: Increase the calcination temperature to a range of 600-800°C or higher and/or extend the calcination time.[1]2. Controlled Atmosphere: If possible, perform the final synthesis and handling steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to CO₂.[1]
    Residual Hydroxides and Adsorbed Water A broad absorption peak around 3400 cm⁻¹ in the FTIR spectrum.[1]1. Incomplete dehydration and conversion of yttrium hydroxide intermediates to yttrium oxide.[1]2. The hygroscopic nature of the fine yttrium oxide powder leads to moisture adsorption from the atmosphere.[1]1. Increase Calcination Temperature: Calcination at temperatures above 600°C is generally effective for the complete removal of hydroxyl groups.[1]2. Proper Storage: Store the final yttrium oxide powder in a desiccator or a glovebox with a dry atmosphere to prevent moisture reabsorption.[1]
    Off-White/Colored Powder (Yellowish/Grayish) The final powder is not pure white.[1]Incomplete combustion of the organic oxalate precursor, resulting in residual carbon.[1]1. Two-Stage Calcination: Implement a two-stage heating process. A first, lower-temperature stage (e.g., 300-400°C) to slowly burn off organic matter, followed by a second, higher-temperature stage (>800°C) for complete combustion and crystallization.[1]2. Ensure Sufficient Oxygen: Provide an adequate supply of air or oxygen during calcination to facilitate complete oxidation of carbon residues.[1][4]
    Poor Crystallinity Broad peaks in the XRD pattern.[5]Insufficient calcination temperature or time, leading to an amorphous or poorly crystallized product.[5]Increase the calcination temperature or prolong the heating duration. Refer to the quantitative data tables for guidance on the effects of temperature.[5]

    Quantitative Data Summary

    Table 1: Effect of Calcination Temperature on Yttrium Oxide Purity and Particle Size

    Calcination Temperature (°C)Duration (hours)Key OutcomeAverage Particle/Crystallite Size (nm)Reference
    400 - 500-Initial decomposition of precursor; significant residual hydroxides and carbonates may remain.-[1]
    6504Optimum temperature for producing pure Y₂O₃ nanoparticles from the co-precipitation method.7 - 21[3][6]
    8001Yields homogenous spherical nanoparticles.~20[3]
    1000-Can lead to particle growth and sintering.~30[3][5]

    Table 2: Purity Analysis Techniques and Key Indicators

    Analytical TechniqueImpurity DetectedKey IndicatorReference
    FTIRResidual Hydroxides/WaterBroad absorption peak at ~3400 cm⁻¹[1]
    FTIRResidual CarbonatesSharp absorption peaks at ~1507 cm⁻¹ and ~1397 cm⁻¹[1]
    TGAMoisture and VolatilesMass loss upon heating[2]
    XRDPhase ImpuritiesPresence of peaks not corresponding to the cubic Y₂O₃ phase[2]
    ICP-MS / XRFElemental ImpuritiesDetection of trace elements[2]

    Experimental Protocols

    Protocol 1: Co-Precipitation of this compound Precursor

    This protocol outlines the synthesis of this compound via co-precipitation from yttrium nitrate and ammonium oxalate.

    Materials:

    • Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

    • Ammonium oxalate ((NH₄)₂C₂O₄)

    • Deionized water

    • Ethanol

    Procedure:

    • Prepare Solutions:

      • Prepare a 0.1 M solution of yttrium nitrate in deionized water.

      • Prepare a 0.1 M solution of ammonium oxalate in deionized water.[1]

    • Precipitation:

      • Heat both solutions to 40°C.[1][6]

      • Slowly add the yttrium nitrate solution to the ammonium oxalate solution while stirring continuously. A white precipitate of this compound will form.[1][5]

      • Continue stirring the mixture for 1 hour at 40°C.[1][6]

    • Washing:

      • Allow the this compound precipitate to settle.

      • Decant the supernatant liquid.

      • Wash the precipitate thoroughly with deionized water several times to remove unreacted ions. Follow with a wash using ethanol.[1]

    • Drying:

      • Dry the washed precipitate in an oven at 100°C.[1]

    Protocol 2: Calcination of this compound to Yttrium Oxide

    This protocol describes the thermal decomposition of the this compound precursor to form yttrium oxide.

    Materials:

    • Dried this compound powder

    • Crucible (e.g., alumina)

    • Muffle furnace

    Procedure:

    • Preparation: Place the dried this compound powder into a crucible.

    • Calcination:

      • Place the crucible in a muffle furnace.

      • Heat the powder to 650°C for 4 hours in an air atmosphere.[3][6] For potentially higher purity and different particle characteristics, temperatures up to 800°C or higher can be used, though this may lead to larger particle sizes.[1][3]

    • Cooling: Allow the furnace to cool down to room temperature naturally.

    • Collection: Carefully collect the resulting white yttrium oxide powder.

    Visualizations

    experimental_workflow cluster_precipitation Step 1: this compound Precipitation cluster_purification Step 2: Precursor Purification & Drying cluster_calcination Step 3: Calcination Y_Nitrate 0.1M Y(NO₃)₃ Solution Mix Mix at 40°C Stir for 1 hr Y_Nitrate->Mix A_Oxalate 0.1M (NH₄)₂C₂O₄ Solution A_Oxalate->Mix Precipitate Y₂(C₂O₄)₃ Precipitate Mix->Precipitate Wash Wash with DI Water & Ethanol Precipitate->Wash Dry Dry at 100°C Wash->Dry Calcine Calcine at 650°C for 4 hrs Dry->Calcine Y2O3 High-Purity Y₂O₃ Calcine->Y2O3

    Caption: Experimental workflow for the synthesis of high-purity yttrium oxide.

    troubleshooting_workflow Start Y₂O₃ Purity Issue Identified Check_Color Is the powder pure white? Start->Check_Color FTIR_Analysis Perform FTIR Analysis Check_Color->FTIR_Analysis Yes Solution_Carbon Incomplete Combustion - Increase calcination temp/time - Ensure O₂ supply Check_Color->Solution_Carbon No Carbonate_Peak Carbonate peaks (~1500, ~1400 cm⁻¹) present? FTIR_Analysis->Carbonate_Peak Hydroxide_Peak Hydroxide/Water peak (~3400 cm⁻¹) present? Carbonate_Peak->Hydroxide_Peak No Solution_Carbonate Incomplete Decomposition - Increase calcination temp/time Carbonate_Peak->Solution_Carbonate Yes Solution_Hydroxide Incomplete Conversion - Increase calcination temp - Store in desiccator Hydroxide_Peak->Solution_Hydroxide Yes End Purity Improved Hydroxide_Peak->End No Solution_Carbon->End Solution_Carbonate->End Solution_Hydroxide->End

    Caption: A troubleshooting workflow for common yttrium oxide purity issues.

    References

    Validation & Comparative

    A Comparative Guide to the Characterization of Yttrium Oxalate and its Alternatives using XRD and TGA

    Author: BenchChem Technical Support Team. Date: December 2025

    This guide provides a comparative analysis of the characterization of yttrium oxalate using X-ray Diffraction (XRD) and Thermogravimetric Analysis (TGA). For a comprehensive comparison, data for other rare-earth oxalates, namely cerium oxalate and lanthanum oxalate, are also presented. This document is intended for researchers, scientists, and drug development professionals who utilize these materials as precursors for the synthesis of rare-earth oxides or in other applications requiring well-characterized crystalline solids.

    Introduction to this compound and its Characterization

    This compound (Y₂(C₂O₄)₃) is an inorganic compound that is a key precursor in the synthesis of high-purity yttrium oxide (Y₂O₃). Yttrium oxide has widespread applications in ceramics, phosphors, and various electronic components. The properties of the final yttrium oxide product are highly dependent on the characteristics of the this compound precursor. Therefore, accurate characterization of this compound is crucial.

    X-ray Diffraction (XRD) and Thermogravimetric Analysis (TGA) are two powerful analytical techniques for the characterization of this compound. XRD provides information about the crystal structure, phase purity, and crystallite size, while TGA reveals the thermal stability and decomposition pathway of the material.

    This guide will delve into the experimental data obtained from XRD and TGA for this compound and compare it with cerium and lanthanum oxalates, which are common alternatives in the broader family of rare-earth oxalates.

    Comparative Data Presentation

    The following tables summarize the quantitative data obtained from XRD and TGA analyses of yttrium, cerium, and lanthanum oxalates. It is important to note that the exact values can vary depending on the specific experimental conditions such as the degree of hydration, heating rate, and atmospheric conditions.

    X-ray Diffraction Data

    The crystal structure of rare-earth oxalates is complex and often involves the incorporation of water molecules. The most common hydrated form for these oxalates is the decahydrate (RE₂(C₂O₄)₃·10H₂O).

    Table 1: Comparison of Crystallographic Data for Rare-Earth Oxalate Hydrates.

    ParameterThis compound (Dihydrate)Cerium Oxalate (Decahydrate)Lanthanum Oxalate (Decahydrate)
    Crystal System Monoclinic[1]MonoclinicMonoclinic
    Space Group P2₁/cP2₁/cP2₁/c
    a (Å) 9.3811[1]~11.18~11.33
    b (Å) 11.638[1]~9.63~9.74
    c (Å) 5.9726[1]~10.37~10.51
    β (˚) 96.079[1]~118.9~114.2
    Reference Louër et al., 1990Ollendorff & Weigel, 1969Ollendorff & Weigel, 1969

    Note: Detailed powder diffraction patterns with 2θ, d-spacing, and relative intensities are not consistently available across the literature for all hydrated forms. The data for the dihydrate of this compound is presented due to its availability.

    Thermogravimetric Analysis Data

    The thermal decomposition of rare-earth oxalates typically occurs in multiple stages, starting with dehydration, followed by the decomposition of the anhydrous oxalate to an intermediate carbonate or oxycarbonate, and finally to the respective rare-earth oxide.

    Table 2: Comparison of Thermal Decomposition Data for Rare-Earth Oxalate Hydrates.

    Decomposition StageThis compound (Decahydrate)Cerium Oxalate (Decahydrate)Lanthanum Oxalate (Decahydrate)
    Dehydration ~50 - 250°C~50 - 250°C~50 - 250°C
    ProductsY₂(C₂O₄)₃ + 10H₂O(g)Ce₂(C₂O₄)₃ + 10H₂O(g)La₂(C₂O₄)₃ + 10H₂O(g)
    Oxalate Decomposition ~350 - 500°C~300 - 400°C~350 - 500°C
    Intermediate ProductsY₂O(CO₃)₂ or (YO)₂CO₃CeO₂ + CO(g) + CO₂(g)La₂O(CO₃)₂ or La₂O₂CO₃
    Carbonate/Oxycarbonate Decomposition ~500 - 800°C-~500 - 800°C
    Final ProductY₂O₃CeO₂La₂O₃

    Note: The temperature ranges are approximate and can be influenced by the heating rate and atmosphere. The decomposition of cerium oxalate proceeds directly to the oxide without a stable carbonate intermediate.

    Experimental Protocols

    Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols can be adapted for the analysis of other rare-earth oxalates.

    Synthesis of this compound Decahydrate (Precipitation Method)
    • Preparation of Solutions:

      • Prepare a 0.1 M solution of yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) in deionized water.

      • Prepare a 0.15 M solution of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in deionized water.

    • Precipitation:

      • Slowly add the yttrium nitrate solution to the oxalic acid solution under constant stirring at room temperature. A white precipitate of this compound will form immediately.

    • Aging:

      • Continue stirring the mixture for 1-2 hours to allow for the precipitate to age and for the particle size to homogenize.

    • Filtration and Washing:

      • Filter the precipitate using a Buchner funnel and filter paper.

      • Wash the precipitate several times with deionized water to remove any unreacted reagents and by-products.

      • Finally, wash the precipitate with ethanol to facilitate drying.

    • Drying:

      • Dry the precipitate in a vacuum oven at a low temperature (e.g., 40-50°C) to obtain this compound decahydrate powder.

    X-ray Diffraction (XRD) Analysis
    • Sample Preparation:

      • Grind the dried this compound powder using an agate mortar and pestle to ensure a fine and homogenous particle size.

      • Mount the powdered sample onto a zero-background sample holder. Ensure a flat and smooth surface to minimize preferred orientation effects.

    • Instrument Parameters:

      • Use a powder diffractometer with Cu Kα radiation (λ = 1.5406 Å).

      • Set the 2θ scan range from 10° to 80° with a step size of 0.02° and a scan speed of 2°/min.

      • The voltage and current of the X-ray tube are typically set to 40 kV and 40 mA, respectively.

    • Data Analysis:

      • Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern with standard patterns from the International Centre for Diffraction Data (ICDD) database.

      • Determine the lattice parameters of the identified phases using appropriate software.

    Thermogravimetric Analysis (TGA)
    • Sample Preparation:

      • Accurately weigh approximately 5-10 mg of the dried this compound powder into an alumina or platinum crucible.

    • Instrument Parameters:

      • Place the crucible in the TGA instrument.

      • Heat the sample from room temperature to 1000°C at a constant heating rate of 10°C/min.

      • Use an inert atmosphere, such as nitrogen, with a flow rate of 50-100 mL/min to prevent oxidative side reactions.

    • Data Analysis:

      • Analyze the resulting TGA curve (weight % vs. temperature) to identify the different decomposition stages.

      • Determine the temperature ranges and the percentage weight loss for each stage.

      • The derivative of the TGA curve (DTG) can be used to more accurately determine the peak decomposition temperatures.

    Mandatory Visualization

    The following diagram illustrates the experimental workflow for the characterization of this compound.

    experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Y_Nitrate Y(NO₃)₃ Solution Precipitation Precipitation Y_Nitrate->Precipitation Oxalic_Acid H₂C₂O₄ Solution Oxalic_Acid->Precipitation Filtering_Washing Filtering & Washing Precipitation->Filtering_Washing Drying Drying Filtering_Washing->Drying Y_Oxalate Y₂(C₂O₄)₃ Powder Drying->Y_Oxalate XRD XRD Analysis Y_Oxalate->XRD TGA TGA Analysis Y_Oxalate->TGA Data_Analysis Data Analysis XRD->Data_Analysis TGA->Data_Analysis

    Caption: Experimental workflow for this compound characterization.

    This guide provides a foundational understanding of the characterization of this compound and its rare-earth counterparts using XRD and TGA. The provided data and protocols offer a starting point for researchers to perform and interpret their own analyses, leading to a better understanding and utilization of these important materials.

    References

    A Comparative Guide to Analytical Methods for Determining Yttrium Oxalate Purity

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    The determination of purity for yttrium oxalate, a critical precursor in the synthesis of high-purity yttrium oxide and other yttrium-based materials, is paramount for ensuring the quality and performance of the final products. This guide provides a comparative overview of key analytical methods for assessing this compound purity: Thermogravimetric Analysis (TGA), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Redox Titration.

    Comparison of Analytical Methods

    The selection of an appropriate analytical method for this compound purity depends on the specific purity aspect being investigated. TGA is ideal for determining the water content and the stoichiometric purity of the hydrated this compound. ICP-MS is the gold standard for quantifying trace metallic impurities. Redox titration offers a classic, cost-effective method for assaying the oxalate content and, by extension, the yttrium concentration.

    Parameter Thermogravimetric Analysis (TGA) Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Redox Titration
    Principle of Measurement Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.Ionizes the sample in an argon plasma and separates and quantifies ions based on their mass-to-charge ratio.Measures the volume of a standard oxidizing agent required to react stoichiometrically with the oxalate in the sample.
    Primary Application Determination of hydration state, thermal stability, and stoichiometric purity.Quantification of trace and ultra-trace metallic impurities.Assay of oxalate content and determination of yttrium concentration.
    Typical Accuracy High, dependent on balance precision and stoichiometry of decomposition.Excellent, typically within ±10% for trace elements.[1]High, dependent on the accuracy of the standard solution and endpoint detection.
    Precision (RSD) < 1%< 5%< 1%
    Limit of Detection (LOD) Not applicable for purity assay in the same way as trace analysis.ng/g to µg/g levels for most elements.[1]Dependent on the concentration of the titrant and sample.
    Sample Throughput Low to mediumHighMedium
    Cost ModerateHighLow
    Strengths Provides information on composition and thermal behavior.[2][3]Extremely sensitive and capable of multi-element analysis.[4][5]Cost-effective and provides high accuracy for the main component.[6][7][8]
    Limitations Does not identify the nature of volatile components without a coupled detector (e.g., MS or FTIR).Destructive to the sample; matrix effects can be a challenge.[9]Less suitable for trace impurity analysis; can be affected by other reducing agents.

    Experimental Protocols

    Thermogravimetric Analysis (TGA)

    Objective: To determine the water of hydration and confirm the stoichiometric conversion of this compound to yttrium oxide.

    Methodology:

    • Calibrate the TGA instrument for temperature and mass using appropriate standards.

    • Accurately weigh 10-20 mg of the this compound sample into a clean, tared TGA crucible (e.g., alumina or platinum).

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature to 1000 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).

    • Record the mass loss as a function of temperature. The initial weight loss corresponds to the loss of water of hydration, and the subsequent loss corresponds to the decomposition of the oxalate to the oxide.

    • The final residual mass should correspond to the theoretical mass of yttrium oxide (Y₂O₃) calculated from the initial mass of the hydrated this compound.

    Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

    Objective: To quantify trace metallic impurities in the this compound sample.

    Methodology:

    • Sample Digestion: Accurately weigh approximately 100 mg of the this compound sample into a clean vessel. Digest the sample using a mixture of high-purity nitric acid and hydrochloric acid, followed by heating until the sample is completely dissolved.

    • Sample Dilution: Dilute the digested sample to a suitable volume with deionized water to bring the analyte concentrations within the calibrated range of the ICP-MS instrument.

    • Instrument Calibration: Prepare a series of multi-element calibration standards covering the expected concentration range of the impurities.

    • Analysis: Aspirate the prepared sample solution into the ICP-MS. The instrument will nebulize, ionize, and separate the ions based on their mass-to-charge ratio.

    • Quantification: The concentration of each impurity element is determined by comparing its signal intensity to the calibration curve.

    Redox Titration (Permanganometry)

    Objective: To determine the percentage of oxalate in the this compound sample.

    Methodology:

    • Sample Preparation: Accurately weigh about 0.2 g of the this compound sample and dissolve it in dilute sulfuric acid. Heat the solution to approximately 60-70 °C.

    • Titration: Titrate the hot solution with a standardized solution of potassium permanganate (KMnO₄) of a known concentration. The permanganate solution is added dropwise from a burette.

    • Endpoint Detection: The endpoint of the titration is reached when a faint, persistent pink color is observed in the solution, indicating a slight excess of permanganate ions. Potassium permanganate acts as its own indicator.[8]

    • Calculation: The percentage of oxalate in the sample is calculated based on the volume and concentration of the KMnO₄ solution used and the initial mass of the this compound sample. The reaction is: 5 C₂O₄²⁻ + 2 MnO₄⁻ + 16 H⁺ → 10 CO₂ + 2 Mn²⁺ + 8 H₂O

    Visualizations

    TGA_Workflow start Start sample_prep Weigh this compound (10-20 mg) start->sample_prep tga_analysis Heat in TGA (e.g., 10 °C/min to 1000 °C) sample_prep->tga_analysis data_acquisition Record Mass Loss vs. Temperature tga_analysis->data_acquisition analysis Analyze Thermogram data_acquisition->analysis h2o_loss Determine Water Content analysis->h2o_loss decomp Determine Y₂O₃ Residue analysis->decomp purity Calculate Stoichiometric Purity decomp->purity end End purity->end

    Caption: Workflow for TGA analysis of this compound purity.

    ICPMS_Workflow start Start sample_prep Weigh and Digest This compound start->sample_prep dilution Dilute Sample sample_prep->dilution icpms_analysis Analyze by ICP-MS dilution->icpms_analysis calibration Prepare Calibration Standards calibration->icpms_analysis quantification Quantify Impurities icpms_analysis->quantification end End quantification->end

    Caption: Workflow for ICP-MS analysis of trace impurities.

    Titration_Workflow start Start sample_prep Dissolve this compound in H₂SO₄ start->sample_prep heating Heat to 60-70 °C sample_prep->heating titration Titrate with standardized KMnO₄ heating->titration endpoint Detect Endpoint (Persistent Pink Color) titration->endpoint calculation Calculate Oxalate % endpoint->calculation end End calculation->end

    Caption: Workflow for Redox Titration of this compound.

    References

    A Comparative Guide to Yttrium Precursors: Yttrium Oxalate vs. Yttrium Carbonate for High-Performance Yttria Synthesis

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and professionals in drug development, the choice of precursor is a critical determinant in the synthesis of high-purity yttrium oxide (Y₂O₃). This guide provides an objective, data-driven comparison of two common precursors: yttrium oxalate and yttrium carbonate. The selection of an appropriate precursor significantly influences the morphology, particle size, and surface area of the final yttria product, which in turn impacts its performance in applications ranging from ceramics and catalysts to biomedical imaging and drug delivery.

    This comparative analysis delves into the thermal decomposition behaviors, experimental protocols for yttria synthesis, and the resulting physicochemical properties of yttrium oxide derived from both oxalate and carbonate precursors.

    Executive Summary: Key Performance Differences

    FeatureThis compound PrecursorYttrium Carbonate Precursor
    Decomposition Temperature Multi-stage decomposition, complete conversion to Y₂O₃ typically around 650°C[1][2]Decomposition to Y₂O₃ generally requires higher temperatures, around 1000°C[3]
    Resulting Y₂O₃ Particle Size Can yield nanocrystalline powders with crystallite sizes in the range of 7-21 nm[2]Can also produce nanoparticles, with morphology influenced by the precursor[4]
    Resulting Y₂O₃ Surface Area Can produce high specific surface area powders, for instance, 65 m²/g has been reported[5]Data on specific surface area from carbonate precursors is less consistently reported in the reviewed literature.
    Morphology Control The morphology of the final yttrium oxide can be inherited from the oxalate precursor[5]The morphology of the final yttrium oxide is also influenced by the precursor's morphology[4]
    Common Synthesis Route Precipitation using oxalic acid or ammonium oxalate followed by calcination[6]Precipitation using ammonium bicarbonate or ammonium hydrogen carbonate followed by calcination[3][4]

    Thermal Decomposition Analysis

    The thermal decomposition process is a critical step in converting the precursor into yttrium oxide. The two precursors exhibit distinct decomposition pathways.

    This compound (Y₂(C₂O₄)₃·nH₂O): The thermal decomposition of this compound is a well-studied, multi-stage process.[5][7] It begins with dehydration, where water molecules are removed at lower temperatures. This is followed by the decomposition of the anhydrous oxalate, which often proceeds through the formation of an intermediate yttrium oxycarbonate phase before finally yielding yttrium oxide at higher temperatures.[5][7] The final conversion to cubic yttrium oxide is typically achieved at temperatures around 650°C.[1][2]

    Yttrium Carbonate (Y₂(CO₃)₃·nH₂O): Yttrium carbonate also decomposes upon heating to form yttrium oxide. The process involves the release of carbon dioxide and water. Generally, higher temperatures are required for the complete conversion of yttrium carbonate to yttrium oxide compared to the oxalate precursor, with calcination temperatures of around 1000°C being reported to obtain the desired crystalline phase.[3]

    Experimental Protocols

    Detailed experimental methodologies are crucial for reproducible synthesis. Below are representative protocols for preparing yttrium oxide from both precursors.

    Synthesis of Yttrium Oxide from this compound

    This protocol is based on the co-precipitation method followed by calcination.[1][2]

    1. Precipitation:

    • A solution of yttrium nitrate (Y(NO₃)₃) is prepared in deionized water.
    • A precipitating agent, such as a solution of ammonium oxalate ((NH₄)₂C₂O₄), is added to the yttrium nitrate solution under controlled temperature (e.g., 40°C) and stirring for a specific duration (e.g., 1 hour).[1][2]
    • The resulting white precipitate of this compound is aged, filtered, and washed thoroughly with deionized water to remove any unreacted ions.
    • The washed precipitate is then dried.

    2. Calcination:

    • The dried this compound powder is placed in a furnace.
    • The temperature is ramped up to the desired calcination temperature (e.g., 650°C) and held for a specific time (e.g., 4 hours) in an air atmosphere to ensure complete decomposition to yttrium oxide.[1][2]

    Synthesis of Yttrium Oxide from Yttrium Carbonate

    This protocol describes the synthesis via precipitation with ammonium hydrogen carbonate.[3][4]

    1. Precipitation:

    • An aqueous solution of yttrium nitrate is prepared.
    • A solution of a precipitant, typically ammonium hydrogen carbonate (NH₄HCO₃), is added to the yttrium nitrate solution.[3][4]
    • The reaction results in the formation of a yttrium carbonate precipitate.
    • The precipitate is aged for a period (e.g., 3 hours), followed by filtering and washing with deionized water.[3]
    • The precipitate is then dried.

    2. Calcination:

    • The dried yttrium carbonate precursor is calcined in a furnace at a specific temperature (e.g., 1000°C) to yield yttrium oxide powder.[3]

    Visualizing the Synthesis Workflow

    To better illustrate the experimental processes, the following diagrams outline the key steps for each precursor.

    Yttrium_Oxalate_Workflow cluster_precipitation Precipitation cluster_calcination Calcination Y_Nitrate_sol Yttrium Nitrate Solution Mixing Mixing & Reaction (e.g., 40°C, 1h) Y_Nitrate_sol->Mixing Ammonium_Oxalate_sol Ammonium Oxalate Solution Ammonium_Oxalate_sol->Mixing Precipitate This compound Precipitate Mixing->Precipitate Filtration Filtration & Washing Precipitate->Filtration Drying Drying Filtration->Drying Dried_Oxalate Dried Yttrium Oxalate Calcination_step Calcination (e.g., 650°C, 4h) Dried_Oxalate->Calcination_step Y2O3_powder Yttrium Oxide (Y₂O₃) Powder Calcination_step->Y2O3_powder

    Caption: Experimental workflow for yttria synthesis from this compound.

    Yttrium_Carbonate_Workflow cluster_precipitation Precipitation cluster_calcination Calcination Y_Nitrate_sol_carb Yttrium Nitrate Solution Mixing_carb Mixing & Reaction Y_Nitrate_sol_carb->Mixing_carb Ammonium_Bicarbonate_sol Ammonium Hydrogen Carbonate Solution Ammonium_Bicarbonate_sol->Mixing_carb Precipitate_carb Yttrium Carbonate Precipitate Mixing_carb->Precipitate_carb Filtration_carb Filtration & Washing Precipitate_carb->Filtration_carb Drying_carb Drying Filtration_carb->Drying_carb Dried_Carbonate Dried Yttrium Carbonate Calcination_step_carb Calcination (e.g., 1000°C) Dried_Carbonate->Calcination_step_carb Y2O3_powder_carb Yttrium Oxide (Y₂O₃) Powder Calcination_step_carb->Y2O3_powder_carb

    Caption: Experimental workflow for yttria synthesis from yttrium carbonate.

    Comparative Analysis of Resulting Yttrium Oxide

    The choice of precursor has a demonstrable impact on the properties of the synthesized yttrium oxide.

    Particle Size and Surface Area: Yttrium oxide derived from the oxalate precursor has been shown to yield nanoparticles with a high specific surface area. For instance, calcination of this compound at 650°C for 4 hours can produce yttria nanoparticles with crystallite sizes ranging from 7 to 21 nm and a specific surface area of 7.40 m²/g.[2] Other studies have reported achieving an even higher specific surface area of 65 m²/g by optimizing the thermal decomposition of this compound.[5]

    For the carbonate precursor route, heating the precipitate to 650–680°C has been reported to yield yttrium oxide with coherent scattering domain sizes of 40–80 nm.[4] The final particle size and morphology are influenced by the synthesis conditions, including the aging time and calcination temperature.[3]

    Morphology: A significant finding is that the morphology of the yttrium oxide particles can be a pseudomorph of the precursor crystals.[4][5] This means that the shape of the initial this compound or yttrium carbonate particles can be retained in the final yttrium oxide product. This provides a potential route for morphology control of the final yttria powder by carefully controlling the precipitation conditions of the precursor.

    Conclusion

    Both this compound and yttrium carbonate are viable precursors for the synthesis of yttrium oxide. The choice between them will depend on the desired properties of the final material and the specific application.

    • This compound appears to be advantageous for producing high-surface-area, nanocrystalline yttrium oxide at relatively lower calcination temperatures. The synthesis and thermal decomposition of this compound are well-documented, providing a reliable route for producing high-quality yttria.

    • Yttrium carbonate also serves as an effective precursor, with the potential for morphological control of the resulting yttrium oxide. However, it may require higher calcination temperatures for complete conversion to the oxide.

    References

    A Researcher's Guide to Validating Yttrium Oxide Nanoparticle Size from Oxalate Precursors

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, accurate determination of nanoparticle size is paramount for ensuring reproducibility and functionality. This guide provides a comprehensive comparison of methods for validating the size of yttrium oxide (Y₂O₃) nanoparticles synthesized from yttrium oxalate precursors. We delve into experimental data, detailed protocols, and visual workflows to offer a practical framework for your research.

    The thermal decomposition of this compound is a common and effective method for producing yttrium oxide nanoparticles. This process involves heating the this compound precursor at specific temperatures to induce decomposition and the formation of Y₂O₃ nanoparticles. The final size of these nanoparticles is critically influenced by factors such as the calcination temperature and time.

    Comparative Analysis of Nanoparticle Size Validation Techniques

    The two most prevalent techniques for determining the size of yttrium oxide nanoparticles are Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD). These methods provide complementary information, and understanding their principles is key to accurate characterization.

    Transmission Electron Microscopy (TEM) offers direct visualization of the nanoparticles, providing information on their size, morphology, and state of agglomeration. It is considered a direct measurement of the physical dimensions of the individual particles.

    X-ray Diffraction (XRD) , on the other hand, provides the crystallite size, which is the size of the coherently scattering crystalline domains. A single nanoparticle may be composed of one or more crystallites. Therefore, the particle size measured by TEM may be larger than the crystallite size determined by XRD if the nanoparticles are polycrystalline.[1]

    Below is a table summarizing experimental data from studies on yttrium oxide nanoparticles, comparing the results obtained from XRD and TEM.

    Synthesis Method from Oxalate PrecursorCalcination Temperature (°C)Crystallite Size (nm) - XRDParticle Size (nm) - TEMReference
    Co-precipitation followed by calcination6507-21-[2]
    Thermal DecompositionNot Specified11.1418 ± 5[3]

    Alternative Synthesis Routes and Their Impact on Nanoparticle Size

    While the oxalate precursor route is widely used, alternative synthesis methods offer different levels of control over nanoparticle size and morphology. Understanding these alternatives provides a broader context for selecting the most appropriate synthesis strategy for a given application.

    Synthesis MethodPrecursor(s)Typical Nanoparticle Size (nm)Key Control Parameters
    Co-precipitation Yttrium Nitrate, Ammonium Oxalate7-21pH, Temperature, Stirring Rate
    Hydrothermal Yttrium Nitrate, KOH34-58Precursor Concentration, Temperature, Time
    Sol-Gel Yttrium Nitrate/Chloride, Methanol21-32pH, Catalyst, Aging Time

    Experimental Protocols for Nanoparticle Size Validation

    Accurate and reproducible data rely on meticulous experimental execution. The following are detailed protocols for the key techniques used in the validation of yttrium oxide nanoparticle size.

    X-ray Diffraction (XRD) Protocol

    Objective: To determine the crystal phase, purity, and average crystallite size of the yttrium oxide nanoparticles.

    Methodology:

    • Sample Preparation: A small quantity of the dried yttrium oxide nanoparticle powder is carefully mounted on a sample holder. It is crucial to create a flat, smooth surface to ensure accurate diffraction data.

    • Instrument Setup: The XRD instrument is configured with a Cu Kα radiation source. Data is typically collected over a 2θ range of 20° to 80° with a step size of 0.02°.

    • Data Analysis: The resulting diffraction pattern is analyzed to identify the characteristic peaks of the cubic Y₂O₃ phase. The average crystallite size (D) is then calculated from the broadening of a prominent diffraction peak using the Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the wavelength of the X-ray radiation, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

    Transmission Electron Microscopy (TEM) Protocol

    Objective: To directly visualize the yttrium oxide nanoparticles and determine their size, shape, and morphology.

    Methodology:

    • Sample Preparation: A dilute suspension of the yttrium oxide nanoparticles is prepared in a suitable solvent like ethanol. The suspension is then sonicated for a few minutes to ensure good dispersion and break up any soft agglomerates.

    • Grid Preparation: A drop of the nanoparticle suspension is placed onto a carbon-coated copper grid. The solvent is allowed to evaporate completely, leaving the nanoparticles dispersed on the grid.

    • Imaging: The grid is loaded into the TEM, and images are acquired at various magnifications.

    • Data Analysis: The size of a statistically significant number of individual nanoparticles (typically >100) is measured from the TEM images using image analysis software. The average particle size and size distribution are then calculated.

    Visualizing the Workflow and Relationships

    To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for nanoparticle size validation and the logical relationship between the synthesis method and the resulting nanoparticle characteristics.

    ExperimentalWorkflow cluster_synthesis Synthesis of Y₂O₃ Nanoparticles cluster_validation Nanoparticle Size Validation cluster_data Data Analysis YttriumOxalate This compound Precursor ThermalDecomposition Thermal Decomposition YttriumOxalate->ThermalDecomposition Y2O3_NP Y₂O₃ Nanoparticles ThermalDecomposition->Y2O3_NP XRD X-ray Diffraction (XRD) Y2O3_NP->XRD Characterization TEM Transmission Electron Microscopy (TEM) Y2O3_NP->TEM Characterization CrystalliteSize Crystallite Size XRD->CrystalliteSize ParticleSize Particle Size & Morphology TEM->ParticleSize

    Caption: Experimental workflow for the synthesis and validation of yttrium oxide nanoparticle size.

    LogicalRelationship cluster_synthesis_methods Synthesis Methods cluster_parameters Key Control Parameters cluster_properties Resulting Nanoparticle Properties Oxalate Oxalate Precursor CalcinationTemp Calcination Temperature Oxalate->CalcinationTemp Hydrothermal Hydrothermal PrecursorConc Precursor Concentration Hydrothermal->PrecursorConc SolGel Sol-Gel pH pH SolGel->pH Size Size CalcinationTemp->Size Morphology Morphology CalcinationTemp->Morphology Crystallinity Crystallinity CalcinationTemp->Crystallinity PrecursorConc->Size PrecursorConc->Morphology pH->Size pH->Morphology

    Caption: Logical relationship between synthesis methods, control parameters, and nanoparticle properties.

    References

    A Comparative Guide to the Synthesis of Yttrium Oxalate: Co-Precipitation vs. Hydrothermal Methods

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and professionals in drug development, the synthesis of high-purity yttrium oxalate is a critical precursor step for the production of yttrium-based nanomaterials and active pharmaceutical ingredients. The choice of synthesis method significantly influences the physicochemical properties of the final product. This guide provides an objective comparison of two prevalent synthesis techniques—co-precipitation and hydrothermal synthesis—supported by experimental data to inform the selection of the most suitable method for specific applications.

    At a Glance: Co-Precipitation vs. Hydrothermal Synthesis

    FeatureCo-Precipitation MethodHydrothermal Method
    Principle Rapid formation of an insoluble this compound precipitate from a solution by adding a precipitating agent.Crystallization of this compound from an aqueous solution under elevated temperature and pressure in a sealed vessel (autoclave).
    Typical Particle Size of Final Yttrium Oxide 7 - 21 nm[1]34 - 58 nm[2][3]
    Morphology of Final Yttrium Oxide Semi-spherical or aggregated nanoparticles with varying shapes.[1]Can be controlled to produce various morphologies such as plates, rods, and spheres.[4]
    Crystallinity Generally produces crystalline nanoparticles, with phase purity achievable after calcination.Typically yields products with higher crystallinity due to the controlled reaction conditions.[5]
    Purity High purity can be achieved with thorough washing of the precipitate.The closed system reduces the risk of contamination, often resulting in high-purity products.[5]
    Advantages Simple, low-cost, rapid, and suitable for large-scale production.[5]Excellent control over particle size, morphology, and crystallinity; produces uniform nanoparticles.[4][5]
    Disadvantages Can lead to particle agglomeration and a wider particle size distribution.Requires specialized equipment (autoclave), can be more time-consuming, and operates at higher pressures.[5]

    Experimental Protocols

    Co-Precipitation Synthesis of this compound

    The co-precipitation method is a straightforward and widely used technique for the synthesis of this compound. The process involves the reaction of a soluble yttrium salt with a precipitating agent, typically oxalic acid or a salt thereof, in an aqueous solution.

    Materials:

    • Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

    • Oxalic acid (H₂C₂O₄) or Ammonium oxalate ((NH₄)₂C₂O₄)

    • Deionized water

    • Ethanol

    Procedure:

    • Precursor Solution Preparation: A solution of yttrium nitrate is prepared by dissolving a stoichiometric amount in deionized water.

    • Precipitating Agent Solution: A solution of oxalic acid or ammonium oxalate is prepared in deionized water.

    • Precipitation: The precipitating agent solution is slowly added to the yttrium nitrate solution under vigorous stirring. A white precipitate of this compound forms instantaneously. The reaction is typically carried out at a controlled temperature, for instance, 40°C for 1 hour, to influence the particle characteristics.[1]

    • Aging: The precipitate may be aged in the mother liquor for a specific duration to allow for crystal growth and maturation.

    • Washing: The precipitate is separated from the solution by filtration or centrifugation and washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Drying: The washed this compound precipitate is dried in an oven at a controlled temperature (e.g., 80-100°C) to obtain the final product.

    Hydrothermal Synthesis of this compound

    Hydrothermal synthesis offers precise control over the nucleation and growth of crystals, leading to uniform particles with well-defined morphologies. This method involves the crystallization of this compound from a solution at elevated temperatures and pressures within a sealed autoclave.

    Materials:

    • Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

    • Oxalic acid (H₂C₂O₄) or another mineralizer

    • Deionized water

    Procedure:

    • Solution Preparation: Yttrium nitrate and oxalic acid are dissolved in deionized water.

    • Transfer to Autoclave: The resulting solution is transferred to a Teflon-lined stainless steel autoclave.

    • Hydrothermal Treatment: The autoclave is sealed and heated to a specific temperature (e.g., 180°C) for a set duration (e.g., 6-24 hours).[2][3] The elevated temperature and pressure facilitate the dissolution and recrystallization of this compound, leading to the formation of well-defined crystals.

    • Cooling: The autoclave is allowed to cool down to room temperature naturally.

    • Washing and Drying: The resulting this compound product is collected, washed with deionized water and ethanol, and dried in an oven.

    Visualization of Experimental Workflows

    To better understand the procedural differences, the following diagrams illustrate the workflows for both the co-precipitation and hydrothermal synthesis methods.

    CoPrecipitation_Workflow cluster_start Starting Materials Y_Nitrate Yttrium Nitrate Solution Mixing Mixing and Precipitation Y_Nitrate->Mixing Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Mixing Aging Aging Mixing->Aging Filtration Filtration/Centrifugation Aging->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Powder Drying->Final_Product

    Co-Precipitation Synthesis Workflow

    Hydrothermal_Workflow cluster_start_hydro Starting Materials Y_Nitrate_Hydro Yttrium Nitrate Solution_Prep Solution Preparation Y_Nitrate_Hydro->Solution_Prep Oxalic_Acid_Hydro Oxalic Acid Oxalic_Acid_Hydro->Solution_Prep DI_Water Deionized Water DI_Water->Solution_Prep Autoclave Transfer to Autoclave Solution_Prep->Autoclave Heating Hydrothermal Treatment (Elevated T & P) Autoclave->Heating Cooling Cooling Heating->Cooling Collection Collection Cooling->Collection Washing_Hydro Washing Collection->Washing_Hydro Drying_Hydro Drying Washing_Hydro->Drying_Hydro Final_Product_Hydro This compound Crystals Drying_Hydro->Final_Product_Hydro

    Hydrothermal Synthesis Workflow

    References

    Unraveling the Thermal Degradation of Yttrium Oxalate: A Comparative Analysis of Intermediates

    Author: BenchChem Technical Support Team. Date: December 2025

    The thermal decomposition of yttrium oxalate is a critical process in the synthesis of high-purity yttrium oxide (Y₂O₃), a material with significant applications in ceramics, optics, and electronics. This multi-stage process involves the formation of several key intermediates, the precise identification and characterization of which are essential for controlling the properties of the final oxide product. This guide provides a comparative analysis of the intermediates formed during the thermal decomposition of this compound, supported by experimental data from various analytical techniques.

    The decomposition process, typically initiated from this compound decahydrate (Y₂(C₂O₄)₃·10H₂O), proceeds through distinct stages of dehydration and oxalate thermolysis.[1][2] The composition of the intermediate products and the temperatures at which they form can be influenced by experimental conditions.[1]

    Decomposition Pathway and Intermediates

    The thermal decomposition of this compound follows a sequential pathway involving the loss of water molecules, followed by the decomposition of the anhydrous oxalate to form an oxycarbonate intermediate, which finally converts to yttrium oxide. While there is some variation in the reported intermediate hydrates, the general pathway is well-established.[1][2]

    Comparative Analysis of Intermediates

    The characterization of the intermediates at each stage of decomposition is crucial for understanding the overall process. The following tables summarize the quantitative data obtained from various analytical techniques.

    Table 1: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Data for this compound Decomposition

    Decomposition StageIntermediate ProductTemperature Range (°C)Theoretical Weight Loss (%)Observed Weight Loss (%)DTA Peak(s) (°C)
    Dehydration (Step 1)Y₂(C₂O₄)₃·xH₂O (various hydrates)40 - 260VariableVariableEndothermic peaks
    Dehydration (Final)Y₂(C₂O₄)₃ (Anhydrous)200 - 350~27.1 (for decahydrate)~27.1Endothermic peak
    Oxalate DecompositionY₂O₂CO₃ (Yttrium Oxycarbonate)320 - 550~26.2~26.5Exothermic peak
    Oxycarbonate DecompositionY₂O₃ (Yttrium Oxide)> 550~10.4~10.2Endothermic peak

    Note: The observed weight loss and temperature ranges can vary depending on the experimental conditions such as heating rate and atmosphere.

    Table 2: Spectroscopic and Structural Data for Intermediates

    IntermediateAnalytical TechniqueKey Observations
    Y₂(C₂O₄)₃·10H₂OFTIRBroad O-H stretching band (~3400 cm⁻¹), C=O stretching (~1620 cm⁻¹), C-O stretching (~1320 cm⁻¹)
    Y₂(C₂O₄)₃FTIRAbsence of O-H stretching band, sharp C=O and C-O stretching bands
    Y₂O₂CO₃FTIRCharacteristic carbonate peaks (~1500 cm⁻¹, ~1400 cm⁻¹, ~850 cm⁻¹)
    XRDFormation of a distinct crystalline phase different from the oxalate precursor and the final oxide
    Y₂O₃XRDCrystalline cubic structure, typically forming at temperatures above 900 K[3]

    Experimental Protocols

    The data presented above is typically acquired through a combination of thermoanalytical and spectroscopic techniques.

    • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[4] A small amount of the this compound sample (typically 5-10 mg) is placed in a crucible and heated in a controlled atmosphere (e.g., air, nitrogen, or argon) at a constant heating rate (e.g., 10 °C/min). The resulting weight loss curve provides information about the decomposition temperatures and the stoichiometry of the reactions.

    • Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as a function of temperature. This technique detects exothermic and endothermic processes, such as phase transitions and chemical reactions. The DTA curve, often recorded simultaneously with the TGA curve, shows peaks corresponding to the energy changes during decomposition.

    • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in the sample at different stages of decomposition. Samples are collected after heating to specific temperatures and analyzed. The disappearance of bands associated with water and oxalate ions and the appearance of new bands corresponding to carbonate and oxide species confirm the transformation of intermediates.

    • X-ray Diffraction (XRD): XRD is employed to determine the crystal structure of the solid intermediates and the final product. By analyzing the diffraction pattern of the material at various temperatures, the formation of new crystalline phases, such as anhydrous this compound, yttrium oxycarbonate, and the final cubic yttrium oxide, can be identified.[3]

    Decomposition Pathway Visualization

    The following diagram illustrates the logical relationship between the different stages of this compound thermal decomposition.

    G Y2C2O4_10H2O Y₂(C₂O₄)₃·10H₂O (this compound Decahydrate) Hydrates Intermediate Hydrates (e.g., Hexahydrate, Tetrahydrate, Dihydrate) Y2C2O4_10H2O->Hydrates 40-200 °C (-xH₂O) Y2C2O4 Y₂(C₂O₄)₃ (Anhydrous this compound) Hydrates->Y2C2O4 200-350 °C (-yH₂O) Y2O2CO3 Y₂O₂CO₃ (Yttrium Oxycarbonate) Y2C2O4->Y2O2CO3 320-550 °C (-CO, -CO₂) Y2O3 Y₂O₃ (Yttrium Oxide) Y2O2CO3->Y2O3 >550 °C (-CO₂)

    References

    Controlling Yttrium Oxalate Morphology: A Comparative Analysis Using SEM and TEM

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, controlling the morphology of precursor materials is a critical step in the synthesis of advanced materials with tailored properties. Yttrium oxalate (Y₂(C₂O₄)₃) is a key precursor for producing high-purity yttrium oxide (Y₂O₃), a material with significant applications in ceramics, phosphors, and catalysis. The morphology of the initial this compound crystals directly influences the properties of the final yttrium oxide product. This guide provides a comparative analysis of different this compound morphologies achieved through various synthesis methods, supported by Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) data.

    The synthesis of this compound typically involves the precipitation of yttrium salts with oxalic acid or an oxalate salt.[1] The morphology of the resulting precipitate can be significantly influenced by factors such as the precipitation method, pH, temperature, and the use of capping agents or surfactants.[2][3] These factors affect the nucleation and growth kinetics of the crystals, leading to diverse morphologies ranging from platelets and rods to spherical particles.[4][5]

    Comparative Analysis of this compound Morphology

    The following table summarizes the morphological characteristics of this compound synthesized under different experimental conditions, as characterized by SEM and TEM analysis.

    Synthesis MethodKey ParametersResulting MorphologyParticle SizeSource
    Forward Strike Precipitation Aqueous oxalic acid added to yttrium nitrate solutionIrregular agglomerates of cuboidal nanocrystallites20–40 nm (nanocrystallites)[2]
    Reverse Strike Precipitation Yttrium nitrate solution added to aqueous oxalic acid solutionPowder with characteristics suitable for high-density yttria bodiesNot specified[2]
    Co-precipitation with Surfactant Use of polyethylene glycol 6000 (PEG6000) as a surfactantPlatelet, rod, and spherical shapesNot specified[4][5]
    Precipitation at Varied pH pH adjusted during precipitationAffects particle size and distribution30 nm (at pH 8)[2]

    Experimental Protocols

    Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and characterization of this compound.

    Synthesis of this compound via Co-Precipitation

    This protocol describes a common method for synthesizing this compound.

    • Precursor Solution Preparation: Prepare an aqueous solution of a soluble yttrium salt, such as yttrium nitrate (Y(NO₃)₃).

    • Precipitating Agent Preparation: Prepare an aqueous solution of oxalic acid (H₂C₂O₄) or ammonium oxalate ((NH₄)₂C₂O₄).

    • Precipitation:

      • Forward Strike: Slowly add the oxalic acid solution to the yttrium nitrate solution under constant stirring.

      • Reverse Strike: Slowly add the yttrium nitrate solution to the oxalic acid solution under constant stirring.[2]

      • Controlled pH: Adjust and maintain the pH of the reaction mixture using a suitable base (e.g., ammonia) to influence particle size.[2]

      • With Surfactant: Dissolve a capping agent, such as PEG6000, in the yttrium nitrate solution before precipitation to control morphology.[4][5]

    • Aging: Allow the precipitate to age in the mother liquor for a specified time to promote crystal growth and uniformity.

    • Washing and Drying: Filter the precipitate, wash it several times with deionized water and ethanol to remove impurities, and then dry it in an oven at a controlled temperature.

    SEM and TEM Analysis

    SEM and TEM are powerful techniques for characterizing the morphology and structure of materials at the micro- and nanoscale.[6]

    • Sample Preparation for SEM:

      • Mount a small amount of the dried this compound powder onto an aluminum stub using conductive carbon tape.

      • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

    • SEM Imaging:

      • Introduce the coated sample into the SEM chamber.

      • Acquire images at various magnifications to observe the overall morphology, particle size distribution, and surface features of the this compound crystals.[7][8]

    • Sample Preparation for TEM:

      • Disperse a small amount of the this compound powder in a suitable solvent (e.g., ethanol) using ultrasonication.

      • Place a drop of the dispersion onto a TEM grid (e.g., a carbon-coated copper grid) and allow the solvent to evaporate.

    • TEM Imaging:

      • Insert the prepared grid into the TEM holder and introduce it into the microscope.

      • Acquire bright-field images to observe the size, shape, and internal structure of the individual nanocrystallites.[6]

      • Obtain selected area electron diffraction (SAED) patterns to determine the crystalline nature of the particles.

    Experimental Workflow

    The following diagram illustrates the general workflow for the synthesis and morphological analysis of this compound.

    G cluster_synthesis Synthesis of this compound cluster_analysis Morphological Analysis Y_salt Yttrium Salt Solution (e.g., Y(NO₃)₃) Precipitation Precipitation Y_salt->Precipitation Oxalate Oxalic Acid / Oxalate Solution Oxalate->Precipitation Aging Aging Precipitation->Aging Wash_Dry Washing & Drying Aging->Wash_Dry Y_Oxalate_Powder This compound Powder Wash_Dry->Y_Oxalate_Powder SEM_prep Sample Preparation for SEM Y_Oxalate_Powder->SEM_prep TEM_prep Sample Preparation for TEM Y_Oxalate_Powder->TEM_prep SEM SEM Analysis SEM_prep->SEM Morphology_Data Morphology & Size Data SEM->Morphology_Data TEM TEM Analysis TEM_prep->TEM TEM->Morphology_Data

    Caption: Experimental workflow for this compound synthesis and analysis.

    References

    A Comparative Guide to Precipitating Agents for Yttrium Salt Synthesis

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    The synthesis of high-purity yttrium salts is a critical precursor step in the development of advanced materials, including phosphors, ceramics, and catalysts, as well as in radiopharmaceutical applications. The choice of precipitating agent significantly influences the properties of the intermediate yttrium salt and, consequently, the final yttrium oxide product. This guide provides an objective comparison of common precipitating agents, supported by experimental data, to aid researchers in selecting the optimal synthesis route for their specific applications.

    Performance Comparison of Precipitating Agents

    The selection of a precipitating agent dictates key characteristics of the resulting yttrium salt, such as its chemical composition, particle size, morphology, and thermal decomposition behavior. The most frequently employed precipitating agents in yttrium salt synthesis are oxalates, hydroxides, and carbonates, each offering distinct advantages and disadvantages.

    Precipitating AgentYttrium Salt PrecursorKey Performance Characteristics
    Oxalic Acid / Ammonium Oxalate Yttrium Oxalate (Y₂(C₂O₄)₃)High Precipitation Efficiency: Oxalate precipitation is known for its high yield, with the process often being rapid and complete within minutes[1][2]. Well-defined Crystalline Structure: this compound precipitates are typically crystalline, which can be advantageous for subsequent processing steps[1]. Particle Size Control: The particle size of this compound can be influenced by process parameters such as stirring speed and reactant concentrations[1][2].
    Sodium Hydroxide / Ammonium Hydroxide Yttrium Hydroxide (Y(OH)₃)Morphology Control: The use of hydroxide precipitants, often in conjunction with hydrothermal methods, allows for the synthesis of various morphologies of the final yttrium oxide, such as nanorods and nanowires[3]. Low Solubility: Yttrium hydroxide has a very low solubility, which can be challenging for controlling uniform nucleation and growth[4]. pH Sensitivity: The precipitation process is highly dependent on pH control[3][5].
    Ammonium Carbonate / Ammonium Bicarbonate / Sodium Bicarbonate Yttrium Carbonate (Y₂(CO₃)₃) or Yttrium Hydroxycarbonate (Y(OH)CO₃)Homogeneous Precipitation: The use of agents like urea, which slowly decomposes to generate carbonate and hydroxide ions, can lead to homogeneous precipitation and the formation of monodispersed spherical particles[6]. Versatile Morphologies: The carbonization process can yield specific morphologies, such as nanoneedles[5]. Precursor for Various Oxides: Yttrium carbonate precursors are commonly used for the synthesis of yttrium oxide nanopowders[7].
    Urea (via hydrolysis) Yttrium Hydroxycarbonate (Y(OH)CO₃·nH₂O)Controlled Particle Growth: The slow and homogeneous decomposition of urea allows for a gradual increase in pH, leading to controlled precipitation and the formation of uniform particles[6]. Spherical Morphology: This method is often employed to produce spherical precursor particles[8].
    Citric Acid Yttrium CitratePrecursor for Fine Powders: The citrate precipitation method can be used to prepare nano-sized yttrium oxide particles[9][10]. Complex Formation: Citric acid acts as a chelating agent, which can influence the precipitation process and the properties of the resulting material[4].

    Experimental Protocols

    Detailed methodologies are crucial for reproducible synthesis. Below are representative experimental protocols for the precipitation of yttrium salts using different agents.

    Oxalate Precipitation Method

    This protocol describes the precipitation of this compound from a yttrium-containing solution.

    • Materials: Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O), Oxalic acid (H₂C₂O₄), Deionized water, Ethanol.

    • Procedure:

      • Prepare an aqueous solution of yttrium nitrate at a desired concentration (e.g., 0.1 M).

      • Prepare an aqueous solution of oxalic acid. An excess of oxalic acid is typically used to ensure complete precipitation.

      • Heat both solutions to approximately 80°C[11].

      • Slowly add the oxalic acid solution to the yttrium nitrate solution while stirring continuously. A white precipitate of this compound will form immediately.

      • Continue stirring for a period to allow the precipitate to age, which can improve filterability.

      • Separate the precipitate by filtration.

      • Wash the precipitate with deionized water and then with ethanol to remove any unreacted reagents.

      • Dry the resulting this compound powder in an oven at a suitable temperature (e.g., 80°C)[12].

    Hydroxide Precipitation Method

    This protocol outlines the synthesis of yttrium hydroxide.

    • Materials: Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O), Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH), Deionized water.

    • Procedure:

      • Prepare an aqueous solution of yttrium nitrate (e.g., 0.1 M).

      • Prepare a solution of the precipitating agent (e.g., 0.3 M NaOH)[3].

      • Slowly add the hydroxide solution to the yttrium nitrate solution with vigorous stirring until a specific pH is reached (e.g., pH 13)[3]. A gelatinous white precipitate of yttrium hydroxide will form.

      • The mixture can then be subjected to hydrothermal treatment by transferring it to a Teflon-lined autoclave and heating at a specific temperature for a set duration to control the morphology of the resulting particles[3][4].

      • After cooling, the precipitate is collected by centrifugation or filtration.

      • Wash the precipitate thoroughly with deionized water to remove residual ions.

      • Dry the yttrium hydroxide powder.

    Carbonate Precipitation Method (using Ammonium Bicarbonate)

    This protocol describes the synthesis of a yttrium carbonate precursor.

    • Materials: Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O), Ammonium bicarbonate (NH₄HCO₃), Deionized water.

    • Procedure:

      • Prepare an aqueous solution of yttrium nitrate (e.g., 0.26 M)[13].

      • Prepare a solution of ammonium bicarbonate (e.g., 0.9 M)[13].

      • Slowly add the ammonium bicarbonate solution to the yttrium nitrate solution with vigorous stirring. A white precipitate of yttrium carbonate will form.

      • The pH of the solution will decrease as the precipitate forms[13].

      • Age the precipitate with mild agitation for a specific time (e.g., 3 hours)[7].

      • Filter the precipitate and wash it thoroughly with deionized water.

      • Dry the precipitate at a controlled temperature (e.g., 333 K)[13].

    Visualizing the Synthesis and Decision-Making Process

    To further clarify the experimental workflow and the logical considerations in choosing a precipitating agent, the following diagrams are provided.

    experimental_workflow cluster_preparation Solution Preparation cluster_reaction Precipitation cluster_processing Post-Processing cluster_final Product Y_sol Yttrium Salt Solution (e.g., Y(NO₃)₃) mix Mixing & Reaction Y_sol->mix P_sol Precipitating Agent Solution (Oxalate, Hydroxide, Carbonate) P_sol->mix age Aging mix->age filter Filtration / Centrifugation age->filter wash Washing filter->wash dry Drying wash->dry Y_salt Yttrium Salt Precursor dry->Y_salt

    Caption: Experimental workflow for yttrium salt synthesis.

    logical_relationship cluster_input Input Parameters cluster_output Output Properties cluster_application Downstream Application precipitant Choice of Precipitating Agent (Oxalate, Hydroxide, Carbonate) efficiency Precipitation Efficiency / Yield precipitant->efficiency influences purity Purity of Yttrium Salt precipitant->purity influences morphology Particle Size & Morphology precipitant->morphology influences thermal Thermal Decomposition Behavior precipitant->thermal influences conditions Reaction Conditions (pH, Temp, Concentration) conditions->efficiency conditions->purity conditions->morphology conditions->thermal application Final Product Requirements (e.g., Y₂O₃ nanoparticles) efficiency->application purity->application morphology->application thermal->application

    Caption: Factors influencing yttrium salt properties.

    References

    A Comparative Guide to the Validation of Kinetic Studies in Yttrium Oxalate Precipitation

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comparative analysis of kinetic studies relevant to the precipitation of yttrium oxalate. Understanding the kinetics of nucleation and crystal growth is paramount for controlling particle size distribution, morphology, and purity—critical parameters in pharmaceutical development and advanced materials synthesis. While direct comparative validation of multiple kinetic models for this compound precipitation is not extensively documented in a single study, this guide synthesizes available data for this compound and compares it with well-studied analogous systems, such as cerium and calcium oxalates.

    Data Presentation: A Comparative Overview of Kinetic Parameters

    The following tables summarize key kinetic parameters from studies on this compound and other relevant metal oxalate systems. This comparative data allows researchers to benchmark their experimental findings and select appropriate models.

    Table 1: Crystal Growth Kinetic Parameters for this compound

    ParameterValueExperimental ConditionsKinetic ModelReference
    Growth Rate Order (p)~1.5 (independent of agitation)Seeded crystallization from metastable supersaturated solutionPower Law: RT = KgΔCp[1]
    Overall Growth Rate Coefficient (Kg)Increases with agitation speedSeeded crystallizationPower Law[1]
    Mass Transfer CoefficientIncreases with agitationTwo-step growth modelTwo-step growth model[1]
    Surface Integration CoefficientIndependent of agitation; decreases with additive concentrationTwo-step growth modelTwo-step growth model[1]

    Note: This study focused on seeded crystal growth and did not provide data on nucleation kinetics.

    Table 2: Comparative Kinetic Parameters for Other Metal Oxalates

    Metal OxalateProcessKinetic ModelRate EquationActivation Energy (Ea)Reference
    Cerium OxalateHomogeneous NucleationVolmer-WeberRN=AN0·exp(-Ea/RT)·exp(-BN/(ln S)2)67.4 kJ/mol[2]
    Cerium OxalateHeterogeneous NucleationVolmer-WeberRN=AN0·exp(-Ea/RT)·exp(-BN/(ln S)2)19.1 kJ/mol[2]
    Cerium OxalateCrystal GrowthPower LawG=kg0·exp(-Ea/RT)·δg(t)80.3 kJ/mol[2]
    Calcium OxalateNucleation & GrowthPopulation Balance ModelDiscretized PBE-[3][4]

    Experimental Protocols: Methodologies for Kinetic Studies

    This section details a comprehensive experimental protocol for a kinetic study of this compound precipitation, drawing from methodologies reported for yttrium, cerium, and calcium oxalates.[1][2][5]

    Objective:

    To determine the nucleation and crystal growth kinetics of this compound precipitation from aqueous solutions.

    Materials:
    • Yttrium nitrate (Y(NO3)3·6H2O)

    • Oxalic acid (H2C2O4·2H2O)

    • Deionized water

    • Nitric acid (for pH adjustment, if necessary)

    • Isothermal crystallizer with temperature control and agitation

    • Turbidity meter or particle size analyzer

    • Conductivity meter

    • Scanning Electron Microscope (SEM)

    Experimental Workflow for Kinetic Study

    G Experimental Workflow for this compound Kinetic Study cluster_prep Solution Preparation cluster_exp Precipitation Experiment cluster_analysis Data Analysis and Modeling cluster_char Product Characterization prep_y Prepare Yttrium Nitrate Stock Solution setup Set up Isothermal Crystallizer (Temperature, Agitation) prep_y->setup prep_ox Prepare Oxalic Acid Stock Solution prep_ox->setup mix Rapidly Mix Reactant Solutions (controlled supersaturation) setup->mix monitor Monitor in-situ: - Turbidity - Particle Size - Conductivity mix->monitor sem SEM Analysis of Crystal Morphology and Size mix->sem nucleation Determine Nucleation Rate (Induction time, CSD) monitor->nucleation growth Determine Growth Rate (Desupersaturation curve) monitor->growth model Fit Data to Kinetic Models (e.g., Power Law, Volmer-Weber) nucleation->model growth->model validate Validate Model and Determine Kinetic Parameters model->validate

    Caption: Workflow for a comprehensive kinetic study of this compound precipitation.

    Detailed Steps:
    • Solution Preparation: Prepare stock solutions of yttrium nitrate and oxalic acid of known concentrations in deionized water.

    • Experimental Setup:

      • Set up an isothermal crystallizer at the desired temperature (e.g., 25°C, 37°C, 50°C).

      • Calibrate and place probes for in-situ monitoring (turbidity, particle size, conductivity).

      • Set the desired agitation speed.

    • Precipitation:

      • Introduce a known volume of the yttrium nitrate solution into the crystallizer.

      • Rapidly add a stoichiometric or excess amount of the oxalic acid solution to induce precipitation. The point of addition marks time zero.

    • Data Acquisition:

      • Record turbidity/particle size and conductivity as a function of time. The induction time for nucleation can be determined from the onset of a sharp increase in turbidity. The crystal growth rate can be inferred from the rate of change of conductivity (desupersaturation curve).

    • Analysis and Modeling:

      • Nucleation: Use the measured induction times at different supersaturation levels to determine the nucleation rate and fit the data to a suitable model (e.g., classical nucleation theory, Volmer-Weber).

      • Growth: For seeded growth experiments, introduce seed crystals into a metastable supersaturated solution and monitor the decrease in yttrium concentration over time. Fit the desupersaturation data to a growth model (e.g., power law) to determine the growth rate constant and order.

    • Product Characterization:

      • At the end of the experiment, filter, wash, and dry the this compound precipitate.

      • Characterize the crystal morphology and size distribution using Scanning Electron Microscopy (SEM).

    Mandatory Visualization: Signaling Pathways and Logical Relationships

    Signaling Pathway for Precipitation Kinetics

    The following diagram illustrates the key stages and influencing factors in the precipitation of this compound, from ionic species to solid crystals.

    G Key Stages in this compound Precipitation cluster_solution Solution Phase cluster_solid Solid Phase Formation Y3 Y³⁺ (aq) Supersaturation Supersaturation (S) Y3->Supersaturation C2O4 C₂O₄²⁻ (aq) C2O4->Supersaturation Nucleation Nucleation (Primary/Secondary) Supersaturation->Nucleation Growth Crystal Growth Nucleation->Growth Agglomeration Agglomeration Growth->Agglomeration Crystals Y₂(C₂O₄)₃ (s) Crystals Growth->Crystals Agglomeration->Crystals

    Caption: The central role of supersaturation in driving nucleation and crystal growth.

    Logical Relationship of Kinetic Models

    This diagram shows the relationship between experimental data and different kinetic modeling approaches for describing the precipitation process.

    G Kinetic Modeling Approaches for Precipitation cluster_data Experimental Data cluster_models Kinetic Models cluster_params Model Validation and Parameters InductionTime Induction Time (Turbidity) NucleationModels Nucleation Models (e.g., Volmer-Weber) InductionTime->NucleationModels Desupersaturation Desupersaturation (Conductivity) GrowthModels Growth Models (e.g., Power Law) Desupersaturation->GrowthModels CSD Crystal Size Distribution (Particle Sizer) PBE Population Balance Equation (PBE) (Comprehensive Model) CSD->PBE NucleationModels->PBE KineticParams Kinetic Parameters (Rate Constants, Activation Energy) NucleationModels->KineticParams GrowthModels->PBE GrowthModels->KineticParams PBE->KineticParams Validation Model Validation KineticParams->Validation

    Caption: Interplay between experimental data, kinetic models, and validation.

    References

    A Comparative Guide to the Thermal Analysis of Rare Earth Oxalates

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comparative thermal analysis of various rare earth oxalates, offering valuable insights into their decomposition behavior. The information presented is collated from experimental data to assist researchers in understanding the thermal properties of these compounds, which are often precursors in the synthesis of rare earth oxides for various applications, including catalysis, ceramics, and pharmaceuticals.

    I. Comparative Thermal Decomposition Data

    The thermal decomposition of rare earth oxalates, typically in their hydrated form (Ln₂(C₂O₄)₃·nH₂O), generally proceeds in a multi-step process involving dehydration, decomposition to an intermediate oxycarbonate, and finally, conversion to the respective rare earth oxide. The precise temperatures for these transitions can vary depending on the specific rare earth element and experimental conditions such as heating rate and atmosphere.[1][2][3]

    The following table summarizes the key thermal decomposition stages and corresponding temperature ranges for selected rare earth oxalates, providing a comparative overview of their thermal stability.

    Rare Earth OxalateDehydration StageAnhydrous Oxalate DecompositionOxycarbonate DecompositionFinal Product
    Lanthanum (La) 86–360°C[4]~400°C to La₂O(CO₃)₂[4]~470°C to La₂O₂CO₃, then to La₂O₃ above 710°C[4]La₂O₃
    Cerium (Ce) 60-140°C (loss of 7 H₂O)[5]270-450°C to CeO₂[2]-CeO₂
    Praseodymium (Pr) Multistep dehydration[1]Begins around 350°C[1]Intermediate carbonate decomposes up to ~590°C[1]Pr₆O₁₁[6]
    Neodymium (Nd) Dehydration peak around 330 K (57°C)[7]Begins around 350°C[1]Intermediate carbonate decomposes up to ~590°C[1]Nd₂O₃[6]
    Gadolinium (Gd) Multistep dehydration[3]--Gd₂O₃
    Erbium (Er) Multistep dehydration[3]--Er₂O₃
    Ytterbium (Yb) Multistep dehydration[3]--Yb₂O₃

    Note: The temperature ranges are approximate and can be influenced by the experimental conditions. The data is compiled from multiple sources for comparative purposes.

    II. Experimental Protocols for Thermal Analysis

    The data presented in this guide is typically obtained through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques are fundamental in characterizing the thermal decomposition of materials.[8][9]

    A. Objective

    To determine the thermal stability and decomposition pathway of rare earth oxalates by measuring mass changes as a function of temperature.

    B. Instrumentation

    A thermogravimetric analyzer (TGA) equipped with a high-precision balance and a furnace capable of controlled heating rates is required.[8] A simultaneous TGA-DTA or TGA-DSC (Differential Scanning Calorimetry) instrument can provide additional information on the thermal events (endothermic or exothermic).[2]

    C. Sample Preparation

    A small amount of the rare earth oxalate sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible, commonly made of alumina (Al₂O₃) or platinum.[10]

    D. Experimental Conditions

    • Heating Rate: A constant heating rate, typically in the range of 5-20 °C/min, is applied.[10][11]

    • Temperature Range: The analysis is usually conducted from room temperature up to 1000-1100 °C to ensure complete decomposition to the final oxide product.[1][10]

    • Atmosphere: The experiment is typically performed under a controlled atmosphere. An inert atmosphere, such as nitrogen or argon, is used to study the intrinsic decomposition behavior.[2][10] An oxidizing atmosphere, like air, may be used to investigate oxidative decomposition processes.[2] The gas flow rate is maintained at a constant level, for example, 40 ml/min.[10]

    E. Data Analysis

    The TGA instrument records the mass of the sample as a function of temperature. The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is at its maximum.[8] The DTA/DSC curve reveals whether the thermal events are endothermic (e.g., dehydration, decomposition) or exothermic (e.g., oxidation).[1]

    III. Visualizing the Decomposition Pathway

    The general thermal decomposition pathway of a hydrated rare earth oxalate can be visualized as a series of sequential steps. The following diagram, generated using the DOT language, illustrates this logical relationship.

    ThermalDecomposition cluster_0 Decomposition Stages cluster_1 Gaseous Byproducts Hydrated Rare Earth Oxalate\nLn₂(C₂O₄)₃·nH₂O Hydrated Rare Earth Oxalate Ln₂(C₂O₄)₃·nH₂O Anhydrous Rare Earth Oxalate\nLn₂(C₂O₄)₃ Anhydrous Rare Earth Oxalate Ln₂(C₂O₄)₃ Hydrated Rare Earth Oxalate\nLn₂(C₂O₄)₃·nH₂O->Anhydrous Rare Earth Oxalate\nLn₂(C₂O₄)₃ Heat (Δ) - nH₂O H₂O H₂O Intermediate Oxycarbonate\nLn₂O₂(CO₃) Intermediate Oxycarbonate Ln₂O₂(CO₃) Anhydrous Rare Earth Oxalate\nLn₂(C₂O₄)₃->Intermediate Oxycarbonate\nLn₂O₂(CO₃) Heat (Δ) - CO, - CO₂ CO CO Rare Earth Oxide\nLn₂O₃ (or other oxides) Rare Earth Oxide Ln₂O₃ (or other oxides) Intermediate Oxycarbonate\nLn₂O₂(CO₃)->Rare Earth Oxide\nLn₂O₃ (or other oxides) Heat (Δ) - CO₂ CO₂ CO₂

    Generalized thermal decomposition pathway of hydrated rare earth oxalates.

    This guide provides a foundational understanding of the comparative thermal analysis of rare earth oxalates. For more in-depth studies, it is recommended to consult the primary research literature and consider the specific experimental conditions.

    References

    Safety Operating Guide

    Safe Disposal of Yttrium Oxalate: A Procedural Guide for Laboratory Professionals

    Author: BenchChem Technical Support Team. Date: December 2025

    This document provides comprehensive guidance on the proper handling and disposal of yttrium oxalate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

    This compound (Y₂(C₂O₄)₃), a white crystalline powder, is classified as harmful if swallowed or in contact with skin.[1] While not flammable in its bulk form, appropriate safety measures must be observed during handling and disposal to mitigate risks. This guide outlines the essential safety protocols, quantitative hazard data, and detailed disposal procedures.

    Essential Safety and Handling

    When working with this compound, all personnel must adhere to the following safety protocols:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a fully buttoned laboratory coat.

    • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.

    • Handling: Avoid direct contact with the skin, eyes, and clothing. Prevent the formation of dust during handling. After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in areas where this compound is handled or stored.

    • Storage: Store this compound in a cool, dry, and well-ventilated area. Keep containers tightly sealed to prevent moisture absorption and contamination. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

    Quantitative Safety Data

    The following table summarizes key quantitative safety and property data for yttrium and its compounds.

    ParameterValueReference(s)
    Permissible Exposure Limit (PEL) - OSHA (8-hr TWA)1 mg/m³ (as Y)[2][3][4][5]
    Recommended Exposure Limit (REL) - NIOSH (10-hr TWA)1 mg/m³ (as Y)[2][3]
    Threshold Limit Value (TLV) - ACGIH (8-hr TWA)1 mg/m³ (as Y)[3][5]
    Immediately Dangerous to Life or Health (IDLH) 500 mg/m³ (as Y)[3]
    Solubility in Water Insoluble[2][6]
    Solubility Product (Ksp) at 25 °C 5.1 x 10⁻³⁰[2]
    Decomposition Temperature Decomposes to yttrium oxide above ~350°C[4]

    This compound Disposal Procedures

    The proper disposal of this compound is a multi-step process that requires careful consideration of the quantity of waste and the available facilities. Two primary disposal pathways are recommended: chemical treatment followed by aqueous waste disposal, and thermal decomposition. Under no circumstances should this compound be disposed of down the drain without treatment or in regular solid waste.

    This protocol is suitable for small quantities of this compound waste. The principle is to convert the insoluble this compound into a soluble yttrium salt, which can then be diluted, neutralized, and disposed of as hazardous aqueous waste in accordance with local regulations. This compound is soluble in strong mineral acids.[7]

    Methodology:

    • Segregation and Labeling: Collect all this compound waste in a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with acidic solutions (e.g., polyethylene).

    • Dissolution: In a certified chemical fume hood, carefully and slowly add a strong acid, such as hydrochloric acid (HCl) or nitric acid (HNO₃), to the this compound waste. A concentration of 3-6 M acid is recommended. Stir the mixture gently until the solid has completely dissolved.

    • Neutralization: Slowly and carefully neutralize the resulting acidic solution by adding a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), while stirring. Monitor the pH of the solution and adjust it to a neutral range (pH 6-8). This step should be performed with caution as the neutralization reaction can be exothermic.

    • Precipitation of Yttrium Hydroxide: The neutralization will precipitate yttrium as yttrium hydroxide (Y(OH)₃), a gelatinous solid.

    • Waste Collection: The resulting slurry containing yttrium hydroxide should be collected in a designated hazardous aqueous waste container.

    • Final Disposal: The labeled container should be disposed of through your institution's hazardous waste management program.

    This method is suitable for larger quantities of this compound and for laboratories equipped with a high-temperature furnace. The process involves heating the this compound to a high temperature to decompose it into the more stable yttrium oxide (Y₂O₃).[4][6]

    Methodology:

    • Container Preparation: Place the this compound waste in a ceramic crucible suitable for high-temperature applications.

    • Heating: Place the crucible in a high-temperature furnace located in a well-ventilated area.

    • Decomposition: Gradually heat the furnace to a temperature above 750°C. The decomposition of anhydrous this compound to yttrium oxide begins at approximately 350°C.[4] Holding the temperature at or above 750°C will ensure complete conversion.

    • Cooling: After the decomposition is complete, turn off the furnace and allow the crucible and its contents to cool down to room temperature.

    • Waste Collection: The resulting yttrium oxide powder should be collected and placed in a labeled hazardous waste container.

    • Final Disposal: Dispose of the yttrium oxide through your institution's hazardous waste management program. Yttrium oxide is a more stable and less reactive compound for disposal.

    Disposal Workflow Diagram

    The following diagram illustrates the decision-making process for the proper disposal of this compound.

    YttriumOxalateDisposal start This compound Waste Generated decision Assess Quantity and Available Facilities start->decision small_quant Small Quantity / No Furnace decision->small_quant large_quant Large Quantity / Furnace Available decision->large_quant chem_treat Chemical Treatment Protocol small_quant->chem_treat thermal_treat Thermal Decomposition Protocol large_quant->thermal_treat dissolve Dissolve in Strong Acid (e.g., HCl, HNO₃) chem_treat->dissolve neutralize Neutralize with Base (e.g., NaOH, Na₂CO₃) dissolve->neutralize precipitate Precipitate Y(OH)₃ neutralize->precipitate collect_aqueous Collect as Hazardous Aqueous Waste precipitate->collect_aqueous calcine Calcine in Furnace (>750°C) thermal_treat->calcine form_oxide Form Yttrium Oxide (Y₂O₃) calcine->form_oxide collect_solid Collect as Hazardous Solid Waste form_oxide->collect_solid end Dispose via Institutional Hazardous Waste Program collect_aqueous->end collect_solid->end

    Caption: Decision workflow for this compound disposal.

    By following these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety and environmental guidelines and the material's Safety Data Sheet (SDS) before handling any chemical.

    References

    Essential Safety and Logistical Information for Handling Yttrium Oxalate

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like yttrium oxalate. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to facilitate the safe and effective handling of this compound.

    Personal Protective Equipment (PPE)

    Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended equipment to be used.

    Body PartPersonal Protective EquipmentSpecifications and Remarks
    Eyes/Face Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust particles.[1]
    Skin Chemical-resistant gloves (e.g., nitrile or neoprene).Inspect gloves for any signs of wear and tear before use. Remove gloves using the proper technique to avoid skin contact.
    Body Laboratory coat or protective work clothing.Should be worn to prevent skin contact and contamination of personal clothing.[1] Contaminated clothing should be washed before reuse.[1][2]
    Respiratory NIOSH/MSHA-approved respirator.Required when engineering controls are insufficient, when handling fine dust, or if exposure limits are exceeded. A particulates filter conforming to EN 143 is recommended.[1]

    Hazard Identification and First Aid

    This compound is classified as harmful if swallowed or in contact with skin.[2][3] In case of exposure, the following first aid measures should be taken:

    Exposure RouteFirst Aid Procedure
    Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
    Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]
    Ingestion Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
    Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

    Procedural Guidance for Handling this compound

    Adherence to a strict operational plan is crucial for minimizing risk and ensuring a safe laboratory environment.

    Step 1: Preparation and Engineering Controls

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood, to minimize dust inhalation.[1]

    • Have all necessary PPE readily available and inspected for integrity.

    • Ensure an eyewash station and safety shower are easily accessible.

    Step 2: Handling the Compound

    • Avoid creating dust when handling the material.[1][4]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

    • Do not eat, drink, or smoke in the work area.[1]

    • Wash hands thoroughly after handling the material.[1]

    Step 3: Storage

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

    • Store away from incompatible materials.[1]

    Disposal Plan

    Proper disposal of this compound is critical to prevent environmental contamination and comply with regulations.

    • Waste Characterization : Chemical waste generators must determine if the waste is classified as hazardous according to local, regional, and national regulations.[1][5]

    • Containment : Sweep up and shovel any spills into suitable, closed containers for disposal.[1]

    • Disposal : Dispose of the contents and container to an approved waste disposal plant.[1][6] Do not empty into drains.[1]

    Experimental Workflow for Handling this compound

    The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

    G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon storage_seal Seal Container handle_transfer->storage_seal cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff storage_store Store in Designated Area storage_seal->storage_store

    Caption: Workflow for Safe Handling of this compound.

    References

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.